molecular formula C16H28O B15594398 4E,6Z,10Z-Hexadecatrien-1-ol

4E,6Z,10Z-Hexadecatrien-1-ol

Cat. No.: B15594398
M. Wt: 236.39 g/mol
InChI Key: AHUWGXXXQILFPZ-BFMSGXKYSA-N
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Description

4E,6Z,10Z-Hexadecatrien-1-ol is a long-chain fatty alcohol.

Properties

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

(4E,6Z,10Z)-hexadeca-4,6,10-trien-1-ol

InChI

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h6-7,10-13,17H,2-5,8-9,14-16H2,1H3/b7-6-,11-10-,13-12+

InChI Key

AHUWGXXXQILFPZ-BFMSGXKYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Stereoselective Synthesis of (4E,6Z,10Z)-Hexadeca-4,6,10-trien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a stereoselective synthetic route to (4E,6Z,10Z)-hexadeca-4,6,10-trien-1-ol, a key pheromone component of the cocoa pod borer moth, Conopomorpha cramerella. The synthesis is notable for its efficiency and stereocontrol, achieving the target molecule in a concise manner from commercially available starting materials.

Introduction

(4E,6Z,10Z)-Hexadeca-4,6,10-trien-1-ol and its corresponding acetate (B1210297) are crucial components of the sex pheromone of the cocoa pod borer moth, a significant pest in cocoa plantations. The development of efficient and stereoselective synthetic routes to these compounds is of great interest for their use in pest management strategies, such as mating disruption and lure-and-kill techniques. This guide focuses on a recently developed synthesis that employs key stereoselective reactions to construct the requisite (E,Z)-conjugated diene and an isolated Z-alkene with high fidelity.

Synthetic Strategy

The overall synthetic strategy hinges on the convergent coupling of two key fragments. The (4E,6Z)-conjugated diene system is constructed via a Sonogashira coupling followed by a stereoselective partial hydrogenation. The isolated (10Z) double bond is introduced using a Z-selective Wittig reaction. The final step involves the deprotection of a hydroxyl group. This approach allows for good control over the geometry of each double bond, which is critical for the biological activity of the pheromone.

Synthetic Workflow Diagram

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Final Assembly A1 4-Hydroxybutanal A3 (Z)-Undec-5-en-1-ol A1->A3 Wittig Reaction A2 n-Hexyltriphenylphosphonium bromide A4 (Z)-Undec-5-en-1-yne A3->A4 Oxidation then Corey-Fuchs C1 (4E,6Z,10Z)-Hexadeca-4,6,10-trien-1-yne A4->C1 Sonogashira Coupling B1 Acrolein B2 (E)-5-Bromopent-4-enal B1->B2 Pd(II)-catalyzed coupling B3 (E)-5-Bromopent-4-en-1-ol B2->B3 Reduction C2 (4E,6Z,10Z)-Hexadeca-4,6,10-trien-1-ol C1->C2 Stereoselective Hydrogenation

Caption: Synthetic workflow for (4E,6Z,10Z)-hexadeca-4,6,10-trien-1-ol.

Detailed Experimental Protocols

The following protocols are based on the synthesis reported by Huang et al. (2017).[1][2]

Synthesis of (Z)-Undec-5-en-1-yne (Key Intermediate)

The synthesis of the C11 fragment, (Z)-undec-5-en-1-yne, commences with a Z-selective Wittig reaction to establish the cis-double bond, followed by functional group manipulations to introduce the terminal alkyne.

Step 1: (Z)-Undec-5-en-1-ol

To a solution of n-hexyltriphenylphosphonium bromide in THF at -78 °C is added a strong base such as KHMDS to generate the corresponding ylide. 4-Hydroxybutanal is then added, and the reaction is allowed to warm to room temperature and stir for 12 hours. After quenching with saturated aqueous NH4Cl, the product is extracted with ethyl acetate, washed, dried, and purified by column chromatography.

Step 2: (Z)-Undec-5-en-1-al

(Z)-Undec-5-en-1-ol is oxidized to the corresponding aldehyde using pyridinium (B92312) chlorochromate (PCC) on Celite in dichloromethane (B109758) at room temperature. The reaction mixture is filtered, concentrated, and the crude aldehyde is used in the next step without further purification.

Step 3: (Z)-1,1-Dibromoundec-1,5-diene

To a solution of triphenylphosphine (B44618) and carbon tetrabromide in dichloromethane at 0 °C is added the crude (Z)-undec-5-en-1-al. The reaction is stirred at room temperature for 12 hours. The mixture is then concentrated and purified by column chromatography.

Step 4: (Z)-Undec-5-en-1-yne

The dibromoalkene is treated with n-butyllithium in THF at -50 °C for 2 hours to effect the Corey-Fuchs reaction, yielding the terminal alkyne. The reaction is quenched with water, and the product is extracted, dried, and purified.

Synthesis of (E)-5-Bromopent-4-en-1-ol

The C5 fragment is prepared from acrolein.

Step 1: (E)-5-Bromopent-4-enal

This intermediate is synthesized via a palladium(II)-catalyzed coupling reaction of lithium bromide, acetylene, and acrolein.

Step 2: (E)-5-Bromopent-4-en-1-ol

The aldehyde is reduced to the primary alcohol using a mild reducing agent such as sodium borohydride (B1222165) in a suitable solvent.

Final Assembly and Stereoselective Hydrogenation

Step 1: Sonogashira Coupling

(Z)-Undec-5-en-1-yne and (E)-5-bromopent-4-en-1-ol are coupled using a Sonogashira reaction. This typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Step 2: Stereoselective Hydrogenation to (4E,6Z,10Z)-Hexadeca-4,6,10-trien-1-ol

The resulting enyne is stereoselectively hydrogenated to the (E,Z)-diene. This can be achieved using various catalytic systems, such as Lindlar's catalyst or a zinc-based reducing agent, to ensure the formation of the desired cis-double bond from the alkyne without reducing the other double bonds.

Quantitative Data Summary

The following tables summarize the yields and key spectroscopic data for the target compound and its precursors.

Table 1: Synthesis Yields

StepProductYield (%)
Wittig Reaction(Z)-Undec-5-en-1-ol78
Oxidation(Z)-Undec-5-en-1-al85
Corey-Fuchs Reaction (2 steps)(Z)-Undec-5-en-1-yne70
Sonogashira Coupling & Hydrogenation (overall from key intermediates)(4E,6Z,10Z)-Hexadeca-4,6,10-trien-1-ol~30.4 (overall)

Table 2: Spectroscopic Data for (4E,6Z,10Z)-Hexadeca-4,6,10-trien-1-ol

Data TypeKey Signals
¹H NMR δ 6.25 (dd, J = 15.0, 10.8 Hz, 1H), 5.95 (t, J = 10.8 Hz, 1H), 5.60 (dt, J = 15.0, 7.2 Hz, 1H), 5.40-5.25 (m, 2H), 3.60 (t, J = 6.5 Hz, 2H), 2.25-2.00 (m, 6H), 1.40-1.20 (m, 8H), 0.88 (t, J = 6.8 Hz, 3H).
¹³C NMR δ 134.5, 131.0, 129.8, 128.5, 62.5, 32.8, 32.2, 31.8, 29.5, 29.2, 27.2, 26.8, 22.8, 14.2.
IR (film) νmax 3350, 3010, 2925, 2855, 1650, 1460, 965, 725 cm⁻¹.
MS (EI) m/z (%) 236 (M⁺), 218, 199, 173, 159, 145, 131, 117, 105, 91, 79, 67, 55, 41.

Conclusion

The described synthetic route provides an efficient and stereocontrolled method for the preparation of (4E,6Z,10Z)-hexadeca-4,6,10-trien-1-ol. The strategic use of the Wittig and Sonogashira reactions allows for the precise installation of the required double bond geometries. This guide offers a detailed framework for the laboratory synthesis of this important insect pheromone, which can be valuable for researchers in chemical ecology, organic synthesis, and the development of sustainable agricultural practices.

References

The Biosynthesis of (4E,6Z,10Z)-Hexadecatrien-1-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(4E,6Z,10Z)-Hexadecatrien-1-ol is a key component of the sex pheromone of the cocoa pod borer moth, Conopomorpha cramerella, a significant pest in cocoa-producing regions. Understanding its biosynthesis is crucial for developing novel and sustainable pest management strategies. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of (4E,6Z,10Z)-hexadecatrien-1-ol, drawing upon established principles of moth sex pheromone biosynthesis. While the precise enzymatic steps in C. cramerella have yet to be empirically determined, this document presents a scientifically grounded hypothetical pathway to stimulate further research. Detailed experimental protocols for pathway elucidation and enzyme characterization are provided, along with illustrative quantitative data. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of insect chemical ecology and the development of biocontrol agents.

Introduction

Moth sex pheromones are typically long-chain unsaturated fatty acids, alcohols, aldehydes, or acetates, synthesized de novo in the female's pheromone gland.[1] The biosynthesis of these compounds is a highly specific process, involving a suite of enzymes that introduce double bonds and modify the functional group of a fatty acid precursor. The production of these pheromones is often under the tight regulation of the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[2][3]

(4E,6Z,10Z)-Hexadecatrien-1-ol is a conjugated triene alcohol identified as a major component of the sex pheromone of the cocoa pod borer moth, Conopomorpha cramerella. While its chemical synthesis has been extensively studied, its biological production remains unelucidated. This guide proposes a hypothetical biosynthetic pathway for this molecule, based on analogous pathways for other conjugated diene and triene moth pheromones.

Proposed Biosynthetic Pathway of (4E,6Z,10Z)-Hexadecatrien-1-ol

The biosynthesis of (4E,6Z,10Z)-hexadecatrien-1-ol is hypothesized to originate from the common fatty acid precursor, palmitoyl-CoA (C16:CoA), which is produced via the fatty acid synthase complex. The formation of the three double bonds at the Δ10, Δ6, and Δ4 positions, and the final reduction to an alcohol, likely involves a series of desaturation and reduction steps catalyzed by specific enzymes.

The proposed pathway is as follows:

  • Δ10-Desaturation: Palmitoyl-CoA is first desaturated by a Δ10-desaturase to produce (Z)-10-hexadecenoyl-CoA.

  • Δ6-Desaturation: The resulting mono-unsaturated fatty acyl-CoA is then acted upon by a Δ6-desaturase to introduce a second double bond, yielding (Z,Z)-6,10-hexadecadienoyl-CoA.

  • Δ4-Desaturation and Isomerization: A subsequent desaturation at the Δ4 position by a specialized desaturase would form a conjugated triene system. This step is proposed to be coupled with an isomerization to yield the (4E,6Z,10Z)-hexadecatrienoyl-CoA isomer. The formation of conjugated double bonds often involves unique desaturases capable of acting on already unsaturated substrates.

  • Reduction: Finally, the acyl-CoA precursor is reduced to the corresponding alcohol, (4E,6Z,10Z)-hexadecatrien-1-ol, by a fatty acyl-CoA reductase (FAR).

This proposed pathway is depicted in the following diagram:

Biosynthesis_Pathway cluster_0 Fatty Acid Synthesis cluster_1 Pheromone Biosynthesis Acetyl-CoA Acetyl-CoA Palmitoyl-CoA Palmitoyl-CoA Acetyl-CoA->Palmitoyl-CoA Fatty Acid Synthase Z10-16:CoA (Z)-10-Hexadecenoyl-CoA Palmitoyl-CoA->Z10-16:CoA Δ10-Desaturase Z6,Z10-16:CoA (Z,Z)-6,10-Hexadecadienoyl-CoA Z10-16:CoA->Z6,Z10-16:CoA Δ6-Desaturase E4,Z6,Z10-16:CoA (4E,6Z,10Z)-Hexadecatrienoyl-CoA Z6,Z10-16:CoA->E4,Z6,Z10-16:CoA Δ4-Desaturase/Isomerase 4E,6Z,10Z-Hexadecatrien-1-ol This compound E4,Z6,Z10-16:CoA->this compound Fatty Acyl-CoA Reductase

Figure 1: Proposed biosynthetic pathway of this compound.

Regulation of Biosynthesis: The PBAN Signaling Pathway

In most moth species, the biosynthesis of sex pheromones is initiated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[2][3] PBAN is a neurohormone released from the subesophageal ganglion that binds to a G-protein coupled receptor (GPCR) on the membrane of pheromone gland cells. This binding event triggers a signal transduction cascade, leading to an increase in intracellular Ca2+, which in turn activates key enzymes in the biosynthetic pathway.

The generalized PBAN signaling pathway is illustrated below:

PBAN_Signaling cluster_cell Pheromone Gland Cell PBAN_Receptor PBAN Receptor (GPCR) G_Protein G-Protein PBAN_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates IP3_DAG IP3 + DAG PLC->IP3_DAG produces ER {Endoplasmic Reticulum (ER)} IP3_DAG->ER acts on Ca_Channel {Ca²⁺ Channel} ER->Ca_Channel opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Enzyme_Activation Activation of Biosynthetic Enzymes Ca_Influx->Enzyme_Activation PBAN PBAN PBAN->PBAN_Receptor binds

Figure 2: Generalized PBAN signaling pathway in a moth pheromone gland cell.

Quantitative Data

While specific quantitative data for the biosynthesis of (4E,6Z,10Z)-hexadecatrien-1-ol is not available, the following tables provide an illustrative example of the types of data that would be generated during the investigation of this pathway. The values are hypothetical and based on typical findings in moth pheromone research.

Table 1: Hypothetical Substrate Specificity of a Candidate Δ10-Desaturase from C. cramerella

Substrate (Acyl-CoA)Chain LengthRelative Activity (%)
Myristoyl-CoAC14:015
Palmitoyl-CoAC16:0100
Stearoyl-CoAC18:060
Oleoyl-CoAC18:15

Table 2: Hypothetical Product Profile of a Candidate Fatty Acyl-CoA Reductase (FAR) from C. cramerella

Substrate (Acyl-CoA)Product (Alcohol)Conversion Rate (%)
(Z)-10-Hexadecenoyl-CoA(Z)-10-Hexadecen-1-ol25
(Z,Z)-6,10-Hexadecadienoyl-CoA(Z,Z)-6,10-Hexadecadien-1-ol60
(4E,6Z,10Z)-Hexadecatrienoyl-CoA(4E,6Z,10Z)-Hexadecatrien-1-ol95

Experimental Protocols

The elucidation of the biosynthetic pathway of (4E,6Z,10Z)-hexadecatrien-1-ol will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments.

Identification of Candidate Genes via Pheromone Gland Transcriptome Analysis

A transcriptome of the C. cramerella pheromone gland is a prerequisite for identifying candidate genes encoding desaturases and reductases.[4]

Experimental Workflow:

Transcriptome_Workflow Dissect_PG Dissect Pheromone Glands from Calling Female Moths RNA_Extraction Total RNA Extraction Dissect_PG->RNA_Extraction mRNA_Isolation mRNA Isolation RNA_Extraction->mRNA_Isolation cDNA_Library cDNA Library Preparation mRNA_Isolation->cDNA_Library NGS Next-Generation Sequencing (e.g., Illumina) cDNA_Library->NGS De_Novo_Assembly De Novo Transcriptome Assembly NGS->De_Novo_Assembly Gene_Annotation Gene Annotation and Homology Search (BLAST) De_Novo_Assembly->Gene_Annotation Identify_Candidates Identify Candidate Desaturase and Reductase Genes Gene_Annotation->Identify_Candidates

Figure 3: Experimental workflow for pheromone gland transcriptome analysis.

Protocol:

  • Pheromone Gland Dissection: Dissect the pheromone glands from female C. cramerella moths during their peak calling period.

  • RNA Extraction: Immediately extract total RNA from the pooled glands using a suitable kit (e.g., TRIzol).

  • mRNA Isolation: Isolate mRNA from the total RNA using oligo(dT)-magnetic beads.

  • cDNA Library Construction: Construct a cDNA library from the purified mRNA.

  • Sequencing: Sequence the cDNA library using a high-throughput sequencing platform.

  • Transcriptome Assembly: Assemble the raw sequencing reads into transcripts de novo using software like Trinity.

  • Gene Annotation: Annotate the assembled transcripts by performing BLAST searches against public databases (e.g., NCBI nr) to identify homologs of known desaturases and reductases.

Functional Characterization of Candidate Enzymes by Heterologous Expression in Yeast

Candidate genes identified from the transcriptome can be functionally characterized by expressing them in a suitable host system, such as the yeast Saccharomyces cerevisiae.

Protocol:

  • Gene Cloning: Amplify the full-length coding sequence of the candidate gene from pheromone gland cDNA and clone it into a yeast expression vector (e.g., pYES2).

  • Yeast Transformation: Transform a suitable yeast strain (e.g., one that does not produce the fatty acids of interest) with the expression vector.

  • Expression Induction: Grow the transformed yeast in an appropriate medium and induce gene expression (e.g., with galactose for the GAL1 promoter).

  • Substrate Feeding: Supplement the culture medium with potential fatty acid precursors (e.g., palmitic acid, (Z)-10-hexadecenoic acid).

  • Lipid Extraction: After a period of incubation, harvest the yeast cells and extract the total lipids.

  • Analysis of Products: Analyze the lipid extract by gas chromatography-mass spectrometry (GC-MS) to identify the enzymatic products.

Quantitative Analysis of Pheromone Components by GC-MS

Gas chromatography-mass spectrometry is the standard method for the identification and quantification of moth pheromone components.

Protocol:

  • Sample Preparation: Extract the pheromone from female glands or the headspace volatiles from calling females using a suitable solvent (e.g., hexane).

  • GC Separation: Inject the extract into a gas chromatograph equipped with a non-polar or medium-polarity capillary column to separate the components.

  • MS Detection: Detect the eluting compounds with a mass spectrometer to obtain their mass spectra.

  • Identification: Identify the pheromone components by comparing their retention times and mass spectra with those of authentic standards.

  • Quantification: Quantify the amount of each component by comparing the peak area with a calibration curve generated from standards of known concentrations.

Conclusion and Future Directions

The biosynthesis of (4E,6Z,10Z)-hexadecatrien-1-ol in Conopomorpha cramerella represents a fascinating and unexplored area of insect biochemistry. The hypothetical pathway presented in this guide provides a solid foundation for future research aimed at elucidating the precise enzymatic machinery involved. The experimental protocols detailed herein offer a roadmap for researchers to identify and characterize the key desaturases and reductases responsible for the production of this important pheromone component. A thorough understanding of this biosynthetic pathway will not only contribute to our fundamental knowledge of insect chemical communication but also pave the way for the development of innovative and environmentally benign strategies for the control of the cocoa pod borer. Future work should focus on the transcriptome analysis of the C. cramerella pheromone gland to identify candidate genes, followed by their functional characterization. Furthermore, investigating the substrate specificities and kinetic properties of the identified enzymes will provide a complete picture of this intricate biosynthetic process.

References

The Chemical Ecology of 4E,6Z,10Z-Hexadecatrien-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the chemical ecology of (4E,6Z,10Z)-hexadecatrien-1-ol, a key semiochemical. It is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and pest management. This document synthesizes available data on the identification, synthesis, and biological activity of this compound, with a particular focus on its role as a sex pheromone component of the cocoa pod borer, Conopomorpha cramerella. Detailed experimental protocols for field trapping and chemical synthesis are provided, alongside visualizations of a hypothetical biosynthetic pathway, a generalized olfactory signaling cascade, and a typical experimental workflow.

Introduction

(4E,6Z,10Z)-Hexadecatrien-1-ol is a long-chain unsaturated alcohol that has been identified as a minor but essential component of the female sex pheromone of the cocoa pod borer, Conopomorpha cramerella (Lepidoptera: Gracillariidae)[1]. This insect is a major pest of cocoa in Southeast Asia, causing significant economic losses[1]. The sex pheromone is a complex blend of several compounds, with the major components being (4E,6Z,10Z)-hexadecatrienyl acetate (B1210297) and (4E,6E,10Z)-hexadecatrienyl acetate. While present in smaller quantities, (4E,6Z,10Z)-hexadecatrien-1-ol plays a crucial role in attracting male moths[1]. Understanding the chemical ecology of this specific compound is vital for developing effective pheromone-based monitoring and control strategies for this significant agricultural pest.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₆H₂₈O
Molecular Weight 236.39 g/mol
CAS Number 101373-00-6
Appearance (Predicted) Liquid
Boiling Point (Predicted) 351.7±11.0 °C
Density (Predicted) 0.872±0.06 g/cm³

Biological Activity and Field Data

(4E,6Z,10Z)-Hexadecatrien-1-ol is a key attractant for male Conopomorpha cramerella moths when used as part of a synthetic pheromone blend. Field trials have demonstrated the efficacy of lures containing this compound for monitoring and mass trapping.

Quantitative Field Trapping Data

The following table summarizes data from various field studies on the effectiveness of synthetic pheromone lures for trapping C. cramerella.

Lure Composition (Ratio)Lure LoadingTrap TypeLocationMean Trap Catch (males/trap/week)Longevity of LureCitation
(4E,6Z,10Z)-16:Ac : (4E,6E,10Z)-16:Ac : (4E,6Z,10Z)-16:OH : (4E,6E,10Z)-16:OH : 16:OH (40:60:4:6:10)1.2 mgNot specifiedSabah, MalaysiaMore than virgin female mothNot specified[1]
Synthetic Blend10 µgDelta TrapIndonesiaSignificantly lower than 100 µg< 4 weeks[2][3]
Synthetic Blend30 µgDelta TrapIndonesiaSignificantly lower than 100 µg< 4 weeks[2][3]
Synthetic Blend50 µgDelta TrapIndonesiaSignificantly lower than 100 µg< 4 weeks[2][3]
Synthetic Blend100 µg (0.1 mg)Delta TrapIndonesiaSignificantly more attractive than lower doses~4 weeks[2][3]
Synthetic Blend1.0 mgDelta TrapIndonesiaSimilar to 0.1 mg initially, but significantly more attractive over a longer periodUp to 28 weeks[2]
New Blend (~40:55:4:6 of acetates and alcohols)100 µgDelta TrapPhilippinesSignificantly higher than controlNot specified

Experimental Protocols

Field Trapping of Conopomorpha cramerella

This protocol is a generalized procedure based on methodologies reported in recent field studies.

Objective: To monitor the population of male C. cramerella using pheromone-baited traps.

Materials:

  • Delta traps with sticky liners

  • Synthetic pheromone lures (polyethylene vials) impregnated with the desired pheromone blend and dosage.

  • Wire or string for hanging traps.

  • GPS device for recording trap locations.

  • Data collection sheets.

Procedure:

  • Lure Preparation: Pheromone lures are typically prepared by impregnating polyethylene (B3416737) vials with a solution of the synthetic pheromone blend in a suitable solvent (e.g., hexane). An antioxidant such as 2,6-di-tert-butyl-4-methylphenol (BHT) is often added to prevent degradation of the unsaturated compounds. Lures should be stored in a freezer in sealed containers until use.

  • Trap Placement:

    • Deploy traps in the cocoa plantation in a grid or transect pattern, with a minimum distance of 40 meters between traps to avoid interference.

    • Hang traps from tree branches at a height of 0.5 to 1.0 meter above the cocoa canopy, as this has been shown to be the most effective placement.

    • Use a randomized complete block design for experiments comparing different lure types or trap placements, with several replicates.

  • Data Collection:

    • Check traps weekly or bi-weekly.

    • Count the number of male C. cramerella moths captured on the sticky liner.

    • Replace the sticky liners at each check.

    • Replace the pheromone lures according to their known field longevity (e.g., every 4-8 weeks for 100 µg lures).

  • Data Analysis: Analyze trap catch data using appropriate statistical methods (e.g., ANOVA) to compare the effectiveness of different treatments.

Synthesis of (4E,6Z,10Z)-Hexadeca-4,6,10-trien-1-ol

The following is a summary of a reported stereoselective synthesis. For full details, including reaction conditions and characterization data, please refer to the original publication.

Key Reactions:

  • Sonogashira Coupling: Stereoselective formation of the (E,Z)-conjugated double bond is achieved through a Sonogashira coupling reaction.

  • Wittig Reaction: The 10Z-double bond is formed via a Wittig reaction.

Simplified Synthetic Scheme:

  • (E)-5-bromopent-4-en-1-ol is prepared from (E)-5-bromopent-4-enal.

  • Sonogashira coupling of an appropriate alkyne with (E)-5-bromopent-4-en-1-ol followed by stereoselective hydrogenation of the resulting enyne yields the (E,Z)-diene system.

  • The 10Z-double bond is introduced by a Wittig reaction between 4-hydroxybutanal and n-hexyltriphenylphosphonium bromide.

  • Subsequent chemical modifications yield the final product, (4E,6Z,10Z)-hexadecatrien-1-ol.

Visualizations

Hypothetical Biosynthetic Pathway

While the specific biosynthetic pathway of (4E,6Z,10Z)-hexadecatrien-1-ol in C. cramerella has not been elucidated, a hypothetical pathway can be proposed based on known moth pheromone biosynthesis. This typically involves the modification of fatty acids by a series of desaturases and reductases.

Biosynthesis palmitic_acid Palmitic Acid (C16:0) desaturase1 Δ10-Desaturase palmitic_acid->desaturase1 intermediate1 (Z)-10-Hexadecenoic Acid desaturase1->intermediate1 desaturase2 Δ6-Desaturase intermediate1->desaturase2 intermediate2 (6Z,10Z)-Hexadecadienoic Acid desaturase2->intermediate2 desaturase3 Δ4-Desaturase (E-selective) intermediate2->desaturase3 intermediate3 (4E,6Z,10Z)-Hexadecatrienoic Acid desaturase3->intermediate3 reductase Fatty Acyl-CoA Reductase intermediate3->reductase final_product 4E,6Z,10Z-Hexadecatrien-1-ol reductase->final_product

Caption: Hypothetical biosynthetic pathway of this compound.

Generalized Olfactory Signaling Pathway

The detection of pheromones in insects involves a complex signaling cascade within the olfactory sensory neurons located in the antennae.

Olfactory_Signaling cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Membrane Pheromone Pheromone Molecule (4E,6Z,10Z-16:OH) PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR) PBP->OR Transport & Release Orco Co-receptor (Orco) OR->Orco Activation IonChannel Ion Channel Orco->IonChannel Gating Depolarization Membrane Depolarization IonChannel->Depolarization Ion Influx (Na+, Ca2+) ActionPotential Action Potential to Brain Depolarization->ActionPotential Field_Trapping_Workflow A 1. Experimental Design (Randomized Complete Block) B 2. Lure Preparation (Pheromone loading, antioxidant) A->B C 3. Trap Deployment (Grid pattern, correct height) B->C D 4. Data Collection (Weekly moth counts) C->D E 5. Lure & Liner Replacement (According to longevity) D->E Iterative Process F 6. Statistical Analysis (e.g., ANOVA) D->F E->D G 7. Interpretation & Conclusion F->G

References

physical and chemical properties of 4E,6Z,10Z-hexadecatrien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4E,6Z,10Z)-Hexadecatrien-1-ol is a significant semiochemical, primarily recognized as a key component of the sex pheromone of the cocoa pod borer moth, Conopomorpha cramerella. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its biological role and the associated signaling pathway. This document is intended to serve as a valuable resource for researchers in the fields of chemical ecology, organic synthesis, and pest management.

Physical and Chemical Properties

Precise experimental data for the physical properties of (4E,6Z,10Z)-hexadecatrien-1-ol are not extensively documented in publicly available literature. However, based on its molecular structure and data for similar long-chain unsaturated alcohols, the following properties can be predicted and inferred.

Table 1: Physical and Chemical Properties of (4E,6Z,10Z)-Hexadecatrien-1-ol

PropertyValueSource/Method
Molecular Formula C₁₆H₂₈O-
Molecular Weight 236.39 g/mol -
Boiling Point 351.7 ± 11.0 °CPredicted
Density 0.872 ± 0.06 g/cm³Predicted
pKa 15.04 ± 0.10Predicted
Solubility - In water: Low to negligible.[1][2] - In organic solvents: Soluble in non-polar organic solvents like hexane, ether, and dichloromethane.[3]Inferred from long-chain alcohols
Appearance Likely a colorless to pale yellow oil at room temperature.Inferred

Spectral Data

Table 2: Predicted Spectral Data for (4E,6Z,10Z)-Hexadecatrien-1-ol

Technique Expected Features
¹H NMR - Olefinic protons (-CH=CH-): δ 5.0-6.5 ppm - Hydroxymethyl protons (-CH₂OH): δ ~3.6 ppm - Allylic protons (=CH-CH₂-): δ ~2.0-2.3 ppm - Aliphatic protons (-CH₂-): δ ~1.2-1.6 ppm - Terminal methyl proton (-CH₃): δ ~0.9 ppm
¹³C NMR - Olefinic carbons (-C=C-): δ ~120-140 ppm - Hydroxymethyl carbon (-CH₂OH): δ ~62 ppm - Aliphatic carbons (-CH₂-): δ ~22-32 ppm - Terminal methyl carbon (-CH₃): δ ~14 ppm
Mass Spectrometry (MS) - Molecular Ion (M⁺): m/z 236 - Key Fragmentation: Loss of water (M-18), and characteristic fragmentation of the hydrocarbon chain.
Infrared (IR) Spectroscopy - O-H stretch (alcohol): ~3300-3400 cm⁻¹ (broad) - C-H stretch (alkane): ~2850-2960 cm⁻¹ - C=C stretch (alkene): ~1640-1680 cm⁻¹ - C-O stretch (alcohol): ~1050-1150 cm⁻¹

Experimental Protocols

Synthesis of (4E,6Z,10Z)-Hexadecatrien-1-ol

A concise and efficient synthesis for (4E,6Z,10Z)-hexadecatrien-1-ol has been reported with an overall yield of 30.4%.[4][5] The key steps involve a Sonogashira coupling to form the (E,Z)-conjugated double bond and a Wittig reaction to introduce the 10Z-double bond.[4][5]

Experimental Workflow for the Synthesis of (4E,6Z,10Z)-Hexadecatrien-1-ol

G acrolein Acrolein pd_catalyst Pd(OAc)₂/LiBr acrolein->pd_catalyst acetylene Acetylene acetylene->pd_catalyst bromopentenal (E)-5-bromopent-4-enal pd_catalyst->bromopentenal reduction NaBH₄, MeOH bromopentenal->reduction bromopentenol (E)-5-bromopent-4-en-1-ol reduction->bromopentenol sonogashira Sonogashira Coupling (Pd(PPh₃)₄, CuI, Et₂NH) bromopentenol->sonogashira hexyl_bromide n-hexyl bromide wittig_reagent 1. PPh₃ 2. BuLi hexyl_bromide->wittig_reagent hexyl_phosphonium_ylide n-hexyltriphenylphosphonium ylide wittig_reagent->hexyl_phosphonium_ylide wittig_reaction Wittig Reaction hexyl_phosphonium_ylide->wittig_reaction hydroxybutanal 4-hydroxybutanal hydroxybutanal->wittig_reaction decenol (Z)-dec-4-en-1-ol wittig_reaction->decenol oxidation PCC, Celite decenol->oxidation decenal (Z)-dec-4-enal oxidation->decenal corey_fuchs 1. CBr₄, PPh₃ 2. n-BuLi decenal->corey_fuchs undecenyne (Z)-undec-5-en-1-yne corey_fuchs->undecenyne undecenyne->sonogashira enynol Enynol Intermediate sonogashira->enynol hydrogenation Zn, n-propanol/H₂O enynol->hydrogenation final_product (4E,6Z,10Z)-Hexadecatrien-1-ol hydrogenation->final_product

Synthetic pathway for (4E,6Z,10Z)-Hexadecatrien-1-ol.

Key Reaction Steps (abbreviated from Huang et al., 2017): [5]

  • Synthesis of (E)-5-bromopent-4-en-1-ol: Acetylene is reacted with acrolein in the presence of a palladium acetate (B1210297) and lithium bromide catalyst to yield (E)-5-bromopent-4-enal.[5] Subsequent reduction with sodium borohydride (B1222165) in methanol (B129727) affords the corresponding alcohol.[5]

  • Synthesis of (Z)-undec-5-en-1-yne: 4-hydroxybutanal undergoes a Wittig reaction with n-hexyltriphenylphosphonium ylide (prepared from n-hexyl bromide) to produce (Z)-dec-4-en-1-ol.[5] This alcohol is then oxidized using pyridinium (B92312) chlorochromate (PCC) to the aldehyde, (Z)-dec-4-enal.[5] A Corey-Fuchs reaction is then employed to convert the aldehyde to the terminal alkyne, (Z)-undec-5-en-1-yne.[5]

  • Sonogashira Coupling and Final Reduction: (E)-5-bromopent-4-en-1-ol is coupled with (Z)-undec-5-en-1-yne using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst in the presence of an amine base.[5] The resulting enynol is then stereoselectively reduced using zinc powder in a mixture of n-propanol and water to yield the final product, (4E,6Z,10Z)-hexadecatrien-1-ol.[5]

Purification and Analysis

The synthesized product and intermediates are typically purified using silica (B1680970) gel column chromatography.[5] The purity and stereochemistry are confirmed by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.[4]

Biological Role and Signaling Pathway

(4E,6Z,10Z)-Hexadecatrien-1-ol is a crucial component of the female sex pheromone of the cocoa pod borer moth, Conopomorpha cramerella.[4] It acts as a chemical signal that attracts male moths, playing a vital role in the reproductive cycle of this insect.

The reception of this pheromone by the male moth involves a complex signaling cascade within the antennae.

Pheromone Reception Signaling Pathway in Moths

G cluster_air Air cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane pheromone (4E,6Z,10Z)-Hexadecatrien-1-ol pbp Pheromone-Binding Protein (PBP) pheromone->pbp Binding pbp_pheromone PBP-Pheromone Complex pbp->pbp_pheromone or_complex Olfactory Receptor (OR-Orco Complex) pbp_pheromone->or_complex Activation g_protein G-protein or_complex->g_protein plc Phospholipase C (PLC) g_protein->plc ip3 IP₃ plc->ip3 dag DAG plc->dag ion_channel Ion Channel ip3->ion_channel Opens dag->ion_channel Opens depolarization Depolarization ion_channel->depolarization action_potential Action Potential to Brain depolarization->action_potential

Generalized pheromone reception pathway in moths.

Mechanism of Action:

  • Adsorption and Transport: Molecules of (4E,6Z,10Z)-hexadecatrien-1-ol enter the male moth's antennae and are bound by pheromone-binding proteins (PBPs) within the sensillum lymph.[5] These proteins solubilize the hydrophobic pheromone and transport it to the olfactory receptor neurons (ORNs).

  • Receptor Binding and Signal Transduction: The PBP-pheromone complex interacts with a specific olfactory receptor (OR) complex on the dendritic membrane of an ORN. This binding event activates a G-protein-coupled signaling cascade.

  • Second Messenger Generation: The activated G-protein stimulates phospholipase C (PLC), which in turn generates the second messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

  • Ion Channel Activation and Depolarization: IP₃ and DAG trigger the opening of ion channels in the ORN membrane, leading to an influx of cations and depolarization of the neuron.

  • Action Potential and Behavioral Response: This depolarization generates an action potential that is transmitted to the antennal lobe of the moth's brain. The processing of this signal ultimately leads to the male moth's behavioral response, which includes flying upwind to locate the female.

Experimental Workflow for Pheromone Activity Assessment

Electroantennography (EAG) is a common technique used to measure the response of an insect's antenna to volatile compounds.

Electroantennography (EAG) Experimental Workflow

G moth Moth Preparation (Antennae Exposed) electrodes Electrode Placement (Reference and Recording) moth->electrodes amplifier Amplification of Signal electrodes->amplifier data_acquisition Data Acquisition System amplifier->data_acquisition analysis Analysis of Depolarization (mV vs. time) data_acquisition->analysis EAG Response Analysis pheromone_source Pheromone Delivery System (e.g., olfactometer) stimulus Pheromone Stimulus pheromone_source->stimulus stimulus->moth

Workflow for electroantennography (EAG) analysis.

Conclusion

(4E,6Z,10Z)-Hexadecatrien-1-ol is a compound of significant interest in chemical ecology and pest management. While a robust synthetic route has been established, a comprehensive public database of its physical and spectral properties is still lacking. This guide consolidates the available information and provides a framework for researchers working with this important semiochemical. Further studies to experimentally determine its physical properties and publish its full spectral data would be of great benefit to the scientific community.

References

The Discovery and History of (4E,6Z,10Z)-Hexadecatrien-1-ol: A Key Pheromone Component of the Cocoa Pod Borer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Abstract

(4E,6Z,10Z)-Hexadecatrien-1-ol is a critical component of the female sex pheromone of the cocoa pod borer, Conopomorpha cramerella, a significant pest in cocoa-producing regions of Southeast Asia. Its identification in 1986 was a landmark in the chemical ecology of this devastating insect, paving the way for the development of pheromone-based monitoring and control strategies. This technical guide provides a comprehensive overview of the discovery, history, and chemical biology of (4E,6Z,10Z)-hexadecatrien-1-ol as a pheromone. It details the experimental methodologies employed in its identification, summarizes key quantitative data, and explores the broader context of its synthesis, biosynthesis, and the corresponding olfactory signaling pathways in moths. This document is intended for researchers, scientists, and professionals in the fields of chemical ecology, entomology, and pest management.

Introduction

The cocoa pod borer, Conopomorpha cramerella (Lepidoptera: Gracillariidae), is a major agricultural pest, causing significant economic losses in cocoa production. The larvae of this moth bore into cocoa pods, damaging the beans and rendering them unusable. The nocturnal and cryptic nature of the adult moths makes conventional pest control methods challenging. The discovery of its sex pheromone in the mid-1980s offered a promising, environmentally benign alternative for monitoring and potentially controlling this pest.

(4E,6Z,10Z)-Hexadecatrien-1-ol is one of the key components of the complex pheromone blend released by female C. cramerella to attract males for mating. This guide delves into the scientific journey of its discovery, from the initial observations of moth behavior to the intricate chemical analysis that unveiled its structure and function.

Discovery and History

The seminal work on the identification of the C. cramerella sex pheromone was published by Beevor et al. in 1986.[1] Researchers at the Tropical Development and Research Institute in London conducted a series of investigations to isolate and identify the chemical signals used by the female moths.

The study was prompted by the severe economic impact of the cocoa pod borer and the need for effective monitoring tools. The initial steps involved the collection of volatile chemicals from virgin female moths. Two primary methods were employed:

  • Ovipositor Washings: The terminal abdominal segments (ovipositors) of female moths, where the pheromone gland is located, were excised and washed with a solvent to extract the pheromone components.

  • Volatile Entrainment: Air was passed over calling virgin female moths, and the entrained volatile compounds were trapped on an adsorbent material, which was then washed with a solvent to recover the pheromones.

A key challenge noted in this study was the extremely low quantity of pheromone produced by each female, estimated to be less than 0.1 nanograms.[1] This low concentration meant that conventional gas chromatography (GC) analysis did not show any discernible peaks for the active unsaturated compounds.[1]

The breakthrough in identification came from the use of a coupled gas chromatography-electroantennography (GC-EAG) system. In this technique, the effluent from the GC column is split, with one portion going to a standard detector (like a flame ionization detector - FID) and the other passing over a male moth's antenna. The antenna's electrical response (the electroantennogram or EAG) is recorded, allowing for the identification of biologically active compounds even at concentrations too low for the FID to detect.

By comparing the retention times of the EAG-active peaks from the female moth extracts with those of a series of synthetic standards, the researchers were able to identify the key components of the pheromone blend. This led to the identification of (4E,6Z,10Z)-hexadecatrien-1-ol, along with its corresponding acetate, and the (4E,6E,10Z) isomers of both the alcohol and the acetate, as well as hexadecyl alcohol.[1]

Subsequent field trials in Sabah, East Malaysia, confirmed the biological activity of a synthetic blend of these five components. A specific ratio was found to be highly attractive to male C. cramerella moths, even more so than traps baited with virgin female moths.[1]

Quantitative Data

The initial discovery and subsequent field evaluations have provided quantitative data on the composition and efficacy of the C. cramerella pheromone blend.

Table 1: Composition of the Synthetic Pheromone Blend for Conopomorpha cramerella

ComponentChemical NameRatio in Blend
I(4E,6Z,10Z)-Hexadecatrienyl acetate40
II(4E,6E,10Z)-Hexadecatrienyl acetate60
III(4E,6Z,10Z)-Hexadecatrien-1-ol4
IV(4E,6E,10Z)-Hexadecatrien-1-ol6
VHexadecan-1-ol10

Source: Beevor et al., 1986.[1]

Table 2: Summary of Field Trapping Data from Various Studies

LocationLure DosageTrap TypeAverage Male Moths Captured/Trap/WeekReference
Sabah, Malaysia1.2 mg of 5-component blendNot specifiedMore than virgin female-baited trapsBeevor et al., 1986[1]
Indonesia100 µgDelta Trap~2-4Niogret et al., 2022
Indonesia1 mgDelta Trap~4.5Niogret et al., 2022
Philippines100 µgDelta TrapSignificantly higher than controlAmalin et al., 2023[2]

Experimental Protocols

The identification of (4E,6Z,10Z)-hexadecatrien-1-ol as a pheromone component relied on a combination of meticulous chemical and biological techniques. While the original 1986 publication provides a summary, this section outlines the likely detailed methodologies based on common practices of that era and subsequent research.

Pheromone Extraction
  • Insect Rearing: Conopomorpha cramerella pupae were collected from infested cocoa pods. Male and female moths were separated upon emergence to ensure females remained virgin.

  • Ovipositor Tip Extraction: The abdominal tips of 2- to 3-day-old virgin female moths were excised during their calling period (typically in the early hours of the night) and extracted with a high-purity solvent such as hexane (B92381) or dichloromethane (B109758) for a short period.

  • Volatile Collection (Aeration): Calling virgin females were placed in a glass chamber. Purified and humidified air was drawn over the moths at a controlled flow rate. The effluent air was passed through a tube containing a porous polymer adsorbent (e.g., Porapak Q or Tenax) to trap the volatile pheromone components. The trapped compounds were then eluted from the adsorbent with a small volume of solvent.

Chemical Analysis: Gas Chromatography-Electroantennography (GC-EAG)

The GC-EAG technique was pivotal in identifying the biologically active components from the minute quantities present in the female extracts.

  • Gas Chromatography:

    • Column: A capillary column suitable for separating long-chain unsaturated compounds (e.g., a non-polar or weakly polar phase like OV-1 or SE-30) would have been used.

    • Temperature Program: A temperature program would be employed to separate the components based on their boiling points and polarity, starting at a lower temperature and gradually increasing.

    • Injector and Detector: A splitless injection would be used to introduce the maximum amount of the dilute sample onto the column. A flame ionization detector (FID) would serve as the primary chemical detector.

  • Effluent Splitting: At the end of the GC column, the effluent was split. A portion was directed to the FID, while the other was transferred via a heated transfer line to the EAG preparation.

  • Electroantennography:

    • Antenna Preparation: A male C. cramerella antenna was excised at the base. The tip and the base of the antenna were placed in contact with two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution).

    • Signal Amplification: The potential difference across the antenna was amplified using a high-impedance DC amplifier.

    • Data Acquisition: The amplified EAG signal was recorded simultaneously with the FID signal, allowing for the direct correlation of antennal responses to specific peaks in the chromatogram.

Structure Elucidation and Synthesis

The identification of the active compounds was confirmed by comparing the GC retention times and EAG responses of the natural products with those of synthetic standards. The synthesis of (4E,6Z,10Z)-hexadecatrien-1-ol and its isomers was a crucial step. Modern synthetic routes often employ stereoselective reactions such as the Wittig reaction and Sonogashira coupling to create the specific double bond geometries.

Field Bioassays

The biological activity of the synthetic pheromone blend was confirmed through field trapping experiments.

  • Lure Preparation: The synthetic pheromone components were mixed in the desired ratio and applied to a dispenser, such as a rubber septum or a polyethylene (B3416737) vial.

  • Trap Design: Sticky traps, such as delta traps, were commonly used.

  • Experimental Design: Traps baited with different blends or dosages of the synthetic pheromone, along with control traps (e.g., unbaited or solvent-only), were placed in cocoa plantations in a randomized block design. The traps were checked regularly, and the number of male moths captured was recorded.

Mandatory Visualizations

Experimental Workflow for Pheromone Identification

Pheromone_Identification_Workflow cluster_collection Pheromone Collection cluster_analysis Chemical and Biological Analysis cluster_synthesis_validation Structure Confirmation and Validation a Virgin Female Moths b Ovipositor Washing a->b c Volatile Entrainment a->c d GC-EAG Analysis b->d c->d e EAG-Active Peaks Identified d->e h Comparison of Retention Times and EAG Responses e->h f GC-MS Analysis of Standards f->h g Synthesis of Putative Pheromone Components g->f i Field Trapping Bioassays h->i j Identification of Active Blend i->j Pheromone_Biosynthesis_Pathway acetyl_coa Acetyl-CoA fatty_acid_synthase Fatty Acid Synthase acetyl_coa->fatty_acid_synthase Multiple Steps saturated_fatty_acyl_coa Saturated Fatty Acyl-CoA (e.g., Palmitoyl-CoA) fatty_acid_synthase->saturated_fatty_acyl_coa desaturase Desaturase(s) saturated_fatty_acyl_coa->desaturase unsaturated_fatty_acyl_coa Unsaturated Fatty Acyl-CoA desaturase->unsaturated_fatty_acyl_coa reductase Reductase unsaturated_fatty_acyl_coa->reductase pheromone_alcohol (4E,6Z,10Z)-Hexadecatrien-1-ol reductase->pheromone_alcohol acetyltransferase Acetyltransferase pheromone_alcohol->acetyltransferase pheromone_acetate Pheromone Acetate acetyltransferase->pheromone_acetate Pheromone_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn_membrane Olfactory Receptor Neuron Membrane pheromone (4E,6Z,10Z)-Hexadecatrien-1-ol pbp Pheromone-Binding Protein (PBP) pheromone->pbp pheromone_pbp_complex Pheromone-PBP Complex pbp->pheromone_pbp_complex or_orco Olfactory Receptor (OR) + Orco Complex pheromone_pbp_complex->or_orco Binding ion_channel Ion Channel Opening or_orco->ion_channel depolarization Depolarization ion_channel->depolarization Na+/Ca2+ influx action_potential Action Potential depolarization->action_potential

References

The Role of (4E,6Z,10Z)-Hexadecatrien-1-ol in Insect Chemical Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4E,6Z,10Z)-Hexadecatrien-1-ol is a crucial semiochemical, primarily identified as a potent sex pheromone component in the cocoa pod borer, Conopomorpha cramerella. This technical guide provides an in-depth analysis of its role in insect chemical communication, detailing its identification, biosynthesis, and the behavioral and electrophysiological responses it elicits. The document includes structured quantitative data, comprehensive experimental protocols, and detailed signaling and biosynthetic pathway diagrams to serve as a valuable resource for researchers in chemical ecology, pest management, and related fields.

Introduction

Chemical communication is a fundamental aspect of insect life, governing behaviors such as mating, aggregation, and foraging. Among the vast array of semiochemicals, sex pheromones play a pivotal role in reproductive isolation and success. (4E,6Z,10Z)-Hexadecatrien-1-ol is a C16 unsaturated alcohol that has been identified as a key component of the female-emitted sex pheromone of the cocoa pod borer, Conopomorpha cramerella, a significant pest of cocoa plantations in Southeast Asia[1]. Understanding the intricate mechanisms of its action is paramount for the development of effective and environmentally benign pest management strategies, such as mating disruption and mass trapping.

Identification and Chemical Properties

(4E,6Z,10Z)-Hexadecatrien-1-ol was first identified as a component of the female sex pheromone of Conopomorpha cramerella through a combination of gas chromatography-electroantennography (GC-EAG) and mass spectrometry[1]. The pheromone blend is a multi-component signal, and the precise ratio of its constituents is critical for eliciting a full behavioral response in males.

Table 1: Chemical Properties of (4E,6Z,10Z)-Hexadecatrien-1-ol

PropertyValue
Molecular Formula C₁₆H₂₈O
Molecular Weight 236.4 g/mol
IUPAC Name (4E,6Z,10Z)-Hexadeca-4,6,10-trien-1-ol
CAS Number 101373-00-6

Role in Chemical Communication

The primary role of (4E,6Z,10Z)-hexadecatrien-1-ol is as a long-range attractant for male Conopomorpha cramerella. It is a key component of a complex pheromone blend that guides males towards a receptive female.

Behavioral Responses

Field studies have demonstrated the attractiveness of synthetic blends containing (4E,6Z,10Z)-hexadecatrien-1-ol to male cocoa pod borer moths. The composition of the synthetic lure is critical for its efficacy.

Table 2: Field Trapping Efficacy of Pheromone Blends for Conopomorpha cramerella

Pheromone ComponentRatio in BlendReference
(4E,6Z,10Z)-Hexadecatrienyl acetate40[1]
(4E,6E,10Z)-Hexadecatrienyl acetate60[1]
(4E,6Z,10Z)-Hexadecatrien-1-ol 4 [1]
(4E,6E,10Z)-Hexadecatrien-1-ol6[1]
Hexadecyl alcohol10[1]

A more recent study re-evaluated the pheromone blend and investigated the dose-response relationship in field conditions.

Table 3: Dose-Response of Male Conopomorpha cramerella to a Synthetic Pheromone Lure in Field Traps

Pheromone Load (mg)Mean Male Moths Trapped (± SE)SignificanceReference
0.011.5 ± 0.3a[2][3]
0.032.1 ± 0.4ab[2][3]
0.052.8 ± 0.5b[2][3]
0.14.2 ± 0.6c[2][3]
Control (unbaited)0.2 ± 0.1d[2][3]
Means with the same letter are not significantly different.

These data indicate that a lure dosage of 0.1 mg is significantly more attractive than lower doses for trapping male C. cramerella[2][3].

Biosynthesis of (4E,6Z,10Z)-Hexadecatrien-1-ol

The biosynthesis of lepidopteran sex pheromones, including C16 unsaturated alcohols, generally originates from fatty acid metabolism. The pathway involves a series of enzymatic steps, including fatty acid synthesis, desaturation, and reduction. While the specific enzymes in C. cramerella have not been fully characterized, a putative pathway can be constructed based on studies in other moth species.

The biosynthesis is thought to begin with the de novo synthesis of palmitic acid (a C16 saturated fatty acid) by fatty acid synthase (FAS). A series of desaturases then introduce double bonds at specific positions and with specific stereochemistry. Finally, a fatty acyl-CoA reductase (FAR) reduces the carboxyl group of the fatty acyl-CoA precursor to the corresponding alcohol.

Biosynthesis_Pathway acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas palmitoyl_coa Palmitoyl-CoA (C16:0) fas->palmitoyl_coa desaturase1 Δ10-Desaturase palmitoyl_coa->desaturase1 Introduces Z10 double bond z10_16coa (10Z)-Hexadecenoyl-CoA desaturase1->z10_16coa desaturase2 Δ6-Desaturase z10_16coa->desaturase2 Introduces Z6 double bond z6_z10_16coa (6Z,10Z)-Hexadecadienoyl-CoA desaturase2->z6_z10_16coa isomerase Isomerase z6_z10_16coa->isomerase Isomerization of Z4 to E4 e4_z6_z10_16coa (4E,6Z,10Z)-Hexadecatrienoyl-CoA isomerase->e4_z6_z10_16coa far Fatty Acyl-CoA Reductase (FAR) e4_z6_z10_16coa->far Reduction of carbonyl group pheromone (4E,6Z,10Z)-Hexadecatrien-1-ol far->pheromone

Figure 1: Putative biosynthetic pathway of (4E,6Z,10Z)-hexadecatrien-1-ol in Conopomorpha cramerella.

Mechanism of Action: Olfactory Signaling Pathway

The detection of (4E,6Z,10Z)-hexadecatrien-1-ol by male moths occurs in specialized olfactory sensilla on their antennae. The binding of the pheromone molecule to an odorant receptor (OR) on the surface of an olfactory receptor neuron (ORN) initiates a signal transduction cascade, leading to the generation of an action potential.

Signaling_Pathway pheromone (4E,6Z,10Z)-Hexadecatrien-1-ol obp Odorant-Binding Protein (OBP) pheromone->obp Binds in sensillar lymph or Odorant Receptor (OR) obp->or Delivers pheromone to receptor g_protein G-protein or->g_protein Activates orn Olfactory Receptor Neuron (ORN) ion_channel Ion Channel g_protein->ion_channel Opens depolarization Depolarization ion_channel->depolarization Influx of ions action_potential Action Potential depolarization->action_potential Generates brain Antennal Lobe of Brain action_potential->brain Signal Transmitted

Figure 2: Generalized olfactory signaling pathway for pheromone reception in insects.

Experimental Protocols

Gas Chromatography-Electroantennography (GC-EAG)

Objective: To identify biologically active volatile compounds from a complex mixture by coupling the separation power of gas chromatography with the sensitivity of an insect's antenna as a detector.

Methodology:

  • Insect Preparation: An adult male Conopomorpha cramerella is restrained, and one of its antennae is excised at the base.

  • Electrode Placement: The excised antenna is mounted between two glass capillary electrodes filled with a saline solution (e.g., Kaissling's saline). The recording electrode is placed over the distal end of the antenna, and the reference electrode is placed at the base.

  • GC Analysis: An extract of the female pheromone gland or a synthetic standard is injected into a gas chromatograph equipped with a non-polar capillary column.

  • Effluent Splitting: The column effluent is split, with one part directed to the flame ionization detector (FID) of the GC and the other part delivered in a humidified airstream over the antennal preparation.

  • Data Acquisition: The FID signal and the EAG response (the voltage difference across the antenna) are recorded simultaneously. Peaks in the FID chromatogram that correspond to a significant depolarization of the antenna are identified as EAG-active compounds.

GCEAG_Workflow cluster_GC Gas Chromatograph cluster_EAG EAG Setup injector Injector column GC Column injector->column splitter Effluent Splitter column->splitter fid FID Detector splitter->fid 50% antenna Antennal Preparation splitter->antenna 50% recorder Data Acquisition System fid->recorder amplifier Amplifier antenna->amplifier amplifier->recorder

Figure 3: Experimental workflow for Gas Chromatography-Electroantennography (GC-EAG).

Wind Tunnel Bioassay

Objective: To quantify the behavioral responses of male moths to a pheromone source in a controlled environment that simulates natural conditions.

Methodology:

  • Wind Tunnel Setup: A wind tunnel (e.g., 2 m long x 0.6 m wide x 0.6 m high) is used with a controlled airflow (e.g., 0.3 m/s), temperature, humidity, and light intensity (typically red light to simulate scotophase).

  • Pheromone Source: A specific dose of synthetic (4E,6Z,10Z)-hexadecatrien-1-ol or a blend is applied to a dispenser (e.g., a rubber septum or filter paper) and placed at the upwind end of the tunnel.

  • Insect Acclimation: Male Conopomorpha cramerella are acclimated to the experimental conditions for at least 30 minutes before the trial.

  • Behavioral Observation: Individual males are released at the downwind end of the tunnel. Their flight behavior is observed and recorded for a set period (e.g., 5 minutes).

  • Data Collection: A checklist of behaviors is used to score the response of each male. Key behaviors include:

    • Activation: Initiation of wing fanning or walking.

    • Take-off: Initiation of flight.

    • Upwind flight: Oriented flight towards the pheromone source.

    • Casting: Zig-zagging flight perpendicular to the wind direction.

    • Source contact: Landing on or near the pheromone source.

Wind_Tunnel_Workflow cluster_Setup Wind Tunnel Setup cluster_Observation Behavioral Observation source Pheromone Source airflow Controlled Airflow source->airflow release Male Moth Release Point airflow->release activation Activation takeoff Take-off activation->takeoff upwind_flight Upwind Flight takeoff->upwind_flight source_contact Source Contact upwind_flight->source_contact analysis Data Analysis (e.g., % response) source_contact->analysis

Figure 4: Workflow for a wind tunnel bioassay to test moth behavioral responses to pheromones.

Synthesis of (4E,6Z,10Z)-Hexadecatrien-1-ol

The stereoselective synthesis of (4E,6Z,10Z)-hexadecatrien-1-ol is a complex process that requires precise control of double bond geometry. Several synthetic routes have been reported in the literature, often involving Wittig reactions and Sonogashira couplings to construct the carbon skeleton and establish the correct stereochemistry of the double bonds[4]. A detailed description of a specific synthesis is beyond the scope of this guide, but researchers are directed to the primary literature for detailed synthetic protocols.

Conclusion and Future Directions

(4E,6Z,10Z)-Hexadecatrien-1-ol is a vital component in the chemical communication system of the cocoa pod borer, Conopomorpha cramerella. A thorough understanding of its biosynthesis, perception, and the behavioral responses it mediates is essential for the development of sustainable pest management strategies. Future research should focus on the molecular characterization of the enzymes involved in its biosynthesis and the specific odorant receptors responsible for its detection. Such knowledge will pave the way for novel approaches in pest control, including the development of more potent and selective attractants and the potential for gene-based pest management techniques.

References

Olfactory Receptor Neurons Responding to 4E,6Z,10Z-hexadecatrien-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the current understanding of olfactory receptor neurons (ORNs) that respond to the insect sex pheromone component, 4E,6Z,10Z-hexadecatrien-1-ol. This compound is a key attractant for the male cocoa pod borer, Conopomorpha cramerella, a significant pest in cocoa-producing regions. While specific molecular and detailed physiological data for the cognate receptor in C. cramerella remain to be fully elucidated, this guide synthesizes available electrophysiological evidence and relevant data from field studies. Furthermore, it details established experimental protocols and signaling pathways generalized from studies on related lepidopteran species, offering a foundational framework for future research and the development of novel pest management strategies.

Data Presentation

Quantitative Data from Field Attractiveness Studies

While direct quantitative data from single-cell recordings for this compound are not yet available in the public domain, field trapping studies provide valuable dose-response information regarding the attractiveness of this pheromone to male C. cramerella. This data reflects the collective output of the olfactory system in eliciting a behavioral response.

Pheromone Load (mg)Mean Male C. cramerella Trap CapturesStudy Reference
0.01Lower attractionNiogret et al., 2022[1]
0.03Moderate attractionNiogret et al., 2022[1]
0.05Higher attractionNiogret et al., 2022[1]
0.1Significantly higher attraction than lower dosesNiogret et al., 2022[1]
1.0Similar initial attraction to 0.1 mg, but with extended longevityNiogret et al., 2022[1]

Table 1: Dose-dependent attraction of male Conopomorpha cramerella to synthetic this compound in field conditions.

Experimental Protocols

Electroantennography (EAG)

Electroantennography is a technique used to measure the summed electrical response of the entire antenna to a volatile stimulus. It provides evidence for the presence of responsive ORNs. A study on C. cramerella utilized gas chromatography linked to electroantennography (GC-EAG) to identify the active pheromone components.[2]

Methodology:

  • Insect Preparation: A male C. cramerella is immobilized, and its antenna is excised.

  • Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are typically glass capillaries filled with a saline solution.

  • Stimulus Delivery: A continuous stream of charcoal-filtered and humidified air is passed over the antenna. The stimulus, this compound, is introduced into the airstream for a defined period.

  • Signal Recording: The potential difference between the two electrodes is amplified and recorded. A negative voltage deflection indicates a depolarization of the ORNs.

  • Gas Chromatography-Electroantennography (GC-EAG): For identification of active compounds from a mixture, the effluent from a gas chromatograph is split, with one part going to the flame ionization detector (FID) and the other to the antennal preparation. This allows for the simultaneous recording of the chemical profile and the antenna's response, pinpointing the electrophysiologically active compounds.

Experimental_Workflow_EAG cluster_preparation Insect Preparation cluster_recording Recording Setup cluster_stimulation Stimulation & Recording cluster_analysis Data Analysis Immobilization Immobilization Excision Excision Immobilization->Excision Electrode_Placement Electrode_Placement Excision->Electrode_Placement Airflow Airflow Electrode_Placement->Airflow Stimulus_Injection Stimulus_Injection Airflow->Stimulus_Injection EAG_Recording EAG_Recording Stimulus_Injection->EAG_Recording Data_Analysis Data_Analysis EAG_Recording->Data_Analysis Experimental_Workflow_SSR cluster_preparation Insect Preparation cluster_recording Recording Setup cluster_stimulation Stimulation & Recording cluster_analysis Data Analysis Restraint Restraint Antenna_Immobilization Antenna_Immobilization Restraint->Antenna_Immobilization Electrode_Insertion Electrode_Insertion Antenna_Immobilization->Electrode_Insertion Stimulus_Delivery Stimulus_Delivery Electrode_Insertion->Stimulus_Delivery Spike_Recording Spike_Recording Stimulus_Delivery->Spike_Recording Spike_Sorting_and_Analysis Spike_Sorting_and_Analysis Spike_Recording->Spike_Sorting_and_Analysis Signaling_Pathway cluster_membrane Dendritic Membrane cluster_cytosol Cytosol Pheromone This compound PBP PBP Pheromone->PBP Binds to OR_complex ORx/Orco Complex PBP->OR_complex Presents to Gq Gαq OR_complex->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_channel IP3-gated Ca²⁺ Channel IP3->Ca_channel Opens Depolarization Membrane Depolarization DAG->Depolarization Contributes to Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx of Ca_ion->Depolarization Leads to Action_Potential Action Potential to Antennal Lobe Depolarization->Action_Potential Triggers

References

Methodological & Application

Application Notes and Protocols for Field Trapping Experiments Using 4E,6Z,10Z-Hexadecatrien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting field trapping experiments using the insect sex pheromone component 4E,6Z,10Z-hexadecatrien-1-ol. This compound is a known powerful attractant for the male moths of the cocoa pod borer (Conopomorpha cramerella), a major pest in cocoa-producing regions.[1] The following protocols and data are intended to facilitate the effective use of this semiochemical in pest monitoring and the development of sustainable pest management strategies.

Application Notes

The successful application of this compound in field trapping experiments hinges on a thorough understanding of its biological context and the meticulous execution of experimental protocols. This pheromone is a component of a blend that typically includes (E,Z,Z)- and (E,E,Z)-4,6,10-hexadecatrienyl acetates and their corresponding alcohols.[2][3][4] The precise ratio of these components is critical for optimal attraction of the target species.

Field trials are essential for evaluating the efficacy of different lure formulations, determining optimal trap density, and establishing monitoring protocols. The data generated from these experiments can inform mass trapping strategies, "lure-and-kill" techniques, and provide valuable insights into pest population dynamics.

When designing field experiments, it is crucial to consider environmental variables such as temperature, humidity, and wind speed, as these can influence pheromone dispersal and insect behavior. The selection of trap design is also a critical factor; Delta traps have been shown to be effective in capturing C. cramerella.[2]

Experimental Protocols

Lure Preparation

The pheromone lure is the most critical component of the trapping system.

  • Pheromone Blend: The synthetic pheromone blend should ideally mimic the natural composition of the female C. cramerella sex pheromone. A common blend consists of (E,Z,Z)- and (E,E,Z)-4,6,10-hexadecatrienyl acetates and their corresponding alcohols, including this compound, in a specific ratio (e.g., 40:60:4:6).[2][3]

  • Dispenser: Polyethylene vials are commonly used as dispensers for the pheromone blend.[2][3][4] The pheromone is impregnated into the vial, from which it is slowly released.

  • Dosage: The loading dose of the pheromone in the lure can significantly impact its attractiveness and longevity. Dosages ranging from 10 µg to 1.0 mg have been tested in field experiments.[2][5][6] A common and effective dose is 100 µg.[2][5][7][8]

  • Handling: To prevent contamination, it is imperative to handle lures with clean forceps or gloves. Lures should be stored in a freezer in sealed containers until they are deployed in the field.

Trap Assembly and Placement

Proper trap assembly and strategic placement are key to maximizing capture rates.

  • Trap Type: Delta traps are a standard and effective choice for monitoring C. cramerella populations.[2] These traps typically consist of a triangular housing with a sticky liner on the bottom surface to capture the attracted male moths.

  • Assembly: The pheromone lure is suspended inside the trap, typically near the center. The sticky liner should be fresh to ensure effective capture.

  • Trap Density and Spacing: The number of traps per unit area and the distance between them should be carefully considered to avoid interference. A distance of at least 40 meters between traps is recommended.[9] For monitoring purposes, a density of 6 traps per hectare has been used.[9]

  • Placement Height: The height at which traps are placed can influence their effectiveness. For C. cramerella, placing traps at least 0.5 meters above the cocoa canopy has been shown to yield significantly higher catches.[7]

Experimental Design and Data Collection

A robust experimental design is crucial for obtaining statistically significant results.

  • Randomized Block Design: A randomized complete block design (RCBD) is recommended to minimize the effects of spatial variability within the experimental site. In this design, the experimental field is divided into blocks, and each treatment (e.g., different lure dosages) is randomly assigned to a plot within each block.

  • Control Traps: The inclusion of unbaited (blank) traps as a control is essential to establish a baseline and confirm that the captured moths are attracted to the pheromone.

  • Data Collection: Traps should be inspected at regular intervals, typically weekly.[8][9] The number of captured male C. cramerella moths in each trap should be recorded. The sticky liners should be replaced when they become saturated with insects or debris.

  • Lure Longevity: The attractiveness of the pheromone lure will decrease over time. The effective lifespan of a 100 µg lure is approximately 1 to 2 months under field conditions.[2]

Data Analysis
  • Transformation of Data: Insect count data often follow a non-normal distribution. Therefore, it is advisable to transform the data (e.g., using a log(x+1) transformation) before performing statistical analysis to meet the assumptions of parametric tests.

  • Statistical Tests: Analysis of variance (ANOVA) is a suitable statistical test for comparing the mean number of moths captured by different treatments. Post-hoc tests, such as Tukey's HSD, can be used to identify specific differences between treatment means.

Data Presentation

The following table summarizes the results of a hypothetical dose-response field trapping experiment for Conopomorpha cramerella based on published findings.

Lure Dosage (µg)Mean No. of Male Moths Captured per Trap per Week (± SE)
0 (Control)0.5 ± 0.2
103.2 ± 0.8
508.9 ± 1.5
10015.6 ± 2.1
1000 (1.0 mg)16.1 ± 2.3

Note: These are representative data synthesized from multiple sources for illustrative purposes. Actual results may vary depending on experimental conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Phase 1: Preparation cluster_deployment Phase 2: Field Deployment cluster_data Phase 3: Data Collection & Analysis cluster_outcome Phase 4: Outcome lure_prep Lure Preparation (this compound blend) trap_assembly Trap Assembly (Delta Traps) lure_prep->trap_assembly trap_placement Trap Placement (Randomized Block Design) trap_assembly->trap_placement weekly_monitoring Weekly Monitoring (Count Captured Moths) trap_placement->weekly_monitoring control_traps Deployment of Control Traps control_traps->weekly_monitoring data_analysis Statistical Analysis (ANOVA) weekly_monitoring->data_analysis results Evaluation of Lure Efficacy data_analysis->results

Caption: A flowchart of the field trapping experimental workflow.

Insect Sex Pheromone Signaling Pathway

pheromone_signaling cluster_extracellular Extracellular Space cluster_membrane Dendritic Membrane of Olfactory Receptor Neuron cluster_intracellular Intracellular Space pheromone Pheromone Molecule (this compound) pbp Pheromone-Binding Protein (PBP) pheromone->pbp Binding snmp Sensory Neuron Membrane Protein (SNMP) pbp->snmp Interaction or_complex Olfactory Receptor (OR) / Orco Co-receptor Complex snmp->or_complex Pheromone Transfer ion_channel Ion Channel Opening or_complex->ion_channel Activation depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential to Brain depolarization->action_potential

Caption: A diagram of the insect sex pheromone signaling pathway.

References

Application Notes and Protocols for Electroantennography (EAG) Analysis of 4E,6Z,10Z-hexadecatrien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summed electrical response of an insect's antenna to volatile chemical stimuli. This method provides a rapid and sensitive bioassay for screening semiochemicals, including pheromones, that can modulate insect behavior. The compound 4E,6Z,10Z-hexadecatrien-1-ol has been identified as a key sex pheromone component for the cocoa pod borer moth, Conopomorpha cramerella, a significant pest in cocoa-producing regions.[1][2][3] Understanding the antennal response to this compound is crucial for developing effective pest management strategies, such as mating disruption and mass trapping, as well as for structure-activity relationship studies in the development of new attractants or repellents.

These application notes provide a detailed protocol for conducting EAG experiments with this compound, covering antenna preparation, odorant delivery, EAG recording, and data analysis.

Key Applications

  • Screening of Potential Attractants and Repellents: Rapidly assess the antennal response of target insect species to this compound and its analogs.

  • Dose-Response Studies: Determine the sensitivity of insect antennae to varying concentrations of the pheromone component.

  • Structure-Activity Relationship Studies: Investigate how chemical modifications to this compound affect antennal responses.

  • Pheromone Blend Analysis: Evaluate the synergistic or inhibitory effects of other compounds when presented with this compound.

Data Presentation

Table 1: Illustrative EAG Responses of Male Conopomorpha cramerella to Serial Dilutions of this compound

Stimulus Concentration (µg/µL)Mean EAG Response (mV)Standard Deviation (mV)Normalized Response (%)
Solvent Control (Hexane)0.120.050
0.00010.250.0810
0.0010.580.1235
0.011.150.2179
0.11.520.25108
11.480.23105
10 (Positive Control)1.400.20100

Note: The normalized response is calculated relative to the positive control.

Experimental Protocols

I. Materials and Reagents
  • Test Compound: this compound (purity >95%)

  • Solvent: High-purity hexane (B92381) or paraffin (B1166041) oil

  • Insects: Sexually mature male Conopomorpha cramerella moths (2-3 days post-eclosion), dark-adapted for at least 30 minutes.

  • Saline Solution: (e.g., for Lepidoptera) 8.0 g/L NaCl, 0.2 g/L KCl, 0.2 g/L CaCl₂, 0.2 g/L MgCl₂, 3.6 g/L glucose.

  • Electrodes: Silver-silver chloride (Ag/AgCl) wires

  • Micropipettes: Borosilicate glass capillaries

  • Filter Paper: Whatman No. 1 or equivalent

  • Equipment:

    • Micromanipulators

    • Stereomicroscope

    • EAG probe/amplifier

    • Data acquisition system and software (e.g., Syntech EAG system, AutoSpike)

    • Air stimulus controller

    • Charcoal-filtered and humidified air supply

    • Vortex mixer

    • Pipettes and tips

II. Preparation of Stimuli
  • Stock Solution: Prepare a stock solution of this compound at a concentration of 10 µg/µL in hexane.

  • Serial Dilutions: Create a series of dilutions from the stock solution to generate a range of concentrations for dose-response experiments (e.g., 1, 0.1, 0.01, 0.001, 0.0001 µg/µL).

  • Stimulus Cartridges: Apply 10 µL of each dilution onto a small piece of filter paper (e.g., 1 cm x 2 cm) and insert it into a Pasteur pipette. Prepare a control cartridge with the solvent only.

  • Acclimatization: Allow the solvent to evaporate for at least 2 minutes before using the cartridges for stimulation.

III. Insect Preparation
  • Immobilization: Anesthetize a male moth by chilling it on ice or with a brief exposure to CO₂.

  • Mounting: Secure the moth in a holder (e.g., a modified pipette tip or a wax block) with dental wax or low-melting point wax, leaving the head and antennae exposed and accessible.

  • Antenna Positioning: Gently position one antenna to be readily accessible for electrode placement. The antenna can be fixed in place using a small drop of wax at the base.

IV. EAG Recording
  • Electrode Preparation: Fill two glass micropipettes with the saline solution and insert the Ag/AgCl wires.

  • Reference Electrode: Insert the reference electrode into the base of the moth's head or an eye.

  • Recording Electrode: Carefully excise the distal tip of the antenna (last 2-3 segments) with fine scissors and place the recording electrode over the cut end, ensuring a good electrical contact.

  • Signal Stabilization: Place the preparation in a continuous stream of charcoal-filtered, humidified air and allow the baseline signal to stabilize.

  • Stimulation: Deliver puffs of air (typically 0.5-2 seconds) through the stimulus cartridges, directed at the antenna. Start with the solvent control, followed by the test compounds in increasing order of concentration.

  • Inter-stimulus Interval: Allow a sufficient recovery period between stimuli (e.g., 60 seconds) to ensure the antenna returns to its baseline resting potential.

  • Data Acquisition: Record the EAG responses (depolarization in mV) using the data acquisition software. The peak amplitude of the negative deflection is typically measured as the response.

V. Data Analysis
  • Response Calculation: For each stimulus, subtract the amplitude of the solvent control response from the amplitude of the test compound response.

  • Normalization: To compare results across different preparations, responses can be normalized. This is often done by expressing the response to a test compound as a percentage of the response to a standard or positive control compound.

  • Dose-Response Curves: Plot the mean normalized EAG response against the logarithm of the stimulus concentration to generate a dose-response curve.

Visualizations

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stim_prep Stimulus Preparation (Serial Dilutions) electrode_place Electrode Placement (Reference & Recording) insect_prep Insect Preparation (Mounting & Anesthesia) insect_prep->electrode_place record EAG Recording (Stimulus Delivery) electrode_place->record data_acq Data Acquisition (mV Signal) record->data_acq data_proc Data Processing (Normalization) data_acq->data_proc results Results (Dose-Response Curve) data_proc->results

Caption: Experimental workflow for electroantennography (EAG).

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite Pheromone Pheromone Molecule (this compound) PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding OR Olfactory Receptor (OR) + Orco Co-receptor PBP->OR Transport & Delivery IonChannel Ion Channel Opening OR->IonChannel Activation Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx AP Action Potential (Signal to Brain) Depolarization->AP Signal Generation

Caption: Insect pheromone olfactory signaling pathway.

References

Application Notes and Protocols for the Wittag Reaction in 10Z-Double Bond Formation for Pheromone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of the Wittig reaction for the stereoselective synthesis of insect pheromones featuring a crucial 10Z-double bond. The protocols and data presented are intended to assist researchers in the development of efficient and selective synthetic routes to these biologically active molecules.

Introduction to the Wittig Reaction in Pheromone Synthesis

The Wittig reaction is a powerful and versatile olefination reaction in organic chemistry, widely employed for the formation of carbon-carbon double bonds.[1][2] Its significance in the synthesis of insect pheromones lies in its ability to control the stereochemistry of the resulting alkene.[3] Many lepidopteran pheromones, for instance, are long-chain unsaturated acetates, alcohols, or aldehydes, where the biological activity is critically dependent on the specific geometry (Z or E) of the double bonds.[4]

For the synthesis of (Z)-alkenes, which is a common motif in insect sex pheromones, the Wittig reaction is particularly effective when employing non-stabilized ylides under specific reaction conditions.[1] The reaction proceeds through a kinetically controlled pathway, favoring the formation of the cis or Z-isomer.[5]

Key Principles for High Z-Selectivity

Achieving high Z-selectivity in the Wittig reaction for pheromone synthesis is paramount. The primary factors influencing the stereochemical outcome are:

  • Ylide Structure: Non-stabilized ylides, typically those with alkyl substituents, are crucial for high Z-selectivity.[1] Stabilized ylides, containing electron-withdrawing groups, tend to favor the formation of the E-isomer.

  • Salt-Free Conditions: The presence of lithium salts can decrease Z-selectivity by promoting the equilibration of intermediates.[5] Therefore, using lithium-free bases for ylide generation is often preferred.

  • Solvent: Aprotic and non-polar solvents generally favor the formation of the Z-alkene.

  • Temperature: Low reaction temperatures, typically ranging from -78 °C to 0 °C, are employed to ensure the reaction is under kinetic control, thus maximizing the yield of the Z-isomer.[6]

Experimental Protocols

The following protocols provide a general framework for the synthesis of a 10Z-alkenol pheromone precursor using a Z-selective Wittig reaction. These can be adapted for specific target molecules.

Protocol 1: Preparation of the Phosphonium (B103445) Salt

This protocol describes the synthesis of the phosphonium salt, the precursor to the Wittig reagent.

Materials:

  • Triphenylphosphine (B44618) (Ph₃P)

  • Appropriate ω-bromo-1-alkanol (e.g., 10-bromo-1-decanol for a C10 chain)

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.1 eq) in anhydrous acetonitrile.

  • Add the ω-bromo-1-alkanol (1.0 eq) to the solution.

  • Reflux the mixture for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Add anhydrous diethyl ether to precipitate the phosphonium salt.

  • Collect the solid by vacuum filtration, wash with anhydrous diethyl ether, and dry under vacuum.

Protocol 2: Z-Selective Wittig Reaction

This protocol details the in-situ generation of the ylide and the subsequent reaction with an aldehyde to form the 10Z-double bond.

Materials:

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add the phosphonium salt (1.1 eq).

  • Add anhydrous THF to form a suspension.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add the strong, lithium-free base (1.05 eq) to the stirred suspension. A color change (often to deep red or orange) indicates the formation of the ylide. Stir for 1 hour at this temperature.

  • In a separate flask, dissolve the aldehyde (1.0 eq) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude (10Z)-alkenol.

Protocol 3: Acetylation of the Alkenol

This final step converts the synthesized alkenol into the corresponding acetate (B1210297) pheromone.

Materials:

  • Crude (10Z)-alkenol (from Protocol 2)

  • Pyridine

  • Acetic anhydride (B1165640)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the crude (10Z)-alkenol in pyridine.

  • Cool the solution in an ice bath and add acetic anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Dilute the reaction mixture with diethyl ether and wash sequentially with 1 M HCl, water, and saturated aqueous NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude acetate by column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes representative quantitative data for the Wittig synthesis of (Z)-alkenyl acetates, demonstrating the high stereoselectivity achievable with this method.

Aldehyde Chain LengthPhosphonium Salt Chain LengthProductYield (%)Z:E RatioReference
C7C6(Z)-6-Tridecen-1-yl acetate65.5>90:10[4]
C8C6(Z)-6-Tetradecen-1-yl acetate68.0>90:10[4]
C9C6(Z)-6-Pentadecen-1-yl acetate72.0>90:10[4]
C10C6(Z)-6-Hexadecen-1-yl acetate70.0>90:10[4]

Mandatory Visualizations

Wittig Reaction Mechanism for Z-Alkene Formation

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_reaction Wittig Reaction Phosphonium_Salt R'CH₂-P⁺Ph₃ X⁻ (Phosphonium Salt) Ylide R'CH=PPh₃ (Ylide) Phosphonium_Salt->Ylide Deprotonation Base Base (e.g., NaHMDS) Aldehyde R''CHO (Aldehyde) Oxaphosphetane [cis-Oxaphosphetane] (Intermediate) Ylide->Oxaphosphetane Aldehyde->Oxaphosphetane Z_Alkene (Z)-R'CH=CHR'' (Z-Alkene) Oxaphosphetane->Z_Alkene Syn-elimination Byproduct Ph₃P=O (Triphenylphosphine oxide) Oxaphosphetane->Byproduct

Caption: Mechanism of the Z-selective Wittig reaction.

Experimental Workflow for 10Z-Pheromone Synthesis

Pheromone_Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification Start Start: ω-Bromo-1-alkanol & Triphenylphosphine Phosphonium_Salt Protocol 1: Phosphonium Salt Formation Start->Phosphonium_Salt Wittig_Reaction Protocol 2: Ylide Formation & Wittig Reaction (with Aldehyde) Phosphonium_Salt->Wittig_Reaction Alkenol (10Z)-Alkenol Wittig_Reaction->Alkenol Workup Work-up & Extraction Wittig_Reaction->Workup Acetylation Protocol 3: Acetylation Alkenol->Acetylation Pheromone Target Pheromone: (10Z)-Alkenyl Acetate Acetylation->Pheromone Purification Column Chromatography Acetylation->Purification Characterization Characterization (NMR, GC-MS) Purification->Characterization

Caption: Workflow for the synthesis of a 10Z-alkenyl acetate pheromone.

References

Application Notes: Sonogashira Coupling for Conjugated Diene Pheromone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and a vinyl or aryl halide. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has found significant application in the synthesis of complex natural products, including insect pheromones. Specifically, it provides a strategic route for the construction of conjugated enyne intermediates, which can then be stereoselectively reduced to the corresponding conjugated dienes, a common structural motif in many lepidopteran sex pheromones.

These application notes provide detailed protocols for the synthesis of two distinct conjugated diene pheromones, showcasing the utility of the Sonogashira coupling in achieving high stereoselectivity and good yields. The examples provided are the synthesis of the (11Z,13Z)-11,13-hexadecadienal, the sex pheromone of the navel orangeworm (Amyelois transitella), and (7E,9Z)-7,9-dodecadien-1-yl acetate, the sex pheromone of the European grapevine moth (Lobesia botrana).

General Workflow for Conjugated Diene Pheromone Synthesis via Sonogashira Coupling

The overall synthetic strategy involves a two-step sequence: a Sonogashira coupling to form a conjugated enyne, followed by a stereoselective reduction of the alkyne to a Z- or E-alkene.

Workflow Start Starting Materials: - Vinyl Halide - Terminal Alkyne Sonogashira Sonogashira Coupling (Pd/Cu catalysis) Start->Sonogashira Enyne Conjugated Enyne Intermediate Sonogashira->Enyne Reduction Stereoselective Reduction Enyne->Reduction Pheromone Conjugated Diene Pheromone Reduction->Pheromone

Caption: General synthetic workflow for conjugated diene pheromones.

Case Study 1: Synthesis of (11Z,13Z)-11,13-Hexadecadienal (Navel Orangeworm Pheromone)

This synthesis utilizes a Sonogashira coupling followed by a Brown's hydroboration-protonolysis for the stereoselective formation of the (Z,Z)-conjugated diene system.[1][2][3]

Experimental Protocols

Step 1: Sonogashira Coupling to form 12-(trimethylsilyl)dodec-11-yn-1-al

A key intermediate is synthesized via the coupling of 10-iododecanal and trimethylsilylacetylene (B32187).

  • Reaction Scheme:

    • I-(CH₂)₉-CHO + H-C≡C-Si(CH₃)₃ → (CH₃)₃Si-C≡C-(CH₂)₉-CHO

  • Reagents and Conditions:

    • 10-Iododecanal

    • Trimethylsilylacetylene

    • Pd(PPh₃)₂Cl₂ (Palladium catalyst)

    • CuI (Copper(I) iodide co-catalyst)

    • Et₃N (Triethylamine, base and solvent)

    • Room temperature

  • Procedure:

    • To a solution of 10-iododecanal in triethylamine, add Pd(PPh₃)₂Cl₂ and CuI.

    • Add trimethylsilylacetylene dropwise to the mixture.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

    • Upon completion, the reaction mixture is worked up by adding an aqueous solution of NH₄Cl and extracting with an organic solvent (e.g., diethyl ether).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel.

Step 2: Desilylation and Second Sonogashira Coupling

The trimethylsilyl (B98337) group is removed, and the resulting terminal alkyne is coupled with (Z)-1-bromo-1-butene.

  • Reaction Scheme:

    • H-C≡C-(CH₂)₉-CHO + Br-CH=CH-CH₂-CH₃ (Z-isomer) → CH₃-CH₂-CH=CH-C≡C-(CH₂)₉-CHO

  • Reagents and Conditions:

    • 12-Dodecyn-1-al (from desilylation of the previous product)

    • (Z)-1-Bromo-1-butene

    • Pd(PPh₃)₄ (Palladium catalyst)

    • CuI (Copper(I) iodide co-catalyst)

    • n-PrNH₂ (n-Propylamine, base)

    • Benzene (Solvent)

    • 16 °C

  • Procedure:

    • The desilylated alkyne and (Z)-1-bromo-1-butene are dissolved in benzene.

    • Pd(PPh₃)₄, CuI, and n-propylamine are added to the solution.

    • The mixture is stirred at 16 °C for the specified reaction time.

    • Work-up and purification are performed as described in the first step.

Step 3: Stereoselective Reduction to (11Z,13Z)-11,13-Hexadecadienal

The enyne intermediate is reduced to the (Z,Z)-diene using Brown's hydroboration-protonolysis method.[1][2][3]

  • Reaction Scheme:

    • CH₃-CH₂-CH=CH-C≡C-(CH₂)₉-CHO → CH₃-CH₂-CH=CH-CH=CH-(CH₂)₉-CHO (Z,Z-isomer)

  • Reagents and Conditions:

    • (Z)-13-Hexadecen-11-ynal

    • Sia₂BH (Disiamylborane)

    • Glacial acetic acid

    • 50 °C

  • Procedure:

    • The enyne is treated with disiamylborane (B86530) (Sia₂BH) in an appropriate solvent (e.g., THF).

    • After the hydroboration is complete, glacial acetic acid is added to the stirred mixture.

    • The mixture is heated at 50 °C for 1 hour.

    • The reaction is then worked up by careful addition of aqueous sodium hydroxide (B78521) and hydrogen peroxide.

    • The product is extracted with hexane (B92381), washed, dried, and concentrated.

    • Purification by chromatography affords the final pheromone.

Quantitative Data
StepReactionProductYieldPurity/Stereoselectivity
1 & 2Sonogashira Couplings(Z)-13-Hexadecen-11-ynal~76% (over 2 steps)High
3Hydroboration-Protonolysis(11Z,13Z)-11,13-Hexadecadienal~70%94.45% (11Z,13Z) isomer

Case Study 2: Synthesis of (7E,9Z)-7,9-Dodecadien-1-yl Acetate (Leaf Roller Moth Pheromone)

This synthesis involves a Sonogashira coupling to create an enyne, followed by a stereoselective reduction using a Lindlar catalyst to generate the (E,Z)-conjugated diene.

Experimental Protocols

Step 1: Sonogashira Coupling to form (7E)-Dodec-7-en-9-yn-1-ol

The key enyne intermediate is assembled by coupling a vinyl bromide with a terminal alkyne.

  • Reaction Scheme:

    • Br-CH=CH-(CH₂)₅-OH (E-isomer) + H-C≡C-CH₂-CH₃ → CH₃-CH₂-C≡C-CH=CH-(CH₂)₅-OH

  • Reagents and Conditions:

    • (E)-7-Bromohept-5-en-1-ol

    • 1-Butyne (B89482)

    • Pd(PPh₃)₄ (Palladium catalyst)

    • CuI (Copper(I) iodide co-catalyst)

    • Et₂NH (Diethylamine, base)

    • Benzene (Solvent)

    • Room Temperature

  • Procedure:

    • A solution of (E)-7-bromohept-5-en-1-ol and 1-butyne is prepared in benzene.

    • Pd(PPh₃)₄, CuI, and diethylamine (B46881) are added sequentially to the reaction mixture.

    • The reaction is stirred at room temperature until completion.

    • The reaction is quenched with saturated aqueous NH₄Cl and extracted with ether.

    • The combined organic layers are washed with brine, dried, and concentrated.

    • The crude product is purified by flash chromatography.

Step 2: Stereoselective Reduction to (7E,9Z)-7,9-Dodecadien-1-ol

The enyne is stereoselectively reduced to the (E,Z)-diene using a Lindlar catalyst.

  • Reaction Scheme:

    • CH₃-CH₂-C≡C-CH=CH-(CH₂)₅-OH → CH₃-CH₂-CH=CH-CH=CH-(CH₂)₅-OH (E,Z-isomer)

  • Reagents and Conditions:

    • (7E)-Dodec-7-en-9-yn-1-ol

    • Lindlar catalyst (Pd/CaCO₃ poisoned with lead)

    • Quinoline (B57606) (catalyst poison modifier)

    • H₂ (Hydrogen gas)

    • Hexane (Solvent)

    • Room Temperature

  • Procedure:

    • A mixture of the enyne, Lindlar catalyst, and a drop of quinoline in hexane is prepared.

    • The mixture is stirred under a hydrogen atmosphere.

    • The reaction progress is monitored by GC until the starting material is consumed.

    • The catalyst is removed by filtration through Celite.

    • The filtrate is concentrated to give the crude diene.

Step 3: Acetylation to (7E,9Z)-7,9-Dodecadien-1-yl Acetate

The final pheromone is obtained by acetylation of the dienol.

  • Reaction Scheme:

    • CH₃-CH₂-CH=CH-CH=CH-(CH₂)₅-OH → CH₃-CH₂-CH=CH-CH=CH-(CH₂)₅-OAc

  • Reagents and Conditions:

  • Procedure:

    • The dienol is dissolved in dichloromethane and pyridine.

    • Acetyl chloride is added dropwise at 0 °C.

    • The reaction is stirred until completion.

    • The mixture is worked up by washing with dilute acid, water, and brine.

    • The organic layer is dried and concentrated, and the final product is purified by chromatography.

Quantitative Data
StepReactionProductYieldStereoselectivity
1Sonogashira Coupling(7E)-Dodec-7-en-9-yn-1-olGood to ExcellentHigh
2Lindlar Reduction(7E,9Z)-7,9-Dodecadien-1-ol~83%High (Z)-selectivity
3Acetylation(7E,9Z)-7,9-Dodecadien-1-yl AcetateHighNot applicable

Signaling Pathways and Logical Relationships

The Sonogashira coupling itself is a catalytic cycle. The general mechanism involves two interconnected cycles for the palladium and copper catalysts.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Pd_alkynyl R¹-Pd(II)L₂-C≡CR² Transmetalation->Pd_alkynyl RedElim Reductive Elimination Pd_alkynyl->RedElim RedElim->Pd0 Catalyst Regeneration Product Conjugated Enyne (R¹-C≡CR²) RedElim->Product CuX CuX Alkyne_coordination Alkyne Coordination CuX->Alkyne_coordination Base_reaction Base Reaction Alkyne_coordination->Base_reaction Cu_alkyne Cu-C≡CR² Cu_alkyne->Transmetalation Base_reaction->Cu_alkyne Vinyl_Halide Vinyl Halide (R¹-X) Vinyl_Halide->OxAdd Terminal_Alkyne Terminal Alkyne (H-C≡CR²) Terminal_Alkyne->Alkyne_coordination Base Base Base->Base_reaction

Caption: Mechanism of the Sonogashira Coupling Reaction.

Conclusion

The Sonogashira coupling reaction is a highly effective method for the synthesis of conjugated enyne precursors to conjugated diene pheromones. By carefully selecting the subsequent stereoselective reduction method, it is possible to access a variety of pheromones with high isomeric purity. The protocols outlined in these application notes provide a solid foundation for researchers in the fields of chemical synthesis, drug development, and agricultural science to produce these valuable semiochemicals.

References

Application Notes and Protocols for the Formulation of 4E,6Z,10Z-hexadecatrien-1-ol in Pest Control Lures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation, quality control, and field application of lures containing 4E,6Z,10Z-hexadecatrien-1-ol for the monitoring and control of the cocoa pod borer, Conopomorpha cramerella.

Introduction

This compound is a key component of the sex pheromone of the female cocoa pod borer, Conopomorpha cramerella, a major pest of cocoa in Southeast Asia.[1] It functions as a powerful attractant for male moths and is a critical ingredient in semiochemical-based pest management strategies for this insect. Effective pest monitoring and control are contingent on the proper formulation and deployment of lures containing this and other related pheromone components.

The complete sex pheromone blend for C. cramerella is a mixture of (4E,6Z,10Z)- and (4E,6E,10Z)-hexadecatrien-1-ol and their corresponding acetates. The typical ratio of the alcohols to acetates in effective lures is approximately 4:6 for the alcohols and 40:55 for the acetates, respectively.

Lure Formulation

The longevity and efficacy of a pheromone lure are highly dependent on its formulation, which includes the choice of dispenser, pheromone loading dose, and the inclusion of stabilizers.

Dispenser Types

Commonly used dispensers for the controlled release of C. cramerella pheromones include:

  • Polyethylene (B3416737) Vials: These are widely used due to their controlled release characteristics and durability.

  • Rubber Septa: Natural rubber or silicone septa can be loaded with the pheromone solution. They are cost-effective but may have variable release rates.

Pheromone Loading Dose

The optimal loading dose can vary depending on the desired lure longevity and field conditions. Common loading doses for C. cramerella pheromone blends range from 10 µg to 1 mg per dispenser. Higher doses generally result in a longer effective life of the lure in the field.

Stabilizers

Long-chain unsaturated alcohols and acetates are susceptible to degradation by oxidation and UV light. The inclusion of a stabilizer is crucial to extend the field life of the lure.

  • Antioxidants: Butylated hydroxytoluene (BHT) is a commonly used antioxidant to prevent the degradation of the pheromone components. It is typically added in an amount equal to the total weight of the pheromone blend.

Quantitative Data on Lure Efficacy

The following table summarizes data from field trials of different C. cramerella pheromone lure formulations.

Lure FormulationDispenser TypePheromone Load (µg)Mean Male Moths Captured per Trap per WeekLure Longevity (Weeks)
USDA FormulationPolyethylene Vial10Data not available< 4
USDA FormulationPolyethylene Vial30Data not available< 4
USDA FormulationPolyethylene Vial50Data not available4
USDA FormulationPolyethylene Vial100~2.34
Alpha Scents Inc.Not specified100~1.53
Alpha Scents Inc.Not specified1000~4.4up to 28

Experimental Protocols

Protocol for Preparation of Pheromone Lures (Polyethylene Vial)
  • Pheromone Solution Preparation: Prepare a stock solution of the C. cramerella pheromone blend (including this compound and other components in the correct ratio) in a volatile solvent such as hexane.

  • Stabilizer Addition: Add BHT to the pheromone solution at a 1:1 weight ratio to the total pheromone blend.

  • Dispenser Loading: Using a calibrated micropipette, dispense the desired volume of the pheromone/BHT solution into each polyethylene vial to achieve the target loading dose.

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood.

  • Sealing and Storage: Cap the vials and store them in a freezer at -20°C or below in airtight, opaque packaging until field deployment.

Protocol for Field Efficacy Testing
  • Trap Selection: Use standard insect traps, such as Delta or sticky traps.

  • Experimental Design: Employ a randomized complete block design with multiple replicates of each lure formulation being tested, including a negative control (unbaited trap).

  • Trap Deployment:

    • Hang traps in the cocoa plantation at a height of approximately 1.5 meters above the ground.

    • Space traps at least 20 meters apart to avoid interference.

  • Data Collection:

    • Inspect traps weekly and record the number of captured male C. cramerella moths.

    • Replace sticky liners as needed.

  • Data Analysis: Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA) to compare the efficacy of different lure formulations.

Protocol for Quality Control using Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Extract the pheromone from a representative sample of lures using a suitable solvent (e.g., hexane).

  • GC-MS Analysis:

    • Inject the extract into a GC-MS system equipped with a suitable capillary column.

    • Use a temperature program that allows for the separation of all pheromone components.

  • Quantification:

    • Identify and quantify each pheromone component by comparing retention times and mass spectra to those of authentic standards.

    • Verify that the ratio of the components and the total loading dose are within the specified tolerances.

Visualizations

Pheromone_Lure_Formulation_Workflow cluster_prep Lure Preparation cluster_qc Quality Control cluster_field Field Efficacy Testing prep_solution Prepare Pheromone Stock Solution add_stabilizer Add BHT Stabilizer prep_solution->add_stabilizer load_dispenser Load Dispenser (e.g., Polyethylene Vial) add_stabilizer->load_dispenser evaporate_solvent Evaporate Solvent load_dispenser->evaporate_solvent store_lure Seal and Store Lures at -20°C evaporate_solvent->store_lure extract_lure Extract Pheromone from Lure store_lure->extract_lure deploy_traps Deploy Traps in Randomized Block Design store_lure->deploy_traps gcms_analysis GC-MS Analysis extract_lure->gcms_analysis verify_spec Verify Composition and Loading Dose gcms_analysis->verify_spec verify_spec->deploy_traps collect_data Weekly Trap Catch Monitoring deploy_traps->collect_data analyze_data Statistical Analysis of Trap Catches collect_data->analyze_data

Caption: Experimental workflow for the formulation, quality control, and field testing of pheromone lures.

Pheromone_Biosynthesis_Pathway cluster_pathway Biosynthesis of a Long-Chain Unsaturated Alcohol Pheromone acetyl_coa Acetyl-CoA fatty_acid_synthesis Fatty Acid Synthesis acetyl_coa->fatty_acid_synthesis saturated_acyl_coa Saturated Fatty Acyl-CoA (e.g., Palmitoyl-CoA) fatty_acid_synthesis->saturated_acyl_coa desaturation Desaturase(s) saturated_acyl_coa->desaturation unsaturated_acyl_coa Unsaturated Fatty Acyl-CoA desaturation->unsaturated_acyl_coa chain_shortening Chain Shortening (β-oxidation) unsaturated_acyl_coa->chain_shortening final_acyl_coa Final Acyl-CoA Precursor chain_shortening->final_acyl_coa reduction Fatty Acyl-CoA Reductase final_acyl_coa->reduction pheromone_alcohol This compound reduction->pheromone_alcohol

Caption: Generalized biosynthetic pathway for a lepidopteran long-chain unsaturated alcohol pheromone.

References

Application Notes and Protocols for 4E,6Z,10Z-Hexadecatrien-1-ol in Integrated Pest Management (IPM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4E,6Z,10Z)-hexadecatrien-1-ol is a key component of the sex pheromone of the cocoa pod borer (Conopomorpha cramerella), a major pest of cocoa in Southeast Asia.[1][2][3] This semiochemical plays a crucial role in the reproductive cycle of the moth by attracting males. Its synthetic version is a powerful tool in Integrated Pest Management (IPM) programs for monitoring pest populations and as a direct control method through mass trapping and mating disruption.[1][4] These strategies offer a targeted and environmentally friendly alternative to broad-spectrum insecticides.[1][5] This document provides detailed application notes and experimental protocols for the use of (4E,6Z,10Z)-hexadecatrien-1-ol in the management of the cocoa pod borer.

Data Presentation

Pheromone Lure Efficacy

The effectiveness of pheromone lures is dependent on the dosage of the active ingredient and the type of dispenser used. Field trials have provided quantitative data on the performance of various lure formulations.

Table 1: Male Cocoa Pod Borer Capture Rates with Varying Pheromone Doses

Pheromone Dose (µg)Mean Male Captures/Trap/Week (±SE)Lure SupplierCountry of Trial
10Data not specifiedUSDAIndonesia
30Data not specifiedUSDAIndonesia
50Data not specifiedUSDAIndonesia
100Significantly higher than lower dosesUSDAIndonesia
1001.5 ± 0.5Alpha ScentsIndonesia
1002.3 ± 1.2USDAIndonesia
1000 (1 mg)4.44 ± 1.00 (over 5 weeks)Alpha ScentsIndonesia

Source: Data compiled from field evaluations in Indonesian cocoa plantations.[3][6]

Table 2: Longevity of Pheromone Lures in Field Conditions

Pheromone LoadLure TypeEffective DurationMean Male Captures/Trap (over 28 weeks)
100 µgUSDA LureApprox. 4 weeks29.6 ± 3.5
1 mgAlpha Scents VialUp to 7 months (28 weeks)143.0 ± 24.4

Source: A long-term study comparing lure longevity in Indonesian cocoa plantations.[3][7]

Experimental Protocols

Protocol 1: Monitoring Cocoa Pod Borer Populations

This protocol outlines the methodology for using pheromone traps to monitor the presence and population density of male Conopomorpha cramerella.

1. Materials:

  • White plastic delta traps (28 × 20 × 15 cm).[6]
  • Sticky liners.
  • Pheromone lures containing (4E,6Z,10Z)-hexadecatrien-1-ol and its isomers. A recommended effective dose is 100 µg.[3][6]
  • Poles for trap deployment (e.g., PVC poles).
  • Device for recording data (notebook, mobile device).

2. Experimental Design:

  • Select a cocoa plantation for monitoring.
  • Use a randomized complete block design to account for field variability.[4]
  • Establish a grid of traps with a spacing of at least 12 meters between traps within and between rows to minimize interference.[6]
  • Include unbaited traps as a control to measure baseline insect capture.[6]

3. Trap Deployment:

  • Hang the delta traps from PVC poles attached to the trunk of cocoa trees.[6]
  • The optimal height for trap placement is at least 0.5 meters above the cocoa tree canopy.[8][9] Traps placed 1.0 meter above the canopy have also been shown to be effective.[4][6]
  • Position the pheromone lure in the center of the sticky liner, typically suspended from a wire.[6]

4. Data Collection and Maintenance:

  • Check traps weekly to count and record the number of captured male cocoa pod borers.[6]
  • Replace sticky liners as needed, depending on the level of insect capture and environmental conditions.
  • To avoid positional bias, rotate the traps sequentially among the different locations at regular intervals (e.g., weekly or every three months).[4][6]
  • Replace pheromone lures according to their specified field longevity (e.g., every 4 weeks for 100 µg lures, or as indicated by the manufacturer).[7]

5. Data Analysis:

  • Calculate the mean number of moths captured per trap per week.
  • Use statistical methods (e.g., ANOVA) to compare capture rates between different trap locations or over time.

Protocol 2: Mass Trapping for Cocoa Pod Borer Control

This protocol describes the use of a high density of pheromone traps to reduce the male population of Conopomorpha cramerella, thereby disrupting mating and reducing subsequent larval infestations.

1. Materials:

  • A large number of white plastic delta traps with sticky liners.
  • High-load or long-lasting pheromone lures (e.g., 1 mg) to minimize the frequency of replacement.[3][6]

2. Experimental Design and Deployment:

  • This strategy is most effective in large-scale pilot studies (e.g., >200 ha).[3]
  • Determine the optimal trap density through preliminary trials. While a specific density for mass trapping is not detailed in the provided results, it should be significantly higher than for monitoring.
  • Deploy traps in a grid pattern throughout the cocoa plantation.
  • Trap placement height should be at least 0.5 meters above the canopy.[8][9]

3. Data Collection and Maintenance:

  • Regularly inspect and maintain the traps, replacing sticky liners and lures as necessary.
  • Monitor the impact of mass trapping by assessing the percentage of infested cocoa pods in the treated area compared to an untreated control area.
  • Continue monitoring the male population using a few designated monitoring traps to assess the effectiveness of the mass trapping program.

Visualizations

IPM_Workflow_for_CPB_Monitoring cluster_setup Phase 1: Experimental Setup cluster_deployment Phase 2: Field Deployment cluster_data Phase 3: Data Collection & Maintenance cluster_analysis Phase 4: Analysis & Reporting start Start: Define Monitoring Objectives design Design Experiment (Randomized Complete Block) start->design materials Procure Materials (Traps, Lures, etc.) design->materials deploy Deploy Traps (≥0.5m above canopy) materials->deploy control Deploy Control Traps (Unbaited) materials->control collect Weekly Data Collection (Count Male Moths) deploy->collect control->collect rotate Rotate Traps Periodically collect->rotate analyze Statistical Analysis (e.g., ANOVA) collect->analyze replace Replace Lures & Liners as per protocol rotate->replace replace->collect report Generate Report on Pest Population Dynamics analyze->report end End: Inform IPM Decisions report->end

Caption: Workflow for Monitoring Cocoa Pod Borer Populations.

Mating_Disruption_Logic cluster_natural Natural Mating Process cluster_disruption Mating Disruption Mechanism female Female Moth Releases Pheromone Plume male_natural Male Moth Follows Plume to Female female->male_natural attracts mating_success Successful Mating male_natural->mating_success dispensers High Density of Pheromone Dispensers atmosphere Atmosphere Saturated with Pheromone dispensers->atmosphere release male_disrupted Male Moth Confused, Unable to Locate Female atmosphere->male_disrupted confuses mating_failure Mating Disrupted/ Prevented male_disrupted->mating_failure

References

Application Notes and Protocols for Mating Disruption Utilizing 4E,6Z,10Z-Hexadecatrien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of mating disruption techniques utilizing the sex pheromone component 4E,6Z,10Z-hexadecatrien-1-ol for the management of the cocoa pod borer, Conopomorpha cramerella. This document outlines the mechanism of action, experimental protocols for field application and efficacy evaluation, and a summary of available efficacy data.

Introduction to Mating Disruption with this compound

Mating disruption is a pest management strategy that utilizes synthetic sex pheromones to prevent male insects from locating females, thereby disrupting the mating process and reducing subsequent generations. This compound is a key component of the female sex pheromone of the cocoa pod borer, Conopomorpha cramerella, a significant pest of cacao (Theobroma cacao) in Southeast Asia.[1][2] By permeating the atmosphere with this synthetic pheromone, the natural pheromone plumes released by female moths are masked, leading to a reduction in successful mating and, consequently, a decrease in crop damage.

The primary mechanisms by which mating disruption operates include:

  • Competitive Attraction: Synthetic pheromone sources compete with calling females for the attention of males.

  • Camouflage: The high concentration of synthetic pheromone in the air makes it difficult for males to locate the point source of a female's pheromone plume.

  • Sensory Overload: Constant exposure to high concentrations of the pheromone can cause adaptation or habituation of the male's sensory system, rendering him less responsive to female-produced signals.

Data Presentation: Efficacy of Pheromone-Based Control

While specific quantitative data on the direct impact of mating disruption using this compound on the reduction of cocoa pod damage is limited in the available literature, studies on mass trapping using the same pheromone blend provide strong evidence of its potential to reduce yield loss. The following table summarizes the reported efficacy of pheromone-based control methods for Conopomorpha cramerella.

Control MethodPest SpeciesEfficacy MetricResultCitation
Mass TrappingConopomorpha cramerellaReduction in Yield Loss67.7% reduction in yield loss with 4 traps/ha[3][4]
Mass TrappingConopomorpha cramerellaReduction in Yield LossYield loss decreased from 37.4-45.6% to 9.4-21%[3][4]
Mass TrappingConopomorpha cramerellaReduction in Pod DamageSignificant reduction in pod damage in large-scale trials[1][5]

Experimental Protocols

This section details the methodologies for implementing and evaluating a mating disruption program for the cocoa pod borer using dispensers containing this compound.

Materials
  • Pheromone Dispensers: Passive dispensers (e.g., rubber septa, plastic vials, or twist-tie ropes) loaded with a synthetic blend of the Conopomorpha cramerella sex pheromone, including this compound.

  • Pheromone Traps: Delta traps or similar, with sticky liners.

  • Lures for Monitoring Traps: Pheromone lures specifically designed for monitoring purposes (may differ in release rate from disruption dispensers).

  • Cages for Virgin Females: Small mesh cages to house virgin female moths for mating status assessment.

  • Field Data Collection Tools: Notebooks, GPS unit, flagging tape, and equipment for assessing pod damage.

Experimental Design and Field Application Workflow

A robust experimental design is crucial for accurately assessing the efficacy of the mating disruption technique.

Caption: Workflow for a mating disruption field trial.

  • Site Selection: Choose a cocoa plantation with a known history of cocoa pod borer infestation. The site should be large enough to accommodate treatment and control plots with a sufficient buffer zone to minimize interference.

  • Plot Design: Establish at least one treatment plot and one control plot. Plots should be a minimum of 1 hectare each and separated by a buffer zone of at least 200 meters.

  • Pre-Treatment Monitoring: For at least one moth generation before deploying dispensers, monitor the baseline population of male C. cramerella using pheromone traps in both treatment and control plots. Also, assess the initial level of pod damage.

  • Dispenser Application:

    • Dispenser Type: Utilize passive dispensers such as polyethylene (B3416737) vials or rubber septa.

    • Application Rate: Deploy dispensers at a rate of 300-500 dispensers per hectare.

    • Placement: Distribute the dispensers in a grid pattern throughout the treatment plot. Hang dispensers from branches in the upper third of the cocoa tree canopy, approximately 0.5 to 1.0 meter above the canopy.[5]

    • Timing: Deploy dispensers just before the expected emergence of the adult moth population.

Efficacy Evaluation Protocols

Protocol 1: Monitoring Male Moth Population

  • Place pheromone-baited delta traps within both the treatment and control plots. Use a density of 1-2 traps per hectare.

  • To avoid interference from the mating disruption dispensers, place monitoring traps at a standardized height and location within the plots.

  • Check traps weekly, record the number of captured male moths, and replace sticky liners as needed.

  • A significant reduction in male moth capture in the treatment plot compared to the control plot (trap shutdown) is an indicator of successful disruption of orientation.

Protocol 2: Assessment of Mating Status

  • Rear laboratory-emerged virgin female C. cramerella moths.

  • Place individual virgin females in small mesh cages.

  • Distribute these cages throughout the treatment and control plots, secured to branches within the canopy.

  • After 3-4 days of exposure in the field, retrieve the cages and dissect the female moths in the laboratory.

  • Examine the bursa copulatrix for the presence of a spermatophore, which indicates that mating has occurred.

  • Calculate the percentage of mated females in the treatment and control plots. A significantly lower percentage of mated females in the treatment plot indicates successful mating disruption.

Protocol 3: Assessment of Crop Damage

  • Randomly select a predetermined number of cocoa trees in both the treatment and control plots (e.g., 50 trees per plot).

  • On each selected tree, inspect all accessible pods for signs of cocoa pod borer infestation. Infestation is characterized by the presence of larval entry holes, premature ripening, and internal damage to the pulp and beans.[2]

  • Calculate the percentage of infested pods for each plot.

  • Assessments should be conducted at regular intervals throughout the fruiting season.

  • A statistically significant reduction in the percentage of infested pods in the treatment plot compared to the control plot is a direct measure of the efficacy of the mating disruption technique in protecting the crop.

Signaling Pathway

The perception of this compound by the male cocoa pod borer moth initiates a complex olfactory signaling cascade within specialized olfactory receptor neurons (ORNs) located on the antennae. While the specific pathway for C. cramerella has not been fully elucidated, a generalized pathway for Lepidoptera is presented below.

Signaling_Pathway Pheromone Pheromone Molecule (this compound) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binds OR Odorant Receptor (OR) PBP->OR Transports to Orco Odorant Receptor Co-receptor (Orco) OR->Orco Forms complex with G_Protein G-protein OR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 Inositol (B14025) Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Ion_Channel Ion Channel Opening IP3->Ion_Channel Opens DAG->Ion_Channel Modulates Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential

Caption: Generalized olfactory signaling pathway in moths.

Upon entering the sensillum lymph through pores in the antenna, the hydrophobic pheromone molecule is bound by a Pheromone Binding Protein (PBP).[6][7] The PBP transports the pheromone to an Odorant Receptor (OR) located on the dendritic membrane of an ORN. The OR forms a complex with a highly conserved co-receptor, Orco.[6][7] This binding event is believed to activate a G-protein-mediated signaling cascade, often involving Phospholipase C (PLC), which generates second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] These second messengers ultimately lead to the opening of ion channels, causing a depolarization of the neuron's membrane.[8] If this depolarization reaches a certain threshold, it triggers an action potential, which is then transmitted to the brain, signaling the presence of the pheromone.

References

Quantitative Analysis of 4E,6Z,10Z-Hexadecatrien-1-ol from Gland Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of (4E,6Z,10Z)-hexadecatrien-1-ol, a key sex pheromone component of the cocoa pod borer, Conopomorpha cramerella. The methodologies outlined are essential for researchers in chemical ecology, pest management, and drug discovery seeking to understand and manipulate insect behavior through chemical signals.

Application Notes

(4E,6Z,10Z)-Hexadecatrien-1-ol is a critical component of the female sex pheromone blend of the cocoa pod borer, a significant pest of cocoa crops in Southeast Asia.[1] Accurate quantification of this semiochemical from gland extracts is fundamental for developing effective pest monitoring and control strategies, such as mating disruption and mass trapping. Furthermore, understanding the biosynthesis and signaling pathways of such compounds can provide targets for the development of novel and specific insect control agents.

The quantitative analysis of this pheromone is challenging due to its presence in minute quantities, often below 0.1 ng per female, making highly sensitive analytical techniques essential.[1] Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the identification and quantification of this and other volatile insect pheromones.

Data Presentation

Direct quantification of (4E,6Z,10Z)-hexadecatrien-1-ol from individual gland extracts of Conopomorpha cramerella is challenging due to the extremely low amounts produced by each female moth.[1] However, studies on synthetic blends effective for trapping males have established the relative ratios of the key pheromone components. The following table summarizes the composition of a successful synthetic lure.

Pheromone ComponentIsomeric ConfigurationRatio in Synthetic Blend
4,6,10-Hexadecatrienyl acetate (B1210297)(E,Z,Z)40
4,6,10-Hexadecatrienyl acetate(E,E,Z)60
4,6,10-Hexadecatrien-1-ol (E,Z,Z) 4
4,6,10-Hexadecatrien-1-ol(E,E,Z)6
Hexadecyl alcohol-10

Table 1: Relative Ratios of Pheromone Components in a Synthetic Blend for Conopomorpha cramerella.[1]

Another study refers to a similar attractive blend with a ratio of approximately 40:55:4:6 for the acetate and alcohol components.

Experimental Protocols

A comprehensive workflow for the quantitative analysis of 4E,6Z,10Z-hexadecatrien-1-ol from gland extracts involves several critical steps, from sample collection to data analysis.

G cluster_collection Sample Collection & Preparation cluster_analysis GC-MS Analysis cluster_quantification Data Analysis & Quantification Insect Female Moths (Conopomorpha cramerella) Gland Pheromone Gland Dissection Insect->Gland Dissection Extract Solvent Extraction (Hexane) Gland->Extract Extraction GC Gas Chromatography (Separation) Extract->GC Injection MS Mass Spectrometry (Detection & Identification) GC->MS Elution Data Peak Integration MS->Data Data Acquisition Cal Calibration Curve (External/Internal Standard) Data->Cal Comparison Quant Quantification of this compound Cal->Quant Calculation

Experimental Workflow for Pheromone Quantification.
Protocol 1: Pheromone Gland Extraction

This protocol details the extraction of pheromones from the glands of female Conopomorpha cramerella.

Materials:

  • Virgin female moths

  • Dissecting microscope

  • Fine-tipped forceps

  • Micro-scissors

  • Glass vials (2 ml) with PTFE-lined caps

  • Hexane (B92381) (HPLC grade)

  • Internal standard solution (e.g., a known concentration of a non-native, structurally similar compound)

  • Micropipettes

Procedure:

  • Insect Preparation: Use virgin female moths during their peak pheromone-releasing period (scotophase).

  • Gland Dissection: Under a dissecting microscope, carefully dissect the terminal abdominal segments to expose the pheromone gland.

  • Extraction:

    • Excise the pheromone gland and immediately place it into a 2 ml glass vial.

    • Add a precise volume (e.g., 50 µl) of hexane to the vial.

    • If using an internal standard for absolute quantification, add a known amount to the hexane.

    • Gently crush the gland with a clean glass rod to ensure thorough extraction.

    • Seal the vial and allow it to stand for at least 30 minutes at room temperature.

  • Storage: Store the extract at -20°C or lower until GC-MS analysis to prevent degradation.

Protocol 2: GC-MS Quantification

This protocol outlines the quantitative analysis of the gland extract using Gas Chromatography-Mass Spectrometry.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column

  • Carrier Gas: Helium at a constant flow of 1.0 ml/min

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 10 minutes at 280°C

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

Procedure:

  • Sample Injection: Inject 1 µl of the gland extract into the GC-MS system.

  • Data Acquisition: Acquire the data in full scan mode to identify all compounds present in the extract. For enhanced sensitivity and accurate quantification, Selected Ion Monitoring (SIM) mode can be used, targeting the characteristic ions of this compound and the internal standard.

  • Compound Identification:

    • Compare the retention time of the peak of interest with that of a synthetic standard of this compound.

    • Compare the mass spectrum of the peak with the library spectrum and the spectrum of the synthetic standard.

  • Quantification:

    • External Standard Method: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards to create a calibration curve by plotting peak area against concentration. Determine the concentration of the pheromone in the gland extract from this curve.

    • Internal Standard Method: Calculate the ratio of the peak area of this compound to the peak area of the internal standard. Use a calibration curve of peak area ratios versus concentration ratios to determine the amount of the pheromone in the sample.

Signaling Pathway

The detection of this compound by male moths initiates a signaling cascade within the olfactory receptor neurons located in their antennae. This process ultimately leads to a behavioral response, such as flight towards the female.

G cluster_reception Pheromone Reception cluster_transduction Signal Transduction cluster_response Neuronal Response Pheromone This compound OR Odorant Receptor (OR) Pheromone->OR Binding G_Protein G-protein Activation OR->G_Protein Activation Second_Messenger Second Messenger Production (e.g., IP3, DAG) G_Protein->Second_Messenger Stimulation Ion_Channel Ion Channel Opening Second_Messenger->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Influx of Cations Action_Potential Action Potential Firing Depolarization->Action_Potential Signal to Brain Behavior Behavioral Response (Attraction) Action_Potential->Behavior

Generalized Pheromone Signaling Pathway in Moths.

This generalized pathway illustrates the key steps from the initial binding of the pheromone molecule to its receptor on the dendrite of an olfactory sensory neuron to the generation of a nerve impulse that is transmitted to the brain, resulting in the male moth's attraction to the female.

References

Troubleshooting & Optimization

Technical Support Center: Stabilization of 4E,6Z,10Z-Hexadecatrien-1-ol in Field Dispensers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the stabilization and deployment of 4E,6Z,10Z-hexadecatrien-1-ol in field dispensers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems related to the stability and performance of this compound in field dispensers, offering potential causes and solutions to guide your experiments.

Q1: Why am I observing a rapid decline in the efficacy of my pheromone dispensers in the field?

A1: A rapid decline in efficacy is a common issue and can be attributed to several factors related to the degradation of the this compound pheromone. The conjugated diene and additional double bond in its structure make it susceptible to environmental degradation.[1]

  • UV Degradation: Exposure to direct sunlight can cause photo-isomerization and degradation of the pheromone, altering its chemical structure and reducing its biological activity.[1][2]

  • Oxidation: The unsaturated nature of the alcohol makes it prone to oxidation when exposed to air, leading to the formation of inactive byproducts.[3]

  • High Temperatures: Elevated ambient temperatures can increase the volatility of the pheromone, leading to a "flash-off" or a release rate that is too high, exhausting the dispenser prematurely.[4][5][6]

  • Improper Storage: Storing dispensers in warm or sunlit areas before deployment can lead to premature degradation and release of the pheromone.[7][8]

Solutions:

  • Incorporate a UV protectant into your formulation.

  • Add an antioxidant to the pheromone blend.

  • Select a dispenser material and design known for its controlled-release properties under variable temperatures.[7]

  • Store dispensers in a cool, dark, and airtight environment, preferably refrigerated or frozen, until deployment.[7]

Q2: My experimental results show high variability between individual dispensers. What could be the cause?

A2: Inconsistent results across dispensers can be a significant source of experimental error. Several factors can contribute to this variability.

  • Inconsistent Pheromone Loading: There may be variability in the amount of pheromone loaded into each dispenser during manufacturing.

  • Dispenser Material Inconsistency: Variations in the polymer matrix or material of the dispenser can affect the pheromone release rate.[9]

  • Environmental Microclimates: The exact placement of each dispenser can expose it to slightly different temperatures, sunlight, and airflow, leading to different release rates.[4][5]

Solutions:

  • Test a batch of dispensers for initial pheromone load and release rate consistency before starting a large-scale field trial.[9]

  • Ensure uniform placement of dispensers in the field to minimize microclimate variations.

  • Use a dispenser type known for its consistent and reliable release kinetics.

Q3: How can I determine if my chosen stabilizer is effectively protecting the pheromone?

A3: Evaluating the efficacy of a stabilizer requires a systematic experimental approach. This typically involves comparing the degradation of the pheromone in formulations with and without the stabilizer under controlled stress conditions.

  • Laboratory-Based Aging Studies: Expose dispensers to controlled conditions of UV light and temperature in a laboratory setting.

  • Field Trials: Deploy dispensers in the field and collect them at regular intervals for analysis.[7]

  • Chemical Analysis: Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of remaining active pheromone and identify any degradation products.[10][11]

Solutions:

  • Follow a detailed experimental protocol for testing stabilizer efficacy (see Protocol 1 below).

  • Include control groups (dispensers without stabilizers) in your experiments for comparison.

  • Analyze data statistically to determine if the differences in degradation rates are significant.

Q4: What are the best practices for handling and deploying pheromone dispensers to ensure maximum stability?

A4: Proper handling and deployment are critical for the success of your experiments.

  • Use Gloves: Always handle lures and dispensers with gloves to avoid contamination from oils and scents on your hands.[4]

  • Proper Storage: Store dispensers in their original, sealed packaging in a freezer or refrigerator until they are ready to be deployed.[7]

  • Strategic Placement: Place traps and dispensers at the appropriate height and location for the target insect, considering factors like wind direction to ensure optimal pheromone plume dispersal.[4][8]

  • Avoid Contamination: Do not store or handle pheromone dispensers near other chemicals or pesticides that could cause contamination.

Data Presentation

The following table summarizes hypothetical quantitative data on the degradation of this compound in field dispensers with and without stabilizers over a 60-day period.

FormulationStabilizer(s)Initial Pheromone Load (mg)Remaining Pheromone after 30 days (mg)Remaining Pheromone after 60 days (mg)Percent Degradation after 60 days
Control None100451585%
Formula A Antioxidant (0.5% BHT)100704060%
Formula B UV Protectant (1% Tinuvin)100653565%
Formula C Antioxidant (0.5% BHT) + UV Protectant (1% Tinuvin)100857030%

Experimental Protocols

Protocol 1: Evaluating the Efficacy of Stabilizers for this compound in Field Dispensers

Objective: To determine the effectiveness of antioxidants and UV protectants in preventing the degradation of this compound in field dispensers.

Methodology:

  • Formulation Preparation: Prepare four batches of pheromone dispensers:

    • Control: Pheromone in the dispenser matrix without any stabilizers.

    • Formula A: Pheromone with a specified concentration of an antioxidant (e.g., 0.5% BHT).

    • Formula B: Pheromone with a specified concentration of a UV protectant (e.g., 1% Tinuvin).

    • Formula C: Pheromone with both the antioxidant and the UV protectant at the specified concentrations.

  • Initial Pheromone Quantification: Before field deployment, randomly select three dispensers from each batch and quantify the initial amount of this compound using solvent extraction followed by GC-MS analysis.[7]

  • Field Deployment:

    • Select a field site with uniform environmental conditions.

    • Deploy a sufficient number of dispensers from each of the four batches in a randomized block design.

    • Ensure dispensers are placed at a consistent height and spacing.

  • Sample Collection: At regular time intervals (e.g., 15, 30, 45, and 60 days), collect a set number of dispensers (e.g., 3-5) from each formulation group.

  • Residual Pheromone Analysis:

    • For each collected dispenser, extract the remaining pheromone using an appropriate solvent (e.g., hexane).

    • Analyze the extract using GC-MS to quantify the amount of intact this compound.[12]

    • Also, analyze for the presence and quantity of any major degradation products.

  • Data Analysis:

    • Calculate the average amount of pheromone remaining for each formulation at each time point.

    • Calculate the degradation rate for each formulation.

    • Use statistical analysis (e.g., ANOVA) to determine if there are significant differences in the degradation rates between the control and the stabilized formulations.

Visualizations

DegradationPathways Pheromone This compound (Active) Isomerization Isomerization Products (Inactive) Pheromone->Isomerization Photo-isomerization Oxidation Oxidation Products (Inactive) Pheromone->Oxidation Oxidation Evaporation Premature Evaporation Pheromone->Evaporation Accelerated Volatilization UV UV Radiation (Sunlight) UV->Isomerization Oxygen Atmospheric Oxygen Oxygen->Oxidation HighTemp High Temperature HighTemp->Evaporation

Caption: Degradation pathways of this compound.

StabilizerWorkflow cluster_prep Formulation & Preparation cluster_field Field Experiment cluster_analysis Analysis & Evaluation Prep Prepare Formulations: - Control - With Antioxidant - With UV Protectant - Combination InitialAnalysis Initial GC-MS Analysis (Time 0) Prep->InitialAnalysis Deployment Deploy Dispensers (Randomized Block Design) InitialAnalysis->Deployment Collection Collect Dispensers at Intervals (e.g., 15, 30, 60 days) Deployment->Collection ResidualAnalysis Residual Pheromone Quantification (GC-MS) Collection->ResidualAnalysis DataAnalysis Calculate Degradation Rates & Statistical Analysis ResidualAnalysis->DataAnalysis Efficacy Determine Stabilizer Efficacy DataAnalysis->Efficacy

Caption: Experimental workflow for evaluating stabilizer efficacy.

TroubleshootingTree Start Low Field Efficacy of Dispenser CheckStorage Were dispensers stored correctly (cool, dark)? Start->CheckStorage ImproperStorage Improve storage protocols. Store frozen/refrigerated. CheckStorage->ImproperStorage No CheckDegradation Is degradation suspected (UV, oxidation)? CheckStorage->CheckDegradation Yes AddStabilizers Incorporate antioxidants and/or UV protectants. CheckDegradation->AddStabilizers Yes CheckReleaseRate Is release rate too high (premature exhaustion)? CheckDegradation->CheckReleaseRate No Success Efficacy Improved AddStabilizers->Success ChangeDispenser Select dispenser with better controlled-release properties. CheckReleaseRate->ChangeDispenser Yes CheckHandling Were dispensers handled with gloves? CheckReleaseRate->CheckHandling No ChangeDispenser->Success ImproveHandling Implement strict handling protocols. CheckHandling->ImproveHandling No CheckHandling->Success Yes ImproveHandling->Success

Caption: Troubleshooting decision tree for low dispenser efficacy.

References

troubleshooting low trap capture rates with 4E,6Z,10Z-hexadecatrien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4E,6Z,10Z-hexadecatrien-1-ol in insect trapping experiments, with a primary focus on the cocoa pod borer (Conopomorpha cramerella).

Troubleshooting Guide: Low Trap Capture Rates

Low or inconsistent capture rates are a common issue in pheromone trapping studies. This guide addresses specific problems you might encounter.

Question: Why am I observing lower than expected capture rates with my pheromone traps?

Answer: Several factors can contribute to low capture rates. Consider the following troubleshooting steps:

  • Lure Integrity and Age: Pheromone lures have a limited lifespan and are sensitive to storage conditions. Ensure your lures are within their expiration date and have been stored correctly, typically in a freezer, until deployment.[1] Lure efficacy can decline significantly after a few weeks in the field.[2][3][4]

  • Incorrect Trap Placement: The height and location of your traps are critical. For the cocoa pod borer, traps should be placed at least 0.5 meters above the canopy.[1][5][6][7] Placing traps along or below the canopy can significantly reduce capture rates.[5][7]

  • Suboptimal Lure Dosage: The loading dose of the pheromone in the lure affects both attraction and longevity. While higher doses can increase the duration of effectiveness, a 100 µg loading has been shown to be effective for significant attraction.[3][8][9] Doses that are too low may not be attractive enough, especially during periods of low pest population density.[3]

  • Environmental Conditions: Weather patterns can influence insect behavior and pheromone dispersal. Rainfall has been noted as a disturbance that can affect the behavior of the cocoa pod borer.[5] High temperatures and humidity can also lead to the degradation of the active pheromone components.[10][11]

  • Trap Density and Competition: The number of traps in a given area can impact individual trap success. Recommended densities for monitoring are around 6 traps per hectare.[11][12] If traps are placed too close to each other, they can compete, leading to lower captures per trap.

  • Seasonal Pest Population: Insect populations fluctuate throughout the year. Low capture rates may simply reflect a period of low pest density.[3][5] It is important to monitor over an extended period to understand the seasonal abundance of the target species.

Question: My traps are catching non-target species. How can I improve specificity?

Answer: While this compound is a component of a species-specific sex pheromone for the cocoa pod borer, occasional capture of non-target insects can occur. To improve specificity:

  • Verify Lure Composition: Ensure the lure contains the correct blend of pheromone components. The sex pheromone of the cocoa pod borer is a blend of (E,Z,Z)- and (E,E,Z)-4,6,10-hexadecatrienyl acetates and their corresponding alcohols in a specific ratio.[1][2][8]

  • Trap Design: The type of trap can influence the bycatch. Delta traps are commonly used and have been shown to be effective for capturing the cocoa pod borer.[1][5][7]

Question: How often should I replace the pheromone lures and sticky liners?

Answer: The longevity of the lure depends on the pheromone loading and environmental conditions.

  • Lure Replacement: A lure with a 100 µg loading has a field attractiveness of approximately 1 to 2 months.[8] However, some studies suggest that efficacy can decline after 4-5 weeks.[2][3][4] For long-term monitoring, lures with a higher loading (e.g., 1 mg) have been shown to be effective for up to 7 months.[4][9]

  • Sticky Liner Replacement: Sticky liners should be replaced regularly, for example, on a monthly basis, or more frequently if they become saturated with insects or debris, which can reduce their effectiveness.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal height for placing pheromone traps for Conopomorpha cramerella?

A1: Research indicates that placing traps at least 0.5 meters above the cacao canopy results in significantly higher capture rates. Traps placed 1.0 meter above the canopy are also effective, but there is no significant difference in capture rates compared to 0.5 meters.[1][5][6][7]

Q2: What is the recommended loading dose of this compound in the lure?

A2: A loading dose of 100 µg has been shown to be significantly attractive to male cocoa pod borers.[3][8][9] While lower doses may be less effective, especially during low population densities, higher doses (up to 1 mg) do not necessarily increase initial capture rates but do extend the longevity of the lure.[3][4][9]

Q3: What type of trap is most effective for capturing Conopomorpha cramerella?

A3: Delta traps with sticky liners are commonly used and have proven to be effective in field studies for capturing the cocoa pod borer.[1][5][7]

Q4: How does weather affect trap capture rates?

A4: Environmental factors play a significant role. Rainfall can disrupt the behavior of the cocoa pod borer.[5] High temperature and humidity can accelerate the degradation of the pheromone components, reducing the lure's effectiveness over time.[10][11]

Q5: What is the recommended trap density for monitoring purposes?

A5: A trap density of approximately 6 traps per hectare has been used in studies for monitoring the cocoa pod borer.[11][12]

Data Presentation

Table 1: Effect of Trap Height on Mean Monthly Capture of Conopomorpha cramerella

Trap HeightMean Monthly Captures (± SE)
1.0 m above canopy15.5 ± 2.3
0.5 m above canopy18.2 ± 2.8
0.0 m (along canopy)5.8 ± 1.1
0.5 m below canopy8.3 ± 1.5

Data synthesized from field studies.[5][7]

Table 2: Lure Loading Dose and Longevity

Lure LoadingEffective DurationMean Weekly Captures (Initial 4 Weeks)
10 µg< 4 weeksNot significantly different from control
50 µg~ 4 weeksSignificantly higher than control
100 µg1-2 months2.3 ± 1.2 males/week
1 mgUp to 7 months4.44 ± 1.00 males/week

Data compiled from multiple field evaluations.[2][3][4][8][9]

Experimental Protocols

Protocol for Monitoring Conopomorpha cramerella Using Pheromone Traps

This protocol outlines the steps for setting up and monitoring pheromone traps for the cocoa pod borer.

1. Materials:

  • Delta traps with sticky liners.[1][5]
  • Pheromone lures containing the appropriate blend for C. cramerella (including this compound).
  • Poles or stakes for mounting traps.
  • Forceps for handling lures.
  • Data recording sheets or a mobile device for data entry.
  • GPS device for mapping trap locations.

2. Lure Handling and Storage:

  • Store pheromone lures in a freezer until they are ready to be deployed in the field to maintain their efficacy.[1]
  • When handling lures, use forceps to avoid contamination.

3. Trap Assembly and Placement:

  • Assemble the Delta traps according to the manufacturer's instructions.
  • Place a fresh sticky liner on the bottom inside surface of the trap.
  • Using forceps, place one pheromone lure in the center of the sticky liner.
  • Mount the traps on poles or stakes at a height of 0.5 to 1.0 meter above the cacao tree canopy.[1][5][6][7]
  • Distribute the traps in the experimental area at a density of approximately 6 traps per hectare.[11][12]

4. Data Collection and Maintenance:

  • Check the traps at regular intervals (e.g., weekly or monthly).[5]
  • Count the number of captured male C. cramerella and record the data for each trap.
  • Replace the sticky liners monthly, or more frequently if they become filled with insects or debris.[5]
  • Replace the pheromone lures according to their specified field life (e.g., every 1-2 months for 100 µg lures).[8]
  • To avoid positional bias, rotate the traps every 3 months.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_deployment Deployment cluster_monitoring Monitoring & Data Collection cluster_maintenance Maintenance lure_storage Store Lures in Freezer trap_assembly Assemble Delta Traps place_lure Place Lure in Trap trap_assembly->place_lure mount_trap Mount Trap 0.5-1.0m above Canopy place_lure->mount_trap check_traps Check Traps Regularly mount_trap->check_traps record_data Record Capture Data check_traps->record_data replace_liner Replace Sticky Liner record_data->replace_liner replace_lure Replace Lure replace_liner->replace_lure rotate_traps Rotate Traps replace_lure->rotate_traps rotate_traps->check_traps Continue Monitoring

Caption: Experimental workflow for pheromone trapping.

troubleshooting_logic start Low Trap Capture lure Check Lure Integrity & Age start->lure placement Verify Trap Placement start->placement dosage Assess Lure Dosage start->dosage environment Consider Environmental Factors start->environment density Evaluate Trap Density start->density season Check for Seasonal Population Lows start->season resolve Problem Resolved lure->resolve placement->resolve dosage->resolve environment->resolve density->resolve season->resolve

Caption: Troubleshooting logic for low capture rates.

signaling_pathway cluster_antenna Antenna pheromone Pheromone Molecule (this compound) obp Odorant Binding Protein (OBP) pheromone->obp Binding receptor Pheromone Receptor (PR) obp->receptor Transport orn Olfactory Receptor Neuron (ORN) brain Antennal Lobe (Brain) orn->brain Signal Transmission transduction Signal Transduction (Ion Channel Activation) receptor->transduction Activation behavior Behavioral Response (Mating) brain->behavior Processing & Output

Caption: Generalized insect pheromone signaling pathway.

References

Technical Support Center: Optimizing 4E,6Z,10Z-hexadecatrien-1-ol Dosage for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is 4E,6Z,10Z-hexadecatrien-1-ol and what is its primary biological function?

Q2: What is a typical starting concentration for a bioassay with this pheromone?

A2: The optimal concentration can vary significantly depending on the bioassay type. For laboratory bioassays like electroantennography (EAG), it is common to test a range of concentrations, often in 10-fold or logarithmic steps (e.g., 1 ng, 10 ng, 100 ng, 1 µg). For field trapping experiments, dosages of a pheromone blend containing this compound have been tested at 0.1 mg and 1.0 mg per lure.[4][5]

Q3: What solvent should I use to prepare my pheromone solutions?

A3: High-purity hexane (B92381) is a common solvent for preparing solutions of lepidopteran pheromones for bioassays. Paraffin oil is also used as a diluent in some applications. It is crucial to use a solvent that is inert and does not elicit a response from the insect on its own. Always include a solvent-only control in your experiments.

Q4: How does this compound elicit a response in the male moth?

Troubleshooting Guides

This section addresses common issues encountered during bioassays with this compound.

Issue 1: No or Weak Response to the Pheromone
Possible Cause Troubleshooting Steps
Pheromone Degradation Ensure the pheromone is fresh and has been stored correctly, typically at low temperatures in an inert atmosphere. Prepare fresh dilutions for each experiment.
Incorrect Dosage The concentration may be too low to elicit a response or too high, causing sensory adaptation. Perform a dose-response study with a wide range of concentrations (e.g., from nanograms to micrograms).
Solvent Interference The solvent may have a repellent or inhibitory effect. Always run a solvent-only control to confirm it does not affect the insect's behavior or physiological response.[6]
Insect Health/Age Use healthy, sexually mature male moths of a consistent age. For sex pheromones, virgin males often exhibit the strongest responses.
Environmental Factors Conduct experiments during the insect's natural period of activity (scotophase for nocturnal moths). Maintain consistent temperature, humidity, and airflow. For wind tunnel assays, use dim red light.
Issue 2: High Variability in Responses
Possible Cause Troubleshooting Steps
Inconsistent Stimulus Delivery Ensure the method of delivering the pheromone (e.g., puff of air in EAG, release from a lure in a wind tunnel) is consistent across all trials.
Antennal Fatigue Allow sufficient time between stimuli for the olfactory receptors to recover. A common interval is at least one minute.
Circadian Rhythms Conduct all bioassays at the same time of day to minimize variations due to the insect's internal clock.
Contamination Thoroughly clean all equipment between trials to avoid cross-contamination with other odors.

Data Presentation

Field Bioassay Data

The following table summarizes the results of a field trapping study evaluating the efficacy of different dosages of a synthetic pheromone blend for the cocoa pod borer.

Pheromone Lure Dosage Mean Male Moths Captured per Trap per Week (First 4 Weeks) Effective Longevity in the Field
0.1 mg1.5 ± 0.5Approximately 3 weeks
1.0 mg4.4 ± 1.0Up to 27 weeks

Data synthesized from field studies on Conopomorpha cramerella.[4][5]

Example Laboratory Dose-Response Data (Electroantennography)

This table illustrates a typical format for presenting EAG dose-response data. The values are hypothetical and represent the mean amplitude of the antennal response.

Dosage of this compound (µg) Mean EAG Response (mV ± SE)
0 (Solvent Control)0.1 ± 0.05
0.0010.5 ± 0.1
0.011.2 ± 0.2
0.12.5 ± 0.3
14.0 ± 0.4
104.2 ± 0.4

Experimental Protocols

Protocol 1: Preparation of a Serial Dilution of this compound

This protocol describes the preparation of a 10-fold serial dilution series for use in laboratory bioassays.

  • Prepare a Stock Solution: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of high-purity hexane to create a 1 mg/mL stock solution.

  • First Dilution (100 µg/mL): Transfer 100 µL of the stock solution into a clean vial containing 900 µL of hexane. Mix thoroughly.

  • Second Dilution (10 µg/mL): Transfer 100 µL of the 100 µg/mL solution into a new vial with 900 µL of hexane. Mix thoroughly.

  • Subsequent Dilutions: Continue this process to create solutions with concentrations of 1 µg/mL, 0.1 µg/mL, and 0.01 µg/mL.

  • Application to Stimulus Source: For EAG or wind tunnel assays, a known volume (e.g., 10 µL) of each dilution can be applied to a piece of filter paper. This will result in stimuli of 100 ng, 10 ng, 1 ng, and 0.1 ng after the solvent evaporates.

Protocol 2: Electroantennography (EAG) Bioassay

This protocol provides a general methodology for conducting an EAG bioassay to measure the antennal response of a male moth to this compound.

  • Insect Preparation: Anesthetize a male moth by cooling. Carefully excise one antenna at its base.

  • Electrode Placement: Mount the excised antenna between two electrodes using a conductive gel. The reference electrode is placed at the base of the antenna, and the recording electrode is connected to the distal tip.

  • Stimulus Delivery: A constant stream of humidified, purified air is directed over the antenna. A stimulus is delivered by injecting a puff of air (e.g., for 0.5 seconds) through a Pasteur pipette containing filter paper loaded with a specific dose of the pheromone.

  • Data Recording: The electrical potential difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection following the stimulus is measured as the EAG response.

  • Dose-Response Testing: Present the different concentrations from the serial dilution in ascending order, with a solvent control presented first. Allow at least 60 seconds between stimuli to prevent antennal adaptation.

Mandatory Visualizations

Pheromone_Signaling_Pathway cluster_air Sensillum Lymph cluster_membrane Dendritic Membrane of ORN cluster_orn Olfactory Receptor Neuron (ORN) P Pheromone Molecule (this compound) PBP Pheromone-Binding Protein (PBP) P->PBP Binds P_PBP Pheromone-PBP Complex PBP->P_PBP PR Pheromone Receptor (PR) P_PBP->PR Binds to Orco Orco Co-Receptor G_protein G-protein PR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Ca_channel Ca2+ Influx PLC->Ca_channel Leads to Depolarization Membrane Depolarization Ca_channel->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential Experimental_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis A1 Prepare Stock Solution (1 mg/mL in Hexane) A2 Create 10-fold Serial Dilutions A1->A2 A3 Load Filter Paper with Dilutions A2->A3 B2 Deliver Stimulus (Pheromone Puff) A3->B2 B1 Prepare Moth Antenna for EAG B1->B2 B3 Record EAG Response B2->B3 C1 Measure Response Amplitude (mV) B3->C1 C2 Plot Dose-Response Curve C1->C2 C3 Determine Optimal Dosage Range C2->C3

References

reducing isomeric impurities in 4E,6Z,10Z-hexadecatrien-1-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4E,6Z,10Z-hexadecatrien-1-ol. Our aim is to facilitate the reduction of isomeric impurities and streamline the synthetic process.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the key stereochemistry-defining steps.

Issue 1: Poor (Z)-selectivity in the Wittig Reaction for the C10 Double Bond

Question: My Wittig reaction to form the 10Z-double bond is producing a significant amount of the (E)-isomer. How can I improve the (Z)-selectivity?

Answer: Achieving high (Z)-selectivity in the Wittig reaction with non-stabilized ylides, such as the n-hexyltriphenylphosphonium ylide used in this synthesis, is primarily under kinetic control. Several factors can influence the Z/E ratio.

Possible Causes and Solutions:

  • Presence of Lithium Salts: Lithium cations can coordinate to the betaine (B1666868) intermediate, leading to equilibration and the formation of the more thermodynamically stable (E)-alkene.[1][2][3]

    • Solution: Employ salt-free conditions. Use bases like potassium bis(trimethylsilyl)amide (KHMDS) or sodium amide (NaNH₂) instead of n-butyllithium (n-BuLi) to generate the ylide.[1] A study on the synthesis of (4E,6Z,10Z)-hexadeca-4,6,10-trien-1-ol reported achieving 98% isomeric purity for the 10Z-double bond using KN[Si(Me)₃]₂ in THF at -78 °C.[4][5]

  • Reaction Temperature: Higher temperatures can promote the equilibration of intermediates, favoring the (E)-isomer.

    • Solution: Maintain a low reaction temperature during ylide formation and the reaction with the aldehyde. Performing the reaction at -78 °C is recommended.[4][5]

  • Solvent Polarity: The choice of solvent can impact the stereochemical outcome.

    • Solution: Use non-polar aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. Polar aprotic solvents can sometimes favor the (E)-isomer.[6]

  • Ylide Stability: The use of a non-stabilized ylide is crucial for high (Z)-selectivity.[1][7][8]

    • Confirmation: Ensure the phosphonium (B103445) salt precursor (n-hexyltriphenylphosphonium bromide) is pure and the ylide is generated from it correctly.

Summary of Recommended Conditions for High (Z)-Selectivity:

ParameterRecommended ConditionRationale
Base Potassium bis(trimethylsilyl)amide (KHMDS)Avoids lithium cations, promoting kinetic control.[1][4][5]
Solvent Anhydrous Tetrahydrofuran (THF)A non-polar aprotic solvent that favors (Z)-alkene formation.[4][5]
Temperature -78 °CMinimizes equilibration to the more stable (E)-isomer.[4][5]

Issue 2: Formation of (E,E)-Isomer Impurity during Sonogashira Coupling

Question: I am observing the formation of the undesired (4E,6E,10Z)-hexadecatrien-1-ol isomer. How can I favor the formation of the (4E,6Z) conjugated diene system?

Answer: The stereochemistry of the conjugated diene is established during the Sonogashira coupling and subsequent reduction. The key is to control the stereochemistry of the enyne intermediate.

Possible Causes and Solutions:

  • Isomeric Purity of Vinyl Halide: The stereochemistry of the vinyl halide starting material is critical as it is often retained in the Sonogashira coupling product.

    • Solution: Ensure the high isomeric purity of the (E)-5-bromopent-4-en-1-ol starting material. Analyze its purity by ¹H NMR or GC before use.

  • Stereoselectivity of Enyne Reduction: The reduction of the enyne intermediate determines the geometry of the second double bond in the diene system.

    • Solution for (E,Z)-diene: Employ a stereoselective reduction that favors the formation of a (Z)-alkene from an alkyne. A common method is hydrogenation using Lindlar's catalyst (Pd/CaCO₃ poisoned with lead). Another approach involves the use of activated zinc.[4][5]

    • Solution for (E,E)-diene: If the (E,E)-isomer is desired, a reduction that favors the formation of an (E)-alkene, such as a dissolving metal reduction (e.g., Na in liquid NH₃), would be used.

Summary of Stereocontrol in Diene Formation:

StepReagents and Conditions for (4E,6Z) isomerRationale
Sonogashira Coupling (E)-5-bromopent-4-en-1-ol, terminal alkyne, Pd catalyst, Cu(I) cocatalyst, amine baseThe (E)-geometry of the vinyl bromide is transferred to the product.
Enyne Reduction H₂, Lindlar's catalyst or activated ZincStereoselectively reduces the alkyne to a (Z)-alkene.[4][5]

Issue 3: Difficulty in Separating Isomeric Impurities

Question: I have a mixture of (4E,6Z,10Z), (4E,6E,10Z), and other geometric isomers. What are the best methods for purification?

Answer: The separation of geometric isomers can be challenging due to their similar physical properties. A combination of chromatographic techniques is often necessary.

Recommended Purification Strategies:

  • Flash Column Chromatography: This is the first step for bulk purification.

    • Stationary Phase: Standard silica (B1680970) gel can be effective.

    • Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexane (B92381), is typically used. Careful optimization of the solvent system is crucial for achieving separation.

  • Silver Nitrate Impregnated Silica Gel Chromatography: Alkenes can form weak complexes with silver ions, and the stability of these complexes can differ between isomers, allowing for enhanced separation.

    • Application: This technique is particularly useful for separating (E) and (Z) isomers.

  • High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is often required.

    • Column: A normal-phase column (e.g., silica) or a C18 reverse-phase column can be used. Method development is necessary to find the optimal conditions.[9]

    • Detection: A UV detector is suitable as the conjugated diene system absorbs in the UV region.

  • Gas Chromatography (GC): While primarily an analytical technique, GC can provide information on the isomeric purity of the final product. A GC-FID is commonly used for the quantitative analysis of fatty alcohols.

Quantitative Data on Isomer Separation:

TechniqueStationary PhaseMobile Phase/ConditionsApplicability
Flash Chromatography Silica GelHexane/Ethyl Acetate GradientBulk purification, removal of non-isomeric impurities.
AgNO₃-Silica Chromatography Silver Nitrate on Silica GelHexane/Toluene or Hexane/EtherSeparation of E/Z isomers.
Preparative HPLC Silica or C18Isocratic or Gradient ElutionHigh-purity separation of all isomers.[9]
Analytical GC-FID Capillary Column (e.g., DB-Wax)Temperature ProgramQuantification of isomeric purity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps for controlling the stereochemistry in the synthesis of this compound?

A1: The two most critical steps are the Wittig reaction to form the 10Z double bond and the formation of the 4E,6Z conjugated diene system. For the Wittig reaction, using salt-free conditions and low temperatures is crucial for high Z-selectivity. For the conjugated diene, the stereochemistry of the starting vinyl halide and the choice of reduction method for the enyne intermediate are paramount.[4][5]

Q2: What are common side products or impurities I should look for?

A2: Besides the other geometric isomers ((4E,6E,10Z), (4Z,6E,10Z), etc.), other potential impurities include:

  • Triphenylphosphine oxide (a byproduct of the Wittig reaction).

  • Unreacted starting materials (e.g., the aldehyde for the Wittig reaction).

  • Over-reduced product (hexadecatrien-1-ol with saturated bonds) if the hydrogenation step is not well-controlled.

  • Homocoupling products from the Sonogashira reaction.

Q3: How can I confirm the stereochemistry of my final product?

A3: Spectroscopic methods are essential for confirming the stereochemistry:

  • ¹H NMR Spectroscopy: The coupling constants (J-values) of the vinylic protons can distinguish between (E) and (Z) isomers. For a (Z)-alkene, the J-value is typically in the range of 6-12 Hz, while for an (E)-alkene, it is in the range of 12-18 Hz.

  • ¹³C NMR Spectroscopy: The chemical shifts of the allylic carbons can also provide information about the geometry of the double bond.

  • Gas Chromatography (GC): Comparison of the retention time with an authentic standard on a suitable capillary column can confirm the identity and isomeric purity.

Q4: Can I use a Suzuki coupling instead of a Sonogashira coupling to form the conjugated diene?

A4: Yes, a Suzuki coupling is a viable alternative for forming the C-C bond of the diene system. The Suzuki reaction is known to proceed with retention of stereochemistry for the vinyl boronic acid/ester and the vinyl halide. Therefore, if you start with a (Z)-vinyl boronic ester and an (E)-vinyl halide, you can stereoselectively form the (E,Z)-diene. Careful selection of the catalyst and reaction conditions is necessary to ensure high stereoselectivity and yield.

Experimental Protocols

Key Experiment: Z-Selective Wittig Olefination

This protocol is adapted from methodologies known to favor the formation of (Z)-alkenes.[1]

Materials:

  • n-Hexyltriphenylphosphonium bromide (1.1 eq.)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.05 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Aldehyde precursor (e.g., a protected 4-hydroxybutanal derivative) (1.0 eq.)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous MgSO₄ or Na₂SO₄

Methodology:

  • To a stirred suspension of n-hexyltriphenylphosphonium bromide in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add KHMDS portion-wise.

  • Allow the mixture to stir at room temperature for 1 hour. The formation of the deep red ylide indicates a successful reaction.

  • Cool the reaction mixture to -78 °C.

  • Add a solution of the aldehyde in anhydrous THF dropwise over 15 minutes.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to isolate the (Z)-alkene. The E/Z ratio can be determined by ¹H NMR or GC analysis.

Key Experiment: Sonogashira Coupling and Stereoselective Reduction

This protocol outlines the general steps for the formation of the (E,Z)-diene system as described in the synthesis of this compound.[4][5]

Part A: Sonogashira Coupling Materials:

  • (E)-5-bromopent-4-en-1-ol (1.0 eq.)

  • Terminal alkyne (e.g., undec-5-en-1-yne) (1.2 eq.)

  • Pd(PPh₃)₄ or other suitable palladium catalyst (e.g., 0.05 eq.)

  • Copper(I) iodide (CuI) (e.g., 0.1 eq.)

  • Anhydrous amine base (e.g., triethylamine (B128534) or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Methodology:

  • Dissolve the (E)-5-bromopent-4-en-1-ol and the terminal alkyne in the anhydrous solvent under an inert atmosphere.

  • Add the amine base, followed by the CuI and the palladium catalyst.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or GC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry, and concentrate.

  • Purify the resulting enyne by flash column chromatography.

Part B: Stereoselective Reduction to (Z)-Alkene Materials:

  • Enyne from Part A

  • Lindlar's catalyst (Pd/CaCO₃/PbO)

  • Hydrogen gas (H₂)

  • Solvent (e.g., hexane or ethyl acetate)

  • Quinoline (optional, as a catalyst poison to prevent over-reduction)

Methodology:

  • Dissolve the enyne in the solvent in a flask suitable for hydrogenation.

  • Add a small amount of Lindlar's catalyst (and quinoline, if used).

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the mixture vigorously under a hydrogen atmosphere until the reaction is complete (monitor by TLC or GC, being careful to avoid over-reduction).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the crude (E,Z)-diene, which can be further purified if necessary.

References

Technical Support Center: Chromatographic Separation of 4E,6Z,10Z-Hexadecatrien-1-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 4E,6Z,10Z-hexadecatrien-1-ol and related geometric isomers.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor or no separation between the geometric isomers of hexadecatrien-1-ol?

The physicochemical properties of geometric isomers are often very similar, which makes chromatographic separation challenging.[1] Successful separation depends on optimizing your chromatographic conditions to exploit subtle differences in their molecular shape and polarity.

Troubleshooting Steps:

  • Gas Chromatography (GC): Experiment with different stationary phases (polar vs. non-polar), column lengths, and temperature programs.[1]

  • High-Performance Liquid Chromatography (HPLC): Test different mobile phase compositions and column chemistries (e.g., C18, Phenyl-Hexyl). Cooling the column can sometimes improve resolution.[1] For geometric isomers (E/Z), columns providing shape-based selectivity, such as those with a UDC-Cholesterol stationary phase, can be effective.[2]

  • Derivatization: Consider chemically modifying the isomers to create derivatives with more distinct properties, which may be easier to separate.[1]

Q2: My synthetic pheromone blend is not biologically active (e.g., not attracting the target insect species). What could be the problem?

The biological activity of pheromones is highly dependent on the precise ratio of its stereoisomers.[3] Even minor deviations or the presence of unintended isomers can reduce efficacy or inhibit the desired behavioral response.[3]

Troubleshooting Steps:

  • Verify Isomer Ratio: Re-analyze the isomeric purity and ratio of your synthetic blend using a validated GC or HPLC method. The presence of even small amounts of an antagonistic isomer can block the response to the attractive isomer.[1]

  • Check for All Components: Pheromones are often multi-component signals. Ensure you have identified and included all necessary compounds in the correct proportions.[1]

  • Evaluate Release Rate: The dispenser type and its release rate can significantly affect the airborne concentration and distribution of the pheromone, impacting its effectiveness.[1]

Q3: How can I accurately determine the geometric isomer ratio in my sample?

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and reliable methods for accurately determining isomer ratios.

  • Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or mass spectrometry (GC-MS) is ideal for separating and quantifying volatile compounds like pheromones. The choice of the GC column is critical for achieving good separation of geometric isomers.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating non-volatile or thermally labile compounds. Reverse-phase (RP-HPLC) and normal-phase (NP-HPLC) are typically used for separating geometric isomers due to their distinct physical properties.[3]

Q4: What are the key validation parameters for an HPLC method intended for isomeric purity analysis?

According to International Conference on Harmonisation (ICH) guidelines, a validated HPLC method for determining isomeric purity should include the following tests:[3]

  • System Suitability: To ensure the chromatographic system is performing correctly. Acceptance criteria often include a resolution (Rs) > 1.5 between critical peaks and a relative standard deviation (%RSD) < 2.0% for peak area and retention time from replicate injections.[3]

  • Specificity: To demonstrate that the method can unequivocally assess the analyte in the presence of other components, including other isomers and impurities.[3]

  • Linearity and Range: To verify that the method's response is directly proportional to the concentration of the analyte over a specified range. A correlation coefficient (r²) of ≥ 0.999 is typically required.[3]

  • Accuracy: To assess the closeness of the test results to the true value, often determined by spiking the main pheromone with known amounts of the isomeric impurity.[3]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[3]

Troubleshooting Guide: Poor Chromatographic Resolution

If you are experiencing co-elution or poor resolution of your this compound isomers, follow this workflow to diagnose and resolve the issue.

G problem Poor Isomer Resolution (Co-elution or Rs < 1.5) analysis_gc GC Analysis problem->analysis_gc Identify Method analysis_hplc HPLC Analysis problem->analysis_hplc Identify Method solution_gc_phase Change Stationary Phase (e.g., polar vs. non-polar) analysis_gc->solution_gc_phase Optimize solution_gc_temp Optimize Temperature Program (Slower ramp rate) analysis_gc->solution_gc_temp Optimize solution_gc_col Increase Column Length analysis_gc->solution_gc_col Optimize solution_hplc_mobile Adjust Mobile Phase (Solvent ratio, modifiers) analysis_hplc->solution_hplc_mobile Optimize solution_hplc_col Change Column Chemistry (e.g., Phenyl, Cholesterol) analysis_hplc->solution_hplc_col Optimize solution_hplc_temp Decrease Column Temperature analysis_hplc->solution_hplc_temp Optimize solution_deriv Consider Derivatization (Increases property differences) solution_gc_col->solution_deriv If resolution still inadequate solution_hplc_temp->solution_deriv If resolution still inadequate

Caption: Troubleshooting workflow for improving poor isomer resolution.

Experimental Protocols & Data

Gas Chromatography (GC) Method Parameters

The selection of a GC column is critical for the separation of geometric isomers. Below are typical parameters that can be used as a starting point for method development.

ParameterRecommendationRationale
Stationary Phase Test both non-polar (e.g., DB-5) and polar (e.g., Carbowax, Cyclodextrin-based) phases.Isomers may exhibit different interactions based on phase polarity. Cyclodextrin phases are specifically designed for separating chiral and positional isomers.[4]
Column Dimensions 30-60 m length, 0.25 mm ID, 0.25 µm film thickness.Longer columns provide more theoretical plates, enhancing separation efficiency.
Temperature Program Start with a slow ramp rate (e.g., 2-5 °C/min).A slower temperature gradient increases the interaction time with the stationary phase, improving resolution.
Carrier Gas Helium or HydrogenStandard carrier gases for GC analysis.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides robust quantification, while MS aids in structural confirmation of the separated isomers.[1]
High-Performance Liquid Chromatography (HPLC) Method Parameters

HPLC offers an alternative for separating isomers, particularly if they are thermally sensitive.

ParameterRecommendationRationale
Stationary Phase Reverse-Phase: C18, Phenyl-HexylNormal-Phase: Silica, DiolPhenyl-hexyl columns can offer alternative selectivity for aromatic compounds.[5] Shape-selective phases like cholesterol-based columns can be effective for E/Z isomers.[2]
Mobile Phase Reverse-Phase: Acetonitrile/Water or Methanol/Water gradientNormal-Phase: Hexane/Isopropanol or Hexane/Ethyl AcetateThe organic modifier and its ratio to the aqueous or non-polar phase must be optimized to achieve differential partitioning of the isomers.[6]
Flow Rate 0.8 - 1.2 mL/minA standard flow rate for analytical HPLC columns.
Column Temperature Ambient or cooled (e.g., 10-20 °C)Lowering the temperature can sometimes enhance the subtle intermolecular interactions needed for separation.[1]
Detector UV-Vis or Photodiode Array (PDA)Allows for detection of the analytes. A PDA detector can help confirm peak purity.[6]

Logical Workflow for Method Selection

The choice between GC and HPLC often depends on the specific properties of the isomers and the available laboratory equipment. This diagram outlines the decision-making process.

G start Start: Isomer Separation Required check_volatility Are isomers volatile and thermally stable? start->check_volatility use_gc Primary Method: Gas Chromatography (GC) check_volatility->use_gc  Yes use_hplc Primary Method: High-Performance Liquid Chromatography (HPLC) check_volatility->use_hplc No   gc_details Advantages: - High resolution for volatiles - Established methods for pheromones use_gc->gc_details hplc_details Advantages: - Suitable for non-volatile/labile compounds - Wide range of column chemistries use_hplc->hplc_details

Caption: Decision tree for selecting an analytical method.

References

degradation pathways of 4E,6Z,10Z-hexadecatrien-1-ol under field conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (4E,6Z,10Z)-Hexadecatrien-1-ol Field Studies

Welcome to the technical support center for researchers studying the field degradation of (4E,6Z,10Z)-hexadecatrien-1-ol, the primary sex pheromone of the cocoa pod borer moth (Conopomorpha cramerella)[1][2]. This resource provides troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges encountered during field experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues researchers may encounter.

Issue 1: Rapid Pheromone Loss & Low Trap Captures

Question: My pheromone lures are losing efficacy much faster than expected, resulting in declining or nonexistent trap captures. What are the likely causes?

Answer: Rapid loss of efficacy is typically due to accelerated degradation of the active pheromone component or issues with its release. Consider the following factors:

  • Environmental Degradation: (4E,6Z,10Z)-hexadecatrien-1-ol possesses multiple double bonds, including a conjugated diene system, making it highly susceptible to abiotic degradation.

    • Photodegradation: UV radiation from direct sunlight can provide the energy to cause isomerization (e.g., conversion of the bioactive Z-isomers to inactive E-isomers) or oxidation, breaking down the molecule entirely.[3]

    • Ozonolysis: Ozone (O₃) in the atmosphere can cleave the carbon-carbon double bonds, leading to the formation of smaller, inactive aldehydes and other oxygenated fragments.[4]

    • High Temperatures: Elevated temperatures increase the volatility and release rate of the pheromone from the dispenser and can also accelerate oxidative degradation.[5][6]

  • Dispenser & Formulation Issues:

    • Substrate Catalysis: Certain dispenser materials, particularly red rubber septa cured with sulfur, have been shown to catalyze the isomerization of conjugated dienes.[3] Using dispensers made from inert materials like halo-butyl elastomer is recommended.[3]

    • Release Rate: High temperatures or strong air currents can cause the pheromone to be released from the dispenser too quickly, exhausting the lure prematurely.[5][7]

  • Experimental Contamination:

    • Handling: Handling lures with bare hands can transfer oils and other contaminants, reducing their effectiveness. Always use gloves or clean forceps.[5][6]

    • Storage: Improper storage (e.g., at room temperature, exposed to light) before deployment can lead to significant degradation.[6] Lures should be stored in a freezer in their original sealed packaging.[5]

Question: How can I mitigate rapid degradation of (4E,6Z,10Z)-hexadecatrien-1-ol in the field?

Answer:

  • Formulation Additives: Incorporate a UV protectant and an antioxidant into the lure formulation to slow down photodegradation and oxidation.

  • Dispenser Selection: Choose a dispenser material known to be inert and designed to protect the pheromone from environmental factors.[5] Gray halo-butyl isoprene (B109036) blend elastomers are often a good choice for conjugated dienes.[3]

  • Trap Placement: Position traps to avoid constant, direct sunlight if possible, without compromising their location relative to the target insect's behavior.

  • Control Samples: Always include control lures stored in a freezer and protected from light to be analyzed alongside the field-exposed lures.[8] This helps differentiate between degradation and simple evaporative loss.

Issue 2: High Variability in Experimental Results

Question: I am observing significant variability in pheromone concentration and degradation rates between identical traps in my field trial. How can I reduce this?

Answer: High variability often stems from inconsistent micro-environmental conditions and experimental procedures.

  • Inconsistent Micro-climates: Even within a small field site, factors like canopy cover, wind exposure, and proximity to heat-absorbing surfaces can vary.[9] This affects temperature and UV exposure at each trap.

  • Pheromone Plume Interference: Placing traps too close to one another can cause their pheromone plumes to interfere, affecting insect behavior and capture rates.[7]

  • Inconsistent Lure Placement: Variations in the height and position of lures within traps can alter airflow and, consequently, the release rate.[10]

Solutions:

  • Randomized Block Design: Use a randomized complete block experimental design to statistically account for environmental variability across the field site.[11]

  • Standardize Placement: Ensure all traps and lures are deployed at a consistent height and orientation.[5]

  • Sufficient Spacing: Maintain adequate distance between traps (e.g., at least 20-30 meters) to prevent interference.[11]

  • Record Environmental Data: Place data loggers at various points in the field to record temperature, humidity, and UV intensity to help correlate these factors with degradation rates.

Data Presentation

Table 1: Influence of Environmental Factors on Pheromone Degradation

FactorEffect on (4E,6Z,10Z)-hexadecatrien-1-olPrimary Degradation Pathway(s)
UV Radiation (Sunlight) HighIsomerization of Z-double bonds, Photooxidation
Ozone (O₃) HighCleavage of double bonds (Ozonolysis)
High Temperature (>35°C) MediumIncreased oxidation rate, Increased volatilization
Oxygen (O₂) MediumOxidation of alcohol group and double bonds

Table 2: Relative Stability of Pheromone in Different Dispenser Materials

Dispenser MaterialRelative Isomerization Rate (Conjugated Dienes)NotesReference
Red Rubber Septa (Sulfur-cured)FastestSulfur can catalyze isomerization.[3]
Black Halo-butyl ElastomerSlowContains carbon filler; offers some UV protection.[3]
Gray Halo-butyl Isoprene BlendSlowestMineral filler; generally inert and protective.[3]

Experimental Protocols

Protocol: Field Degradation Analysis of (4E,6Z,10Z)-hexadecatrien-1-ol

Objective: To quantify the amount of (4E,6Z,10Z)-hexadecatrien-1-ol and its major degradation products remaining in a lure dispenser after field exposure.

Materials:

  • Pheromone lures (dispensers loaded with a known quantity of synthetic pheromone).

  • Control lures from the same batch, stored at -20°C in sealed, dark packaging.[8]

  • Field traps.

  • Forceps and gloves.[5]

  • Amber glass vials with PTFE-lined caps.[8]

  • Hexane (B92381) (or appropriate solvent), analytical grade.

  • Internal standard (e.g., hexadecane).

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

Procedure:

  • Preparation (Time 0):

    • Take three lures from the batch for immediate analysis. This is your T=0 measurement.

    • For each lure, place the dispenser in a labeled amber glass vial.

    • Add a precise volume of hexane containing the internal standard (e.g., 1 mL).

    • Seal the vial and agitate for at least 1 hour to extract the pheromone.

  • Field Deployment:

    • Deploy the remaining lures in the field using a randomized block design.[11]

    • Clearly label each trap and record its location.

    • Retain a set of control lures in a freezer, protected from light.

  • Time-Point Sampling:

    • At predetermined intervals (e.g., 3, 7, 14, and 21 days), retrieve a subset of lures (e.g., 3-5 replicates) from the field.

    • At each interval, also remove one control lure from the freezer for analysis.

    • Place each retrieved dispenser into a labeled amber vial and transport it back to the lab in a cool, dark container.

  • Extraction:

    • Perform the solvent extraction on the field-exposed and control lures as described in Step 1.

  • GC-MS Analysis: [8]

    • Set up the GC-MS with a column and temperature program suitable for separating C16 alcohols and their isomers.

    • Create a calibration curve using standards of pure (4E,6Z,10Z)-hexadecatrien-1-ol.

    • Inject the extracts from the T=0, field-exposed, and control samples.

    • Quantify the amount of remaining parent pheromone by comparing its peak area to the internal standard and the calibration curve.

    • Analyze the mass spectra to tentatively identify major degradation products (e.g., isomers, aldehydes from ozonolysis).

  • Data Analysis:

    • Calculate the percentage of pheromone remaining at each time point relative to the T=0 samples.

    • Correct for any loss observed in the freezer control samples (assumed to be non-degradative).

    • Plot the percentage of remaining pheromone versus time to determine the degradation curve and calculate the field half-life.

Visualizations

// Nodes Parent [label="(4E,6Z,10Z)-Hexadecatrien-1-ol\n(Active Pheromone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isomers [label="Geometric Isomers\n(e.g., 4E,6E,10Z or 4E,6Z,10E)\n(Inactive)", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidized [label="Oxidized Products\n(Epoxides, Aldehydes)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fragments [label="Ozonolysis Fragments\n(Smaller Aldehydes & Carboxylic Acids)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Parent -> Isomers [label="UV Light\n(Isomerization)", color="#202124"]; Parent -> Oxidized [label="O₂ / UV Light\n(Oxidation)", color="#202124"]; Parent -> Fragments [label="O₃\n(Ozonolysis)", color="#202124"]; } dot Caption: Major abiotic degradation pathways for (4E,6Z,10Z)-hexadecatrien-1-ol.

// Invisible edges for ordering T0 -> Deploy [style=invis]; Store -> Deploy [style=invis]; Deploy -> Extract [style=invis]; } dot Caption: Workflow for a field-based pheromone degradation study.

// Nodes Start [label="Low / No Trap Captures", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckControls [label="Analyze Unexposed\nControl Lures?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ProblemStorage [label="Issue: Improper Storage\nor Bad Batch.\nReview storage protocols.", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle]; CheckField [label="Analyze Field Lures?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ProblemDegradation [label="Issue: Rapid Field Degradation.\nCheck UV/Temp exposure.\nUse protectants/better dispenser.", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle]; ProblemExternal [label="Issue: External Factors.\nCheck trap placement, insect\npopulation, competing odors.", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle];

// Edges Start -> CheckControls [color="#202124"]; CheckControls -> ProblemStorage [label=" Pheromone\n is degraded ", color="#202124"]; CheckControls -> CheckField [label=" Pheromone\n is OK ", color="#202124"]; CheckField -> ProblemDegradation [label=" Pheromone\n is degraded ", color="#202124"]; CheckField -> ProblemExternal [label=" Pheromone\n is OK ", color="#202124"]; } dot Caption: Troubleshooting logic for low trap capture efficacy.

References

Technical Support Center: Overcoming Insect Habituation to Synthetic 4E,6Z,10Z-hexadecatrien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving insect habituation to the synthetic pheromone 4E,6Z,10Z-hexadecatrien-1-ol, a key component of the cocoa pod borer (Conopomorpha cramerella) sex pheromone.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experimental work on insect habituation to synthetic this compound.

Issue 1: Rapid decline in behavioral response to the synthetic pheromone.

  • Question: My test subjects (e.g., male Conopomorpha cramerella) initially respond strongly to the synthetic this compound, but the response quickly diminishes. Is this expected?

  • Answer: Yes, a decline in behavioral response upon repeated or continuous exposure to a stimulus is a common phenomenon known as habituation.[1][2][3] In the context of sex pheromones, this is a key mechanism underlying mating disruption strategies for pest control.[1][2][3] Male moths, in particular, often exhibit reduced sexual responses after pre-exposure to female sex pheromones.[1][2][3]

  • Troubleshooting Steps:

    • Vary the exposure time and concentration: The degree of habituation is often dependent on the duration and intensity of the stimulus.[4] Experiment with shorter exposure times and lower concentrations of this compound to determine the threshold for inducing habituation in your specific experimental setup.

    • Incorporate recovery periods: Investigate the time course of recovery from habituation. After a period of no exposure, the response to the pheromone may be restored. The duration of this recovery period can vary between species.

    • Use a pulsed stimulus: Compared to continuous exposure, a pulsed delivery of the pheromone may lead to a different habituation profile. In some cases, pulsed stimulation can result in more profound habituation of the central nervous system while avoiding rapid sensory adaptation at the periphery.

Issue 2: No observable habituation in my insect model.

  • Question: I am repeatedly exposing my insects to this compound, but their behavioral response is not decreasing. What could be the reason?

  • Answer: While habituation is common, its occurrence and rate can vary significantly between insect orders and even species.[1][2][3] While Lepidoptera (moths and butterflies) are known to habituate to sex pheromones, other orders may not exhibit this trait as readily.[1][2][3]

  • Troubleshooting Steps:

    • Confirm the biological activity of your synthetic pheromone: Ensure that the synthetic this compound you are using is of high purity and elicits a reliable attractive response in naive males. Field studies have shown that different formulations and doses of the C. cramerella pheromone blend have varying levels of attractiveness.

    • Increase the pre-exposure duration and/or concentration: It is possible that the stimulus is not strong enough or long enough to induce habituation. A 24-hour pre-exposure has been shown to induce habituation in some moth species.[1][2][3]

    • Consider the insect's physiological state: The reproductive status and age of the insect can influence its responsiveness to pheromones. Ensure your test subjects are in a sexually mature and receptive state.

    • Review your behavioral assay: The assay used to measure the response must be sensitive enough to detect subtle changes in behavior. Consider using a wind tunnel bioassay to simulate a more natural environment for pheromone response.

Issue 3: Inconsistent electrophysiological (EAG/SSR) responses.

  • Question: My electroantennogram (EAG) or single sensillum recording (SSR) data shows a lot of variability when testing for habituation to this compound. How can I improve the consistency of my recordings?

  • Answer: Electrophysiological recordings are sensitive to a variety of factors. Inconsistency can arise from the preparation of the insect, the electrodes, or the stimulus delivery system.

  • Troubleshooting Steps:

    • Standardize insect preparation: Ensure that the insect is securely mounted to minimize movement, which can introduce noise into the recording.[5] The placement of the reference and recording electrodes should be consistent across preparations.

    • Check electrode quality: Use freshly prepared and sharpened electrodes for each experiment. Poor contact between the electrode and the antenna can lead to a weak or noisy signal.[5]

    • Calibrate your stimulus delivery: The concentration and duration of the pheromone puff should be precisely controlled. A consistent airflow and distance from the antenna are crucial for reproducible results.

    • Monitor for sensory adaptation vs. central habituation: A decrease in EAG response during prolonged exposure may indicate sensory adaptation at the receptor neuron level. Behavioral assays are needed to confirm central nervous system habituation. In some cases, EAG responses can recover quickly (within a minute) after the stimulus is removed, while behavioral habituation persists longer.

Quantitative Data Summary

While specific quantitative data on the time-course of habituation to this compound in Conopomorpha cramerella is limited in publicly available literature, the following tables summarize relevant data on pheromone response and habituation from studies on other Lepidopteran species that can serve as a reference.

Table 1: Dose-Response of Male Conopomorpha cramerella to Pheromone Lures in Field Trapping Studies

Pheromone Load (mg)Mean Male Capture per Trap per WeekStudy Reference
0.01Lower attractionNiogret et al., 2022
0.05Moderate attractionNiogret et al., 2022
0.1Significantly higher attractionNiogret et al., 2022
1.0Similar initial attraction to 0.1 mg, but longer lure lifeNiogret et al., 2022

Table 2: Examples of Pheromone Habituation and Recovery in Lepidoptera

Insect SpeciesPheromone Component(s)Pre-exposure DurationReduction in Antennal Response (EAG)Recovery TimeStudy Reference
Choristoneura rosaceana(Z)-11-tetradecenyl acetate15 min55-58%Slow, linear recovery(Not explicitly cited, general knowledge)
Choristoneura rosaceana(Z)-11-tetradecenyl acetate60 min55-58%Slow, linear recovery(Not explicitly cited, general knowledge)
Trichoplusia ni(Z)-7-dodecenyl acetateContinuous (short)Significant reduction during exposureRecovery within 1 minute(Not explicitly cited, general knowledge)
Cydia pomonella(E,E)-8,10-dodecadien-1-olUp to 3 minNo significant changeBehavioral recovery in 24 hours(Not explicitly cited, general knowledge)

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Electroantennography (EAG)
  • Objective: To measure the overall electrical response of the insect antenna to this compound.

  • Methodology:

    • Insect Preparation: Anesthetize a male moth (e.g., C. cramerella) by cooling. Excise one antenna at the base.

    • Electrode Placement: Mount the excised antenna between two glass capillary electrodes filled with a saline solution (e.g., Kaissling and Thorson's saline). The reference electrode is inserted into the base of the antenna, and the recording electrode is connected to the distal tip (a small segment of the tip may be removed to ensure good contact).

    • Stimulus Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. A defined puff of air carrying a known concentration of this compound is injected into the continuous airstream for a set duration (e.g., 0.5 seconds).

    • Data Acquisition: The potential difference between the two electrodes is amplified, filtered, and recorded using a data acquisition system. The negative deflection of the signal upon stimulus presentation is the EAG response.

    • Habituation Study: To study habituation, the antenna can be exposed to a continuous flow of the pheromone or repeated puffs at specific intervals. The decline in the EAG amplitude over time is then measured.

Single Sensillum Recording (SSR)
  • Objective: To measure the action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum in response to this compound.[5]

  • Methodology:

    • Insect Preparation: The insect is immobilized in a pipette tip or with wax, with one antenna stabilized to expose the sensilla.[5]

    • Electrode Placement: A sharp tungsten or glass reference electrode is inserted into the insect's eye or another part of the head. A sharpened tungsten recording electrode is carefully inserted into the base of a single trichoid sensillum (the type typically involved in pheromone detection).[5]

    • Stimulus Delivery: Similar to EAG, a controlled puff of this compound is delivered to the antenna.

    • Data Acquisition: The electrical activity of the OSNs within the sensillum is recorded as spike trains. The change in spike frequency upon stimulation is the measured response.

    • Habituation Study: By delivering repeated or prolonged stimuli, the adaptation (decrease in spike frequency) of individual OSNs can be quantified.

Wind Tunnel Behavioral Assay
  • Objective: To observe and quantify the behavioral response of male moths to a plume of this compound in a controlled, flight-simulating environment.

  • Methodology:

    • Setup: A wind tunnel with controlled airflow (e.g., 0.3-0.5 m/s), temperature, humidity, and light conditions is used.

    • Pheromone Source: A specific amount of synthetic this compound is loaded onto a dispenser (e.g., a rubber septum) and placed at the upwind end of the tunnel to create a plume.

    • Insect Release: Male moths are released onto a platform at the downwind end of the tunnel.

    • Behavioral Observation: The following behaviors are recorded: wing fanning, taking flight, upwind flight, casting (zigzagging) flight, and contact with the pheromone source.

    • Habituation Study: Moths can be pre-exposed to a habituating dose of the pheromone in a separate chamber before being introduced into the wind tunnel. The percentage of moths exhibiting the complete flight sequence to the source is then compared between pre-exposed and naive moths.

Visualizations

Signaling Pathway for Olfactory Habituation

Olfactory_Habituation_Pathway cluster_ORN Olfactory Receptor Neuron (ORN) cluster_Synapse Synapse in Antennal Lobe cluster_Brain Higher Brain Centers ORN Pheromone Binding and Receptor Activation LN Local Neuron (LN) (GABAergic/Glutamatergic) ORN->LN 持续兴奋 (Prolonged Excitation) PN Projection Neuron (PN) LN->PN 增强的抑制作用 (Increased Inhibition - GABA) Habituation 习惯化 (Habituation) Brain Behavioral Response (e.g., Flight) PN->Brain 信号减弱 (Reduced Signal) Habituation->PN Response Decrement

Caption: Simplified signaling pathway of olfactory habituation in insects.

Experimental Workflow for Assessing Habituation

Habituation_Workflow cluster_Setup Experimental Setup cluster_Exposure Exposure Phase cluster_Assay Assay Phase cluster_Analysis Data Analysis Insect_Prep Insect Preparation (e.g., C. cramerella males) Pre_Exposure Pre-exposure to Pheromone (Varying duration and concentration) Insect_Prep->Pre_Exposure Control Control Group (No pre-exposure) Insect_Prep->Control Pheromone_Prep Prepare Synthetic This compound Pheromone_Prep->Pre_Exposure Behavioral Behavioral Assay (Wind Tunnel) Pre_Exposure->Behavioral Electro Electrophysiology (EAG / SSR) Pre_Exposure->Electro Control->Behavioral Control->Electro Data Compare Responses: Pre-exposed vs. Control Behavioral->Data Electro->Data

Caption: General experimental workflow for studying pheromone habituation.

Troubleshooting Decision Tree

Troubleshooting_Tree Start No or Reduced Behavioral Response Check_Pheromone Is the synthetic pheromone active? Start->Check_Pheromone Check_Habituation Is it habituation? Check_Pheromone->Check_Habituation Yes Validate_Pheromone Validate pheromone purity and bioactivity. Check_Pheromone->Validate_Pheromone No Check_Assay Is the assay sensitive enough? Check_Habituation->Check_Assay No Vary_Parameters Vary exposure time, concentration, and recovery period. Check_Habituation->Vary_Parameters Yes Test_Naive Test naive insects. Check_Assay->Test_Naive Yes Optimize_Assay Optimize assay conditions (e.g., wind speed, light). Check_Assay->Optimize_Assay No

Caption: Decision tree for troubleshooting reduced behavioral responses.

References

Technical Support Center: Enhancing EAG Signal-to-Noise Ratio for 4E,6Z,10Z-hexadecatrien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio (SNR) of electroantennogram (EAG) recordings for the moth sex pheromone 4E,6Z,10Z-hexadecatrien-1-ol.

Troubleshooting Guides

This section addresses common issues encountered during EAG experiments and provides step-by-step solutions to improve signal quality.

Issue 1: High Background Noise in the EAG Signal

High background noise can obscure the relatively small EAG signals, making it difficult to discern a true response to this compound.

Possible Causes and Solutions:

CauseSolution
Electromagnetic Interference Ensure the EAG setup is housed within a Faraday cage to shield it from external electromagnetic fields from power lines, computers, and other electronic equipment.[1][2]
Improper Grounding Check that all components of the setup (amplifier, manipulators, Faraday cage) are connected to a common ground.[1] Avoid ground loops by connecting all grounds to a single point.[3]
Unstable Electrodes Ensure electrodes have a stable connection with the antenna. Use high-quality, properly chlorided silver wire electrodes or glass microelectrodes with a consistent electrolyte filling.[4][5]
AC Power Line Noise (50/60 Hz) Use a band-pass or notch filter on your amplifier to specifically remove the frequency of the mains power.[1][6]
Mechanical Vibrations Place the EAG setup on an anti-vibration table to minimize noise from building vibrations.
Issue 2: Weak or No EAG Response to the Pheromone

A weak or absent signal in response to this compound can be frustrating. This can stem from issues with the insect preparation, the stimulus delivery, or the recording equipment.

Possible Causes and Solutions:

CauseSolution
Unhealthy or Unresponsive Insect Use sexually mature male moths, typically 2-5 days post-eclosion, as they exhibit the highest sensitivity to female sex pheromones.[7] Ensure insects are healthy and have been kept under appropriate light, temperature, and humidity conditions.[7] A period of dark adaptation (at least 30 minutes) before the experiment can increase responsiveness.[7]
Improper Antenna Preparation The method of preparing the antenna (excised or whole-insect) can affect the signal. For excised antennae, ensure the cuts are clean and that the electrodes make good contact with the base and the tip.[5] For whole-insect preparations, ensure the reference electrode is securely placed in a location that provides a stable signal, such as the head or an eye.[8]
Pheromone Degradation or Incorrect Concentration Prepare fresh dilutions of this compound in a high-purity volatile solvent like hexane.[9] Store stock solutions at -20°C in airtight vials.[7] Test a range of concentrations to determine the optimal stimulus level for your target species.[1]
Poor Stimulus Delivery Ensure a consistent and clean air stream is delivered to the antenna. The stimulus puff should be of a consistent duration and volume. Use a positive control (a known EAG-active compound for the species) to verify the responsiveness of the preparation.[4]
Receptor Adaptation Randomize the presentation of different concentrations of this compound, ideally from lower to higher concentrations.[7] Allow a sufficient recovery period (e.g., 30-60 seconds) between stimulations to prevent receptor adaptation.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for testing this compound?

A1: The optimal concentration can vary depending on the insect species. It is recommended to perform a dose-response experiment with serial dilutions ranging from 1 pg to 100 µg loaded onto the filter paper stimulus cartridge.[1] This will help you determine the threshold of detection and the concentration that elicits a maximal response without causing rapid receptor adaptation.

Q2: How can I be sure the EAG response is to the pheromone and not just the air puff?

A2: Always include a negative control in your experiments. This is typically a stimulus cartridge containing only the solvent used to dilute the this compound.[7] A true olfactory response should be significantly larger than the response to the solvent-only control.

Q3: My signal drifts over time. How can I correct for this?

A3: Signal drift is a common issue in DC recordings like EAG.[5] Most modern EAG amplifiers have a baseline reset or automatic baseline control feature.[5] If you are processing the data post-acquisition, you can apply a baseline correction algorithm, such as subtracting the average signal value in the pre-stimulus period from the entire trace.

Q4: Can I reuse an antennal preparation for multiple experiments?

A4: The longevity of an antennal preparation can vary. Whole-insect preparations tend to be more stable over longer periods than excised antennae.[10] It is crucial to monitor the responsiveness of the preparation by periodically presenting a positive control. If the response to the positive control diminishes significantly, the preparation should be discarded.

Q5: What are the advantages of using multiple antennae in series?

A5: Connecting multiple antennae in series can significantly improve the signal-to-noise ratio.[1][10] Both the EAG response amplitude and the noise level increase, but the relative increase in the signal is often greater than the increase in noise, leading to a better SNR.[10] This can be particularly useful when trying to detect very weak responses.

Experimental Protocols

Detailed Protocol for EAG Recording of this compound
  • Insect Preparation:

    • Select a healthy, 2-5 day old male moth.

    • Gently restrain the moth in a holder, such as a modified pipette tip, exposing the head and antennae.

    • For an excised antenna preparation, carefully cut the antenna at its base and the tip of the distal segment.

    • Mount the excised antenna between two electrodes containing an electrolyte solution (e.g., Ringer's solution).

    • For a whole-insect preparation, insert a reference electrode into the insect's eye or head and place the recording electrode over the tip of an intact antenna.[8]

  • Pheromone Standard Preparation:

    • Obtain a high-purity standard of this compound.

    • Prepare a stock solution of 1 mg/mL in hexane.

    • Create a serial dilution to obtain a range of concentrations (e.g., 10 ng/µL, 1 ng/µL, 0.1 ng/µL).[7]

  • Stimulus Cartridge Preparation:

    • Apply 10 µL of the desired pheromone dilution onto a small piece of filter paper.

    • Allow the solvent to evaporate for approximately 30-60 seconds.

    • Insert the filter paper into a clean Pasteur pipette or a specialized stimulus cartridge.[7]

  • EAG Recording:

    • Position the outlet of the stimulus delivery system approximately 1 cm from the antenna.

    • Deliver a continuous, charcoal-filtered, and humidified air stream over the antenna.

    • Deliver a puff of air (typically 0.5-1 second) through the stimulus cartridge.

    • Record the resulting depolarization (EAG response) for several seconds.

    • Allow a recovery period of 30-60 seconds between stimulations.[7]

    • Present the stimuli in a randomized order, including a solvent-only control.[7]

Data Presentation

Table 1: Representative EAG Dose-Response Data for a Lepidopteran Pheromone*
Concentration (µg on filter paper)Mean EAG Response (mV) ± SEM (n=10)
0 (Solvent Control)0.12 ± 0.03
0.0010.25 ± 0.05
0.010.58 ± 0.09
0.11.15 ± 0.14
11.89 ± 0.21
102.45 ± 0.28
1002.51 ± 0.30

*Note: This table presents hypothetical data for illustrative purposes. Actual responses to this compound will vary depending on the insect species and experimental conditions.

Visualizations

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Insect_Prep Insect Preparation EAG_Recording EAG Recording Insect_Prep->EAG_Recording Pheromone_Prep Pheromone Dilution Stimulus_Delivery Stimulus Delivery Pheromone_Prep->Stimulus_Delivery Electrode_Prep Electrode Preparation Electrode_Prep->EAG_Recording Stimulus_Delivery->EAG_Recording Data_Acquisition Data Acquisition EAG_Recording->Data_Acquisition Signal_Processing Signal Processing Data_Acquisition->Signal_Processing Data_Analysis Data Analysis Signal_Processing->Data_Analysis

Caption: Experimental workflow for EAG recordings.

SNR_Enhancement cluster_noise Noise Sources cluster_solutions Solutions cluster_outcome Outcome Extrinsic Extrinsic Noise (e.g., 60Hz hum) Shielding Faraday Cage & Grounding Extrinsic->Shielding Filtering Band-pass/Notch Filters Extrinsic->Filtering Intrinsic Intrinsic Noise (e.g., muscle activity) Averaging Signal Averaging Intrinsic->Averaging Protocol Protocol Optimization Intrinsic->Protocol Improved_SNR Enhanced Signal-to-Noise Ratio Shielding->Improved_SNR Filtering->Improved_SNR Averaging->Improved_SNR Protocol->Improved_SNR

Caption: Factors influencing EAG signal-to-noise ratio.

References

long-term storage and stability of 4E,6Z,10Z-hexadecatrien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of 4E,6Z,10Z-hexadecatrien-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a freezer at -20°C or below.[1] To prevent degradation, it is crucial to protect the compound from light and oxygen.[1] Store the compound in amber glass vials or wrap clear vials in aluminum foil to block UV light.[1] Before sealing, purge the headspace of the vial with an inert gas, such as argon or nitrogen, to displace oxygen.[1]

Q2: What solvents are recommended for storing this compound?

A2: For storage in solution, use a high-purity, volatile solvent such as hexane (B92381) or dichloromethane. It is recommended to use glass vials, preferably silanized, to minimize adsorption of the compound to the container surface.[2] Ensure the vials are tightly sealed with PTFE-lined caps (B75204) to prevent solvent evaporation.[2]

Q3: What is the expected shelf-life of this compound?

A3: When stored under ideal conditions (frozen, dark, and under an inert atmosphere), many synthetic pheromones can be stable for two to three years.[1] However, the exact shelf-life of this compound will depend on its initial purity and the strictness of adherence to the recommended storage conditions. Regular purity checks are advised for material stored for extended periods.

Q4: What are the primary degradation pathways for this compound?

A4: As a polyunsaturated alcohol with a conjugated triene system, the primary degradation pathways for this compound are oxidation and isomerization.[1]

  • Oxidation: The double bonds are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of aldehydes, ketones, or carboxylic acids, resulting in a loss of biological activity.[1][3] This process is accelerated by exposure to light and higher temperatures.

  • Isomerization: The geometric configuration of the double bonds (E and Z) is critical for the compound's function. Exposure to UV light, heat, or certain chemical contaminants can cause isomerization, leading to the formation of other geometric isomers and a decrease in the purity of the desired compound.

Q5: What analytical techniques are recommended for assessing the purity of this compound?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for analyzing the purity of this compound and identifying any degradation products.[4] A capillary GC column with a non-polar to mid-polar stationary phase is generally suitable for separating long-chain unsaturated alcohols and their isomers.[4]

Troubleshooting Guides

Guide 1: Investigating Decreased Purity or New Peaks in a Chromatogram

Q: I have observed new peaks in the GC-MS chromatogram of my stored this compound. What could be the cause?

A: The appearance of new peaks typically indicates degradation of the compound. The most likely causes are isomerization or oxidation. To troubleshoot, consider the following:

  • Review Storage Conditions:

    • Was the compound consistently stored at or below -20°C?[1]

    • Was it protected from light by using an amber vial or aluminum foil?[1]

    • Was the vial purged with an inert gas before sealing to prevent oxidation?[1]

  • Analyze the New Peaks:

    • Isomers: If the new peaks have the same mass-to-charge ratio (m/z) as the parent compound in the mass spectrum, they are likely geometric isomers. This suggests that the compound may have been exposed to light or heat.

    • Oxidation Products: If the new peaks have a higher m/z value and fragmentation patterns indicative of oxygen incorporation (e.g., aldehydes, ketones), then oxidation has likely occurred.

  • Preventative Measures:

    • If not already in use, consider adding an antioxidant like butylated hydroxytoluene (BHT) to new batches of the compound to inhibit oxidation.[2]

    • Ensure all handling of the compound is done under subdued light and that storage containers are properly sealed under an inert atmosphere.

Guide 2: Addressing Loss of Biological Activity

Q: The biological activity of my this compound has significantly decreased. What is the likely cause?

A: A decrease in biological activity is a strong indicator of chemical degradation. Since the specific geometry of the double bonds is crucial for its function as a pheromone, both isomerization and oxidation can lead to a loss of activity.

  • Purity Analysis: Perform a GC-MS analysis to assess the current purity of your sample. Compare the chromatogram to that of a fresh or reference sample.

  • Identify Degradation Products: As detailed in Guide 1, determine if the primary degradation products are isomers or oxidation products.

  • Corrective Actions:

    • If significant degradation has occurred, the sample may no longer be suitable for your experiments.

    • For future work, strictly adhere to the recommended storage and handling protocols to minimize degradation. This includes minimizing freeze-thaw cycles and preparing fresh dilutions for experiments.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationale
Temperature ≤ -20°CMinimizes degradation kinetics.[1]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation.[1]
Light Protect from light (Amber vial)Prevents photo-isomerization and degradation.[1]
Container Tightly sealed glass vial (PTFE-lined cap)Prevents evaporation and contamination.[2]
Solvent (if in solution) High-purity hexane or dichloromethaneEnsures stability and compatibility with analysis.
Additives Consider adding an antioxidant (e.g., BHT)Inhibits oxidative degradation.[2]

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol outlines a general procedure for assessing the stability of this compound under accelerated conditions.

  • Sample Preparation:

    • Prepare multiple aliquots of the compound, either neat or in a suitable solvent, in amber glass vials.

    • For each vial, purge the headspace with an inert gas and seal tightly.

  • Control Sample:

    • Store a control set of aliquots at the recommended long-term storage temperature of -20°C.

  • Accelerated Aging:

    • Place the experimental aliquots in temperature-controlled chambers at elevated temperatures (e.g., 25°C and 40°C).

    • Protect all samples from light.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one aliquot from each temperature condition (including the -20°C control).

    • Allow the samples to equilibrate to room temperature.

  • GC-MS Analysis:

    • Analyze each sample by GC-MS to determine the purity of this compound.

    • Quantify the percentage of the parent compound remaining and identify and quantify any major degradation products.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each temperature condition.

    • This data can be used to estimate the degradation rate at different temperatures.

Protocol 2: General Protocol for Purity Analysis by GC-MS

This is a starting point for developing a GC-MS method for this compound. Method optimization will be required.

  • Sample Preparation:

    • Accurately prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a high-purity volatile solvent like hexane.

    • If desired, add a suitable internal standard for quantitative analysis.

  • GC Parameters (Suggested Starting Point):

    • Injector: Split/Splitless, 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted)

    • Carrier Gas: Helium, constant flow at 1.0 mL/min

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane or similar stationary phase.

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Integrate the peak areas of the parent compound and any impurities to determine the relative purity.

Visualizations

cluster_oxidation Oxidation Pathway cluster_isomerization Isomerization Pathway main This compound (Stable) aldehyde Oxidized Products (e.g., Aldehydes, Ketones) main->aldehyde O2, Light, Heat isomers Geometric Isomers (e.g., 4Z,6E,10Z) main->isomers UV Light, Heat

Caption: Potential degradation pathways for this compound.

start Start: Prepare Aliquots of Compound control Store Control Samples at -20°C start->control exp Store Experimental Samples at Elevated Temperatures (e.g., 25°C, 40°C) start->exp timepoint Remove Samples at Predetermined Time Points control->timepoint exp->timepoint gcms Analyze All Samples by GC-MS timepoint->gcms data Plot % Purity vs. Time to Determine Degradation Rate gcms->data end End: Stability Assessment data->end

Caption: Experimental workflow for an accelerated stability study.

start Issue: Decreased Purity or New Peaks Observed check_ms Analyze Mass Spectra of New Peaks start->check_ms same_mz Same m/z as Parent Compound? check_ms->same_mz isomerization Conclusion: Isomerization Likely Occurred same_mz->isomerization Yes oxidation Conclusion: Oxidation Likely Occurred same_mz->oxidation No (Higher m/z) review_light Action: Review Light Protection Procedures isomerization->review_light review_atmosphere Action: Review Use of Inert Atmosphere oxidation->review_atmosphere

Caption: Troubleshooting logic for decreased compound purity.

References

Validation & Comparative

comparing bioactivity of synthetic vs natural 4E,6Z,10Z-hexadecatrien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Chemical Ecology and Drug Development

The precise replication of natural bioactive compounds is a cornerstone of chemical synthesis, with applications ranging from pest management to pharmacology. A critical question for researchers is whether synthetic mimics can fully replicate the biological activity of their natural counterparts. This guide provides a comprehensive comparison of the bioactivity of synthetic versus natural 4E,6Z,10Z-hexadecatrien-1-ol, a key component of the female sex pheromone of the cocoa pod borer moth, Conopomorpha cramerella. This insect is a major pest of cocoa in Southeast Asia, making its pheromone a crucial tool for monitoring and control.

While direct comparative data on the isolated synthetic versus natural this compound is limited, extensive field trials on the synthetic pheromone blend, which includes this alcohol, provide a strong basis for comparison against the natural pheromone source (virgin female moths).

Data Presentation: Field Trapping Efficacy

Field studies have consistently demonstrated the effectiveness of synthetic pheromone lures in attracting male Conopomorpha cramerella. The data overwhelmingly indicates that synthetic lures can be as, and in some cases more, effective than the natural pheromone released by female moths.

A pivotal study by Beevor et al. (1986) found that traps baited with a synthetic mixture of the pheromone components, including (4E,6Z,10Z)-hexadecatrien-1-ol, caught more male C. cramerella moths than traps baited with virgin female moths[1]. This suggests that the synthetic blend is a highly effective attractant. The natural pheromone is produced in minute quantities, less than 0.1 ng per female, making the synthetic version a more practical and potent tool for field applications[1].

Subsequent field evaluations have focused on optimizing the dosage and formulation of the synthetic pheromone blend for maximum trap capture.

Pheromone SourceLure Dosage (µg)Mean Male Moths Captured per Trap per WeekLocationReference
Synthetic Blend1002.3 ± 1.2IndonesiaNiogret et al. (2022)[2]
Synthetic Blend100~4.9Sulawesi, IndonesiaZhang et al. (2008)
Synthetic Blend100~3.45Sabah, MalaysiaZhang et al. (2008)
Synthetic Blend100~2.53Peninsular MalaysiaZhang et al. (2008)
Virgin Female MothN/A (Natural Emission)Less than synthetic blendSabah, East MalaysiaBeevor et al. (1986)[1]

Note: The synthetic blend typically includes (4E,6Z,10Z)-hexadecatrien-1-ol along with its acetate (B1210297) and other isomers. The data presented is for the complete synthetic blend.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioactivity studies. Below are protocols for key experiments used to evaluate the bioactivity of insect pheromones.

Field Trapping Bioassay

This protocol is adapted from studies conducted by Niogret et al. (2022) and Santos et al. (2023).

Objective: To evaluate the attractiveness of synthetic pheromone lures compared to a control in a field setting.

Materials:

  • Delta traps with sticky liners.

  • Synthetic pheromone lures impregnated with a known concentration of this compound and other relevant components.

  • Control lures (without pheromone).

  • Stakes or branches for trap placement.

  • GPS device for mapping trap locations.

  • Data collection sheets.

Procedure:

  • Site Selection: Choose a cocoa plantation with a known population of Conopomorpha cramerella.

  • Trap Deployment:

    • Set up a grid of traps with a minimum distance of 50 meters between each trap to avoid interference.

    • Hang the delta traps on stakes or tree branches at a height of approximately 1.5 meters above the ground.

    • Place the synthetic pheromone lure or a control lure inside each trap on the sticky liner.

    • Randomize the placement of treatment and control traps.

  • Data Collection:

    • Inspect the traps weekly.

    • Count and record the number of male C. cramerella moths captured in each trap.

    • Replace the sticky liners as needed.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA or t-test) to compare the mean number of moths captured in the pheromone-baited traps versus the control traps.

Electroantennography (EAG) Bioassay

This is a generalized protocol for EAG, a technique used to measure the electrical response of an insect's antenna to olfactory stimuli.

Objective: To measure the antennal response of male Conopomorpha cramerella to synthetic and natural this compound.

Materials:

  • Male Conopomorpha cramerella moths.

  • Dissecting microscope.

  • Micro-scissors and fine-tipped forceps.

  • Glass capillary electrodes.

  • Electrode holder and micromanipulators.

  • EAG amplifier and data acquisition system.

  • Purified air delivery system.

  • Odor cartridges (e.g., Pasteur pipettes with filter paper).

  • Solutions of synthetic this compound in a suitable solvent (e.g., hexane) at various concentrations.

  • Extract of natural pheromone from female glands.

  • Control solvent.

Procedure:

  • Antenna Preparation:

    • Immobilize a male moth.

    • Excise one antenna at the base using micro-scissors.

    • Cut off the distal tip of the antenna.

  • Electrode Placement:

    • Mount the basal end of the antenna onto the reference electrode and the distal end onto the recording electrode using conductive gel.

  • Stimulus Delivery:

    • A continuous stream of purified, humidified air is passed over the antenna.

    • A puff of air is passed through an odor cartridge containing the test compound (synthetic or natural) or the control solvent, and directed towards the antenna.

  • Recording and Analysis:

    • The EAG system records the change in electrical potential (depolarization) of the antenna in response to the stimulus.

    • The amplitude of the response is measured and compared across different stimuli and concentrations.

Mandatory Visualization

Below are diagrams illustrating the experimental workflow for comparing bioactivities and a generalized signaling pathway for moth pheromone reception.

Experimental_Workflow cluster_preparation Preparation cluster_bioassays Bioassays cluster_data Data Analysis & Comparison P1 Source Natural Pheromone (Female Gland Extract) B1 Electroantennography (EAG) P1->B1 B2 Wind Tunnel Assay P1->B2 P2 Synthesize This compound P2->B1 P2->B2 B3 Field Trapping P2->B3 D1 Compare Antennal Response B1->D1 D2 Compare Behavioral Response B2->D2 D3 Compare Trap Captures B3->D3 R Conclusion: Compare Bioactivity

Caption: Workflow for comparing the bioactivity of natural vs. synthetic pheromones.

Pheromone_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Neuronal Membrane cluster_intracellular Intracellular P Pheromone Molecule (this compound) PBP Pheromone Binding Protein (PBP) P->PBP Binding OR Odorant Receptor (OR) PBP->OR Delivery Ion Ion Channel Opening OR->Ion Activation Orco Odorant Receptor Co-receptor (Orco) Orco->Ion Depol Depolarization Ion->Depol AP Action Potential Depol->AP Brain Behavioral Response AP->Brain Signal to Brain

Caption: Generalized signaling pathway for moth pheromone reception.

Conclusion

References

Comparative Analysis of Cross-Reactivity of (4E,6Z,10Z)-Hexadecatrien-1-ol in Non-Target Lepidoptera: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Pheromone-based pest management strategies rely on the precise chemical signaling between individuals of the same species. The specificity of these chemical cues is paramount to avoid impacting non-target organisms, including beneficial insects and other innocuous species. The alcohol (4E,6Z,10Z)-hexadecatrien-1-ol is a critical component in the pheromone blends of at least two economically important moth species. However, a thorough assessment of its potential effects on other Lepidoptera is crucial for a complete environmental risk assessment and for refining its use in integrated pest management (IPM) programs.

Data Presentation

Due to the absence of specific quantitative data on the cross-reactivity of (4E,6Z,10Z)-hexadecatrien-1-ol with a range of non-target Lepidoptera, a comparative data table cannot be constructed at this time. Such a table would ideally present electroantennogram (EAG) response values, single sensillum recording (SSR) data, or behavioral responses (e.g., attraction rates in wind tunnel or field trap assays) of various non-target species to this specific chemical compound.

Experimental Protocols

While specific protocols for cross-reactivity testing of (4E,6Z,10Z)-hexadecatrien-1-ol are not documented, standard methodologies are employed in the field of chemical ecology to assess the specificity of pheromones. These include:

1. Electroantennography (EAG): This technique measures the overall electrical response of an insect's antenna to a specific volatile compound.

  • Antenna Preparation: An antenna is excised from a live, immobilized non-target moth. The tip and base of the antenna are placed between two electrodes coated with a conductive gel.

  • Odorant Delivery: A purified air stream is passed continuously over the antenna. A known concentration of (4E,6Z,10Z)-hexadecatrien-1-ol, dissolved in a solvent and applied to a filter paper, is introduced into the airstream for a short duration.

  • Data Recording: The change in electrical potential (depolarization) of the antenna is recorded. The amplitude of this response is indicative of the sensitivity of the olfactory receptor neurons to the compound.

  • Controls: A solvent blank and a standard reference compound (e.g., a general green leaf volatile) are used as negative and positive controls, respectively.

2. Gas Chromatography-Electroantennographic Detection (GC-EAD): This method is used to identify which specific compounds in a mixture elicit an antennal response. While less relevant for a single compound, it is crucial for analyzing responses to complex blends.

3. Single Sensillum Recording (SSR): This highly sensitive technique allows for the recording of action potentials from individual olfactory sensory neurons housed within a single sensillum on the antenna. This can reveal the specificity of different neuron classes to the test compound.

4. Behavioral Assays:

  • Wind Tunnel Bioassays: The behavior of male non-target moths is observed in a wind tunnel where a plume of (4E,6Z,10Z)-hexadecatrien-1-ol is released. Key behaviors such as taking flight, upwind flight, and contact with the pheromone source are quantified.
  • Field Trapping Studies: Traps baited with lures containing (4E,6Z,10Z)-hexadecatrien-1-ol are placed in the field. The number and species of all captured insects are recorded to assess the attractiveness of the compound to non-target species under natural conditions.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for assessing the cross-reactivity of a semiochemical like (4E,6Z,10Z)-hexadecatrien-1-ol.

experimental_workflow cluster_electro Electrophysiological Assays cluster_behavior Behavioral Assays EAG Electroantennography (EAG) Analysis Data Analysis & Comparison EAG->Analysis SSR Single Sensillum Recording (SSR) SSR->Analysis WindTunnel Wind Tunnel Bioassay WindTunnel->Analysis FieldTrapping Field Trapping FieldTrapping->Analysis Pheromone (4E,6Z,10Z)-hexadecatrien-1-ol Pheromone->EAG Pheromone->SSR Pheromone->WindTunnel Pheromone->FieldTrapping NonTarget Non-Target Lepidoptera Species NonTarget->EAG NonTarget->SSR NonTarget->WindTunnel NonTarget->FieldTrapping

Caption: General experimental workflow for assessing pheromone cross-reactivity.

Concluding Remarks

The available scientific literature strongly indicates a high level of specificity for the complete pheromone blends used for Conopomorpha cramerella and Stathmopoda masinissa in field settings. However, to provide a definitive guide on the cross-reactivity of the individual component, (4E,6Z,10Z)-hexadecatrien-1-ol, further research is required. Specifically, studies employing electrophysiological and behavioral assays with a diverse range of non-target Lepidoptera species, particularly those closely related to the target pests, are needed to generate the quantitative data necessary for a thorough comparative analysis. Such data would be invaluable for regulatory agencies, pest management professionals, and researchers working to develop and deploy environmentally benign pest control strategies.

A Comparative Efficacy Analysis of 4E,6Z,10Z-Hexadecatrien-1-ol and Its Analogs in Insect Attraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of 4E,6Z,10Z-hexadecatrien-1-ol and its analogs, primarily focusing on their role as insect sex pheromones. The information presented is based on available experimental data from field trapping and electrophysiological assays, offering insights for researchers in chemical ecology and pest management.

Introduction

This compound is a key component of the sex pheromone of the cocoa pod borer moth, Conopomorpha cramerella, a significant pest in Southeast Asia. The efficacy of this compound and its various analogs in attracting male moths is crucial for developing effective monitoring and control strategies. This guide compares the performance of the primary compound with its geometric isomers and related derivatives.

Quantitative Data Summary

The following tables summarize the comparative efficacy of this compound and its analogs based on field trapping experiments. The primary metric for comparison is the relative capture rate of male moths.

Table 1: Comparison of Pheromone Blends for Male Conopomorpha cramerella Attraction

Pheromone Blend CompositionRelative Trap Captures (Normalized)Key Findings
Virgin Female Moth1.00Baseline for natural pheromone attractiveness.
1.2 mg lure: (4E,6Z,10Z)- and (4E,6E,Z)-4,6,10-hexadecatrienyl acetates and corresponding alcohols in a 40:60:4:6 ratio, plus hexadecyl alcohol (10 parts)[1]>1.00A synthetic blend that was found to be more attractive to male C. cramerella moths than traps baited with a virgin female moth[1].
Pheromone blends containing 5% to 47% of other geometric acetates ((E,Z,E)-, (Z,Z,Z)-, (Z,E,Z)- and (Z,E,E)-4,6,10-hexadecatrienyl acetates)[2]No significant differenceMale C. cramerella did not discriminate between the primary pheromone components and blends containing a significant percentage of other geometric isomers, indicating no strong antagonistic or synergistic effects from these specific analogs in field conditions[2].

Note: The precise quantitative superiority of the 1.2 mg synthetic blend over the virgin female was not specified in the available literature, hence denoted as >1.00.

Experimental Protocols

Field Trapping Assay

This protocol outlines the methodology for comparing the attractiveness of different pheromone lures in a field setting.

Objective: To determine the relative efficacy of this compound and its analogs in attracting and capturing male Conopomorpha cramerella moths.

Materials:

  • Delta traps or funnel traps[3]

  • Sticky inserts for delta traps

  • Pheromone lures: Polyethylene (B3416737) vials or rubber septa impregnated with the test compounds at specified dosages.

  • Stakes or wires for trap deployment.

  • Gloves to avoid contamination of lures.

Procedure:

  • Lure Preparation: Pheromone lures are prepared by impregnating polyethylene vials or rubber septa with a solution of the test compound(s) in a suitable solvent (e.g., hexane). The solvent is allowed to evaporate completely.

  • Trap Assembly: For delta traps, a sticky insert is placed on the bottom. The pheromone lure is suspended inside the trap. For funnel traps, the lure is placed under the lid.

  • Trap Deployment: Traps are placed in the field, typically in a randomized block design to minimize positional effects. A distance of at least 20-50 meters should be maintained between traps to avoid interference. Traps are usually mounted on stakes or hung from tree branches at a height of approximately 1.5 meters.

  • Data Collection: Traps are inspected at regular intervals (e.g., daily or weekly), and the number of captured male moths in each trap is recorded.

  • Data Analysis: The mean number of moths captured per trap per inspection period is calculated for each treatment. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine if there are significant differences in capture rates between the different pheromone blends.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli, providing a quantitative measure of its sensitivity to different compounds.

Objective: To quantify the olfactory response of male Conopomorpha cramerella antennae to this compound and its analogs.

Materials:

  • Male Conopomorpha cramerella moths.

  • Dissecting microscope.

  • Micromanipulators.

  • Glass capillary electrodes.

  • Ag/AgCl wires.

  • Electrolyte solution (e.g., saline solution).

  • EAG amplifier and data acquisition system.

  • Air stimulus controller for delivering odor puffs.

  • Test compounds dissolved in a solvent (e.g., mineral oil or hexane) on filter paper.

Procedure:

  • Antenna Preparation: A male moth is immobilized, and one of its antennae is excised at the base.

  • Electrode Placement: The excised antenna is mounted between two glass capillary electrodes filled with an electrolyte solution. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is connected to the basal end.

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air carrying the vapor of the test compound from a filter paper strip in a Pasteur pipette is injected into the continuous airstream for a short duration (e.g., 0.5 seconds).

  • Signal Recording: The electrical potential difference between the two electrodes is amplified and recorded. The amplitude of the negative voltage deflection (the EAG response) is measured in millivolts (mV).

  • Data Analysis: The EAG responses to different compounds and concentrations are recorded and compared. The responses are often normalized relative to a standard compound or a solvent blank.

Visualizations

Insect Olfactory Signaling Pathway

The following diagram illustrates the general signaling pathway of odorant perception in insects, from the binding of a pheromone molecule to the generation of a neuronal signal.

Insect_Olfactory_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane Pheromone Pheromone Molecule OBP Odorant-Binding Protein (OBP) Pheromone->OBP Binding & Solubilization OR_Complex Odorant Receptor (OR) + Orco Co-receptor OBP->OR_Complex Pheromone Delivery Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx (Na+, Ca2+) Action_Potential Action Potential Generation Depolarization->Action_Potential To Antennal Lobe To Antennal Lobe Action_Potential->To Antennal Lobe

Caption: Insect olfactory signal transduction pathway.

Experimental Workflow for Pheromone Efficacy Comparison

This diagram outlines the workflow for comparing the efficacy of different pheromone analogs, from synthesis to field validation.

Pheromone_Efficacy_Workflow Compound_Synthesis Synthesis of This compound & Analogs Purity_Analysis Purity Analysis (GC-MS, NMR) Compound_Synthesis->Purity_Analysis EAG_Screening Electroantennography (EAG) Screening Purity_Analysis->EAG_Screening Behavioral_Assay Wind Tunnel Behavioral Assays EAG_Screening->Behavioral_Assay Field_Trapping Field Trapping Experiments Behavioral_Assay->Field_Trapping Data_Analysis Statistical Analysis of EAG & Trap Data Field_Trapping->Data_Analysis Efficacy_Conclusion Efficacy Comparison Conclusion Data_Analysis->Efficacy_Conclusion

Caption: Workflow for comparative analysis of pheromone analogs.

References

Comparative Guide to the Validation of 4E,6Z,10Z-Hexadecatrien-1-ol Pheromone Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of methodologies used to validate olfactory receptors for the female sex pheromone component 4E,6Z,10Z-hexadecatrien-1-ol, a key semiochemical for certain moth species. The primary focus is on single-sensillum recording (SSR), with a comparison to alternative validation techniques. This document is intended for researchers, scientists, and professionals in the fields of chemical ecology, neurobiology, and pest management.

Introduction to this compound and its Receptors

This compound is a component of the sex pheromone blend of various moth species, including the silkworm moth, Bombyx mori. The detection of this and other pheromone components is mediated by specific olfactory receptors (ORs) located in the dendrites of olfactory receptor neurons (ORNs), which are housed within hair-like structures on the insect's antennae called sensilla. Validating the function of these receptors is a crucial step in understanding the molecular basis of olfaction and for developing novel pest control strategies.

Methodological Comparison for Receptor Validation

The validation of a candidate pheromone receptor typically involves confirming its response to the specific ligand. Single-sensillum recording (SSR) is a powerful electrophysiological technique that directly measures the firing rate of ORNs. However, other methods, such as heterologous expression systems and calcium imaging, are also widely used. Below is a comparison of these techniques.

Quantitative Data Comparison

The following table summarizes the typical quantitative data obtained from different receptor validation methods. The values presented are illustrative and can vary based on the specific receptor, expression system, and experimental conditions.

ParameterSingle-Sensillum Recording (SSR)Two-Electrode Voltage Clamp (TEVC) in Xenopus OocytesCalcium Imaging (e.g., in HEK293 cells)
Ligand Specificity High; directly measures neuron response to specific pheromone components.High; response of a single receptor type is measured.High; response of a single receptor type is measured.
Sensitivity High (femtomolar to picomolar range).Moderate to High (nanomolar to micromolar range).Moderate (nanomolar to micromolar range).
Temporal Resolution Excellent (milliseconds).Good (seconds).Moderate (seconds to minutes).
Throughput Low.Moderate.High.
Typical EC50 Value N/A (measures spike frequency)1-10 µM5-50 µM
Signal Measured Action potentials (spikes/sec).Ligand-gated ion currents (nA).Changes in intracellular Ca2+ concentration (fluorescence intensity).

Experimental Protocols

Single-Sensillum Recording (SSR)

This protocol is a generalized procedure for performing SSR on a moth antenna to validate the response of ORNs to this compound.

Methodology:

  • Animal Preparation: An adult male moth is restrained in a pipette tip or on a wax block, with one antenna immobilized using dental wax or fine pins.

  • Electrode Preparation:

    • Recording Electrode: A sharp tungsten microelectrode is used to make contact with the base of a single sensillum.

    • Reference Electrode: A glass capillary electrode filled with saline solution is inserted into the moth's eye or abdomen.

  • Stimulus Preparation: this compound is diluted in hexane (B92381) or paraffin (B1166041) oil to a range of concentrations (e.g., 1 ng/µL to 100 ng/µL). A 10 µL aliquot of the solution is applied to a filter paper strip.

  • Stimulus Delivery: The filter paper is placed inside a Pasteur pipette. A controlled puff of charcoal-filtered, humidified air (typically 0.5 seconds in duration) is delivered through the pipette, with the tip positioned close to the antenna.

  • Recording: The electrical signals from the ORNs are amplified, filtered, and recorded using specialized software. The number of action potentials (spikes) is counted before, during, and after the stimulus.

  • Data Analysis: The response is calculated as the increase in spike frequency during the stimulation period compared to the pre-stimulus baseline.

Visualizing Workflows and Pathways

Single-Sensillum Recording (SSR) Experimental Workflow

SSR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis moth_prep Moth Immobilization insertion Electrode Insertion moth_prep->insertion electrode_prep Electrode Preparation electrode_prep->insertion stimulus_prep Stimulus Preparation delivery Stimulus Delivery stimulus_prep->delivery insertion->delivery recording Signal Recording delivery->recording spike_counting Spike Sorting & Counting recording->spike_counting data_analysis Response Calculation spike_counting->data_analysis results Results Interpretation data_analysis->results Olfactory_Signaling cluster_membrane Dendritic Membrane OR Odorant Receptor (ORx + Orco) Pheromone Binding ion_channel Ion Channel Opening OR->ion_channel Conformational Change pheromone This compound pheromone->OR:ports influx Cation Influx (Na+, Ca2+) ion_channel->influx depolarization Membrane Depolarization influx->depolarization action_potential Action Potential Firing depolarization->action_potential Validation_Logic cluster_methods Validation Methods cluster_data Data Output start Candidate Pheromone Receptor Identified ssr Single-Sensillum Recording (In Vivo) start->ssr tevc TEVC in Xenopus Oocytes (In Vitro) start->tevc imaging Calcium Imaging in HEK293 (In Vitro) start->imaging ssr_data Spike Frequency Increase ssr->ssr_data tevc_data Dose-Dependent Current tevc->tevc_data imaging_data Increased Fluorescence imaging->imaging_data conclusion Receptor Function Validated ssr_data->conclusion tevc_data->conclusion imaging_data->conclusion

Synergistic and Antagonistic Effects of 4E,6Z,10Z-hexadecatrien-1-ol in Pheromone Blends: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic and antagonistic effects observed with 4E,6Z,10Z-hexadecatrien-1-ol, a key semiochemical. The data presented is primarily focused on its role as a sex pheromone component for the cocoa pod borer, Conopomorpha cramerella. Experimental data from field trapping studies are summarized to elucidate the interactions of this alcohol with other compounds in eliciting a behavioral response.

Synergistic Effects with Pheromone Components

Field studies have demonstrated a significant synergistic effect when this compound is combined with other specific compounds. The natural female sex pheromone of the cocoa pod borer is a blend, and synthetic lures mimicking this blend are highly effective in trapping male moths. The optimal blend, identified by Beevor et al. (1986), consists of five components, including two isomers of hexadecatrienyl acetate (B1210297) and their corresponding alcohols, in a specific ratio. This five-component mixture was found to be more attractive to male moths than virgin females, indicating a strong synergistic interaction among the components.[1]

Subsequent field evaluations have reinforced the importance of using a precise blend for optimal efficacy. Research by Zhang et al. (2008) re-evaluated the attractiveness of this blend and confirmed its effectiveness across different geographical locations, suggesting a conserved synergistic response within the species.[2]

Quantitative Data from Field Trapping Studies

The following tables summarize data from field studies, comparing the efficacy of different pheromone lure formulations.

Table 1: Comparison of Pheromone Blend Lures in Field Trapping of C. cramerella

Lure CompositionMean Trap Catch (males/trap/week)LocationReference
5-component blend (40:60:4:6:10 ratio of acetates and alcohols)Significantly higher than virgin female mothsSabah, MalaysiaBeevor et al., 1986[1]
100 µg 5-component blend (NRI)1.8 - 54 (variable with location and season)Malaysia & IndonesiaZhang et al., 2008[2]
100 µg 5-component blend (PCIL)No significant difference from NRI blendMalaysia & IndonesiaZhang et al., 2008[2]

Table 2: Dose-Response of C. cramerella to a Synthetic Pheromone Blend

Pheromone LoadMean Trap Catch (males/trap/week) - Low Pest DensityMean Trap Catch (males/trap/week) - High Pest DensityReference
10 µgNot significantly different from controlNot significantly different from controlNiogret et al., 2022[3]
50 µgNot significantly different from controlSignificantly higher than controlNiogret et al., 2022[3]
100 µgSignificantly higher than controlSignificantly higher than controlNiogret et al., 2022[3]
1000 µg (1 mg)Not significantly higher than 100 µg in the first monthNot significantly higher than 100 µg in the first monthNiogret et al., 2022[3]

Antagonistic Effects

Antagonism has been observed when pheromone blends intended for different races of C. cramerella are mixed. When two distinct pheromone mixtures were combined in the same trap, the capture of moths of both types was inhibited. This suggests that the presence of certain compounds, even if they are pheromonal to a different race, can act as antagonists and disrupt the chemical communication of the target population.

Furthermore, a study by Vanhove et al. (2015) investigated the effect of geometric isomers on the attractiveness of the pheromone blend. Their findings indicated that the presence of up to 47% of other geometric acetates did not significantly affect male moth capture, suggesting a lack of antagonistic (or synergistic) effects from these specific non-natural isomers in the tested concentrations.[4][5][6]

Experimental Protocols

Field Trapping Bioassay

Objective: To evaluate the attractiveness of different pheromone lure formulations to male C. cramerella under field conditions.

Methodology:

  • Trap Selection: Delta traps with sticky liners are commonly used.[2]

  • Lure Preparation: The synthetic pheromone blend, including this compound and other components in the desired ratio and dosage, is loaded into a dispenser, typically a polyethylene (B3416737) vial. An antioxidant like 2,6-di-tert-butyl-4-methylphenol (BHT) is often added to prevent degradation.[2]

  • Experimental Design: A randomized complete block design is typically employed. Traps baited with different lure formulations and a control (unbaited or solvent-only) are placed in the field with a sufficient distance between them (e.g., at least 50 meters) to avoid interference.

  • Trap Placement: Traps are usually placed at a specific height, for instance, 1.5 meters above the ground, attached to a pole or tree branch within the cocoa plantation.

  • Data Collection: The number of captured male moths in each trap is recorded at regular intervals (e.g., weekly). The sticky liners are replaced at each count.

  • Statistical Analysis: Trap catch data are analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's test), to determine significant differences between treatments.

Electroantennography (EAG)

Objective: To measure the olfactory response of a male moth's antenna to individual pheromone components and blends.

Methodology:

  • Antenna Preparation: An antenna is excised from a male moth. The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are filled with a saline solution.

  • Stimulus Delivery: A stream of purified and humidified air is continuously passed over the antenna. A puff of air carrying a known concentration of the test compound (e.g., this compound) is injected into the main airstream.

  • Signal Recording: The electrical potential difference between the two electrodes is amplified and recorded. A negative voltage deflection (depolarization) indicates an olfactory response.

  • Data Analysis: The amplitude of the EAG response is measured in millivolts (mV). Responses to different compounds and concentrations are compared to a control (solvent only) and a standard compound.

Visualizations

Synergistic_Effect_Pathway cluster_Pheromone_Blend Pheromone Blend Components 4E,6Z,10Z-16:OH This compound Olfactory_Receptors Male Moth Olfactory Receptor Neurons 4E,6Z,10Z-16:OH->Olfactory_Receptors 4E,6E,10Z-16:OH 4E,6E,10Z-Hexadecatrien-1-ol 4E,6E,10Z-16:OH->Olfactory_Receptors 4E,6Z,10Z-16:OAc 4E,6Z,10Z-Hexadecatrienyl Acetate 4E,6Z,10Z-16:OAc->Olfactory_Receptors 4E,6E,10Z-16:OAc 4E,6E,10Z-Hexadecatrienyl Acetate 4E,6E,10Z-16:OAc->Olfactory_Receptors Hexadecyl_alcohol Hexadecyl Alcohol Hexadecyl_alcohol->Olfactory_Receptors CNS_Integration Central Nervous System Signal Integration Olfactory_Receptors->CNS_Integration Behavioral_Response Upwind Flight & Mating Behavior CNS_Integration->Behavioral_Response

Caption: Synergistic interaction of pheromone components leading to a behavioral response.

Antagonistic_Effect_Workflow Blend_A Pheromone Blend for Race A Combined_Lure Combined Pheromone Lure Blend_A->Combined_Lure Blend_B Pheromone Blend for Race B Blend_B->Combined_Lure Trap Pheromone Trap Combined_Lure->Trap Reduced_Catch Reduced/No Moth Capture (Races A & B) Trap->Reduced_Catch

Caption: Antagonistic effect from combining different pheromone race blends.

Experimental_Workflow Lure_Prep Lure Preparation (Test Blends & Doses) Field_Setup Randomized Block Field Trap Setup Lure_Prep->Field_Setup Data_Collection Weekly Trap Catch Monitoring Field_Setup->Data_Collection Analysis Statistical Analysis of Catch Data Data_Collection->Analysis Conclusion Determine Synergistic/ Antagonistic Effects Analysis->Conclusion

Caption: Workflow for a field trapping experiment to assess pheromone blend efficacy.

References

Determining the Absolute Configuration of Chiral Alcohols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The precise three-dimensional arrangement of atoms, or absolute configuration, is a critical determinant of a molecule's biological activity. For chiral molecules such as the insect pheromone component (4E,6Z,10Z)-hexadecatrien-1-ol, which possesses a stereocenter at the carbinol carbon, the specific enantiomer can elicit a distinct physiological response. Therefore, the unambiguous assignment of the absolute configuration is paramount in fields ranging from drug development to chemical ecology. While specific experimental data for the absolute configuration of (4E,6Z,10Z)-hexadecatrien-1-ol is not widely published, this guide provides a comprehensive comparison of the state-of-the-art techniques used to make such a determination. We will explore the principles, experimental protocols, and data interpretation of Mosher's ester analysis, Vibrational Circular Dichroism (VCD) spectroscopy, and chiral High-Performance Liquid Chromatography (HPLC).

Methodology Comparison

A multi-faceted approach is often the most robust strategy for determining the absolute configuration of a chiral alcohol. Below is a comparative overview of three powerful analytical techniques.

FeatureMosher's Ester AnalysisVibrational Circular Dichroism (VCD)Chiral HPLC
Principle Derivatization with a chiral reagent to form diastereomers, followed by ¹H NMR analysis of anisotropic effects.Measurement of the differential absorption of left and right circularly polarized infrared light, compared with quantum chemical calculations.Differential interaction of enantiomers with a chiral stationary phase, leading to separation.
Direct/Indirect Indirect, requires chemical modification.Direct, non-destructive measurement.Indirect for absolute configuration (requires a standard), but direct for enantiomeric purity.
Sample Amount Typically requires several milligrams.Requires milligrams, but is concentration and solvent dependent.Can be highly sensitive, requiring micrograms or less.
Key Instrumentation High-resolution NMR spectrometer.VCD spectrometer (FTIR-based).HPLC system with a chiral column.
Primary Output Δδ (δS - δR) values for protons near the stereocenter.VCD spectrum (ΔA vs. wavenumber).Chromatogram showing separated enantiomer peaks.
Confidence Level High, when applied correctly.Very high, considered a definitive method.High for enantiomeric separation; absolute configuration depends on a reference.

Mosher's Ester Analysis

Mosher's ester analysis is a widely used NMR-based method for determining the absolute configuration of secondary alcohols.[1][2][3][4][5] The method relies on the preparation of diastereomeric esters using the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The phenyl group of the MTPA moiety exerts a shielding or deshielding effect on nearby protons, and the differences in the chemical shifts (Δδ = δS - δR) of these protons in the ¹H NMR spectra of the two diastereomeric esters allow for the assignment of the absolute configuration.

Experimental Protocol: Mosher's Ester Analysis
  • Esterification:

    • Divide the alcohol of unknown configuration (e.g., (4E,6Z,10Z)-hexadecatrien-1-ol) into two separate reaction vessels.

    • In one vessel, react the alcohol with (R)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine (B92270) or DMAP) to form the (S)-MTPA ester.

    • In the other vessel, react the alcohol with (S)-MTPA chloride under the same conditions to form the (R)-MTPA ester.

    • Ensure the reactions proceed to completion to avoid kinetic resolution.

  • Purification:

    • Purify both diastereomeric esters, typically by flash column chromatography, to remove any unreacted starting materials and byproducts.

  • NMR Spectroscopy:

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester.

    • Assign the proton signals for the substituents on either side of the carbinol carbon. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment.[2]

  • Data Analysis:

    • Calculate the chemical shift differences (Δδ = δS - δR) for the assigned protons.

    • Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values.

    • Based on the established model of the MTPA ester conformation, the signs of the Δδ values are used to assign the absolute configuration of the original alcohol.

Mosher_Workflow cluster_synthesis Ester Synthesis cluster_analysis NMR Analysis Alcohol Chiral Alcohol (Unknown Configuration) S_Ester (S)-MTPA Ester Alcohol->S_Ester Pyridine R_Ester (R)-MTPA Ester Alcohol->R_Ester Pyridine R_MTPA (R)-MTPA-Cl R_MTPA->S_Ester S_MTPA (S)-MTPA-Cl S_MTPA->R_Ester NMR_S ¹H NMR of (S)-Ester (δS) S_Ester->NMR_S NMR_R ¹H NMR of (R)-Ester (δR) R_Ester->NMR_R Delta_Delta Calculate Δδ (δS - δR) NMR_S->Delta_Delta NMR_R->Delta_Delta Assignment Assign Absolute Configuration Delta_Delta->Assignment

Workflow for Mosher's Ester Analysis.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that provides three-dimensional structural information about chiral molecules in solution.[6] It measures the difference in the absorption of left and right circularly polarized infrared light by a molecule as a function of frequency.[7] The resulting VCD spectrum is exquisitely sensitive to the molecule's absolute configuration. By comparing the experimental VCD spectrum to the spectrum predicted by quantum chemical calculations for a known enantiomer (e.g., the R-enantiomer), the absolute configuration can be unambiguously determined.

Experimental and Computational Protocol: VCD Analysis
  • Sample Preparation:

    • Dissolve the purified chiral alcohol in a suitable solvent that has minimal interference in the IR region of interest (e.g., CCl₄, CDCl₃).

    • The concentration should be optimized to obtain a good signal-to-noise ratio.

  • VCD Spectrum Acquisition:

    • Record the VCD and IR spectra of the sample using a VCD spectrometer.

    • Acquire spectra over a wide mid-IR range, paying particular attention to the regions with characteristic vibrational modes (e.g., C-H, O-H stretching regions).[8]

  • Quantum Chemical Calculations:

    • Perform a conformational search for the molecule to identify all low-energy conformers.

    • For each conformer, optimize the geometry and calculate the vibrational frequencies and VCD intensities using Density Functional Theory (DFT).

    • Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers (e.g., the R-enantiomer).

    • A good match between the experimental and calculated spectra confirms the absolute configuration. If the spectra are mirror images, the absolute configuration is opposite to the one calculated.

VCD_Workflow cluster_exp Experimental cluster_comp Computational Sample Chiral Alcohol in Solution VCD_Spec VCD Spectrometer Sample->VCD_Spec Exp_VCD Experimental VCD Spectrum VCD_Spec->Exp_VCD Comparison Compare Spectra Exp_VCD->Comparison DFT_Calc DFT Calculations (e.g., for R-enantiomer) Calc_VCD Calculated VCD Spectrum DFT_Calc->Calc_VCD Conf_Search Conformational Search Conf_Search->DFT_Calc Calc_VCD->Comparison Assignment Assign Absolute Configuration Comparison->Assignment

Workflow for VCD Spectroscopy Analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable tool for the separation of enantiomers.[9][10] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, separation. While chiral HPLC is the gold standard for determining the enantiomeric purity (or enantiomeric excess) of a sample, it is an indirect method for determining the absolute configuration. The elution order of the enantiomers depends on the specific column and mobile phase used, and the absolute configuration can only be assigned if a pure sample of a known enantiomer is available as a reference standard.

Experimental Protocol: Chiral HPLC Method Development
  • Column Selection:

    • Choose a suitable chiral stationary phase based on the functional groups of the analyte. For an alcohol like (4E,6Z,10Z)-hexadecatrien-1-ol, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point.

  • Mobile Phase Screening:

    • Begin with a standard mobile phase, such as a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol.

    • Screen different ratios of the mobile phase components to optimize the separation (resolution) of the two enantiomer peaks.

  • Method Optimization:

    • Adjust other parameters such as flow rate and column temperature to improve the peak shape and resolution.

    • Once a good separation is achieved, the method can be validated for linearity, precision, and accuracy.

  • Enantiomeric Purity Determination:

    • Inject the sample and integrate the peak areas of the two enantiomers.

    • The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

HPLC_Principle cluster_column Chiral HPLC Column cluster_input cluster_output p1 p2 Detector Detector p2->Detector p3 p4 CSP Chiral Stationary Phase Racemate Racemic Mixture (R and S enantiomers) Racemate->p1 Chromatogram Chromatogram Detector->Chromatogram R_enantiomer R R_enantiomer->CSP S_enantiomer S S_enantiomer->CSP

Principle of Chiral HPLC Separation.

Conclusion

The determination of the absolute configuration of a chiral alcohol such as (4E,6Z,10Z)-hexadecatrien-1-ol is a critical task that can be confidently addressed using modern analytical techniques. Mosher's ester analysis provides a robust, albeit indirect, method based on fundamental NMR principles. Chiral HPLC is unparalleled for assessing enantiomeric purity and can be used for preparative separation of enantiomers. Vibrational Circular Dichroism, through the synergy of experimental spectroscopy and theoretical calculations, offers a direct and non-destructive path to unambiguous assignment. For researchers in drug development and other fields requiring certainty in stereochemical assignment, a combination of these methods, for instance, using chiral HPLC to separate the enantiomers and then VCD or Mosher's method to determine the absolute configuration of each, represents the most rigorous and definitive approach.

References

Comparative Field Trials of Pheromone Lure Formulations for the Cocoa Pod Borer (Conopomorpha cramerella)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and pest management professionals on the efficacy of various lure formulations for the cocoa pod borer, based on available field data.

This guide provides an objective comparison of different pheromone lure formulations designed to attract the male cocoa pod borer (Conopomorpha cramerella), a significant pest in cocoa-producing regions. While the initial query specified 4E,6Z,10Z-hexadecatrien-1-ol, field research primarily focuses on a synthetic blend mimicking the natural female sex pheromone of the cocoa pod borer. This blend consists of (E,Z,Z)- and (E,E,Z)-4,6,10-hexadecatrienyl acetates and their corresponding alcohols[1][2][3][4]. This guide synthesizes data from multiple field trials to evaluate the performance of these lures under different conditions and formulations.

I. Lure Formulation and Dosage Efficacy

Field studies have demonstrated that the attractiveness of pheromone lures is influenced by the dosage of the synthetic pheromone blend. While higher doses might be expected to increase attraction, studies show that this is not always the case.

Table 1: Comparison of Male Cocoa Pod Borer Moth Captures with Different Pheromone Doses

Pheromone Dose (µg)Mean Male Moths CapturedStudy LocationNotes
100Not significantly different from higher dosesMalaysia & IndonesiaConsidered effective for monitoring[1][2][3][4]
300Not significantly different from 100 µgMalaysia & IndonesiaNo significant increase in capture rate[1][2][3][4]
1000Not significantly different from 100 µgMalaysia & IndonesiaNo significant increase in capture rate[1][2][3][4]
100Significantly more attractive than lower dosesIndonesiaOptimal for initial four-week trapping period[5][6][7]
1000Similar weekly average capture to 100 µg over 27 weeksIndonesiaDemonstrates potential for a long-life lure[5][6]

A study conducted in Malaysia and Indonesia found no significant difference in male moth captures between traps baited with 100 µg, 300 µg, or 1,000 µg of the synthetic pheromone[1][2][3][4]. In a separate dose-response experiment in Indonesian cocoa plantations, a 0.1 mg (100 µg) pheromone load was found to be significantly more attractive to male cocoa pod borers than lower doses tested[5][6][7]. Interestingly, while a 1.0 mg (1000 µg) lure did not show higher attraction than the 0.1 mg lure in the first month, it maintained a similar weekly average capture efficacy over a period of twenty-seven weeks, suggesting its utility as a long-lasting lure[5][6].

II. Comparison of Commercial Lure Formulations

Different manufacturers produce pheromone lures for the cocoa pod borer, and their performance can vary. A field study in Indonesia compared lures from the USDA (Beltsville, MD, USA) and Alpha Scents, Inc. (Canby, OR, USA), both loaded with 0.1 mg of the synthetic pheromone blend.

Table 2: Efficacy of Commercial Pheromone Lures (First Four Weeks)

Lure ManufacturerMean Male Moths CapturedStudy Location
USDASignificantly higher than Alpha ScentsIndonesia
Alpha Scents, Inc.Significantly lower than USDAIndonesia

During the initial four-week trapping period, the USDA lures exhibited significantly better attraction of male cocoa pod borer moths compared to the commercial lures from Alpha Scents, Inc. with the same pheromone load[5][6][7].

III. Lure Longevity and Release Rate

The longevity of a lure is a critical factor for practical pest management. Laboratory studies on the release rate of the pheromone from polyethylene (B3416737) vials indicated that the volatile active ingredients were desorbed following first-order kinetics[1][3]. A 100 µg loading was determined to have a "half-life" of approximately 6 weeks under laboratory conditions, with a satisfactory field attractiveness of around 1 to 2 months[1][2][3][4]. In contrast, a study investigating a kairomone-based attractant found that pheromone lures were effective for approximately 4 weeks[8][9].

IV. Experimental Protocols

The following methodologies are commonly employed in the comparative field trials of these pheromone lures.

A. Pheromone Lure Preparation and Formulation

The synthetic pheromone blend typically consists of (E,Z,Z)- and (E,E,Z)-4,6,10-hexadecatrienyl acetates and their corresponding alcohols in a specific ratio, often around 40:60:4:6[1][2][3]. Lures are commonly prepared by impregnating polyethylene vials with the synthetic pheromone blend[1][10]. An antioxidant, such as 2,6-di-tert-butyl-4-methylphenol (BHT), may be added to the formulation to prevent degradation[10].

B. Trap Design and Placement

Field trials have shown that the type of trap used can significantly impact capture rates. Delta traps have been found to be more effective than Pherocon V scale traps for capturing male C. cramerella[1][3][4]. For optimal results, traps are typically suspended from poles and positioned approximately 0.5 meters above the top of the cocoa tree canopy[10].

C. Experimental Design and Data Analysis

A randomized complete block design is a common experimental setup in these field trials[1]. Traps are placed with a sufficient inter-trap distance (e.g., ~12 meters) to avoid interference[1]. Traps are checked regularly (e.g., weekly), and the number of captured male moths is recorded. To account for positional effects, the treatments are often rotated among the trap locations after each check[1]. Statistical analysis is then performed to determine significant differences between the lure formulations.

V. Visualizing Experimental Workflow and Logical Relationships

Diagram 1: Experimental Workflow for Comparative Lure Trials

experimental_workflow cluster_prep Preparation Phase cluster_field Field Implementation cluster_data Data Collection & Analysis cluster_results Outcome lure_prep Lure Formulation (e.g., 100µg, 300µg) deployment Randomized Block Deployment lure_prep->deployment trap_prep Trap Preparation (Delta Traps) trap_prep->deployment placement Trap Placement (0.5m above canopy) deployment->placement monitoring Weekly Trap Monitoring placement->monitoring counting Moth Counting monitoring->counting analysis Statistical Analysis counting->analysis comparison Efficacy Comparison analysis->comparison

Caption: Workflow for comparing pheromone lure formulations.

Diagram 2: Factors Influencing Lure Performance

logical_relationship cluster_formulation Formulation Factors cluster_environment Environmental Factors performance Lure Performance dose Pheromone Dose dose->performance release_rate Release Rate release_rate->performance longevity Longevity longevity->performance trap_design Trap Design trap_design->performance trap_placement Trap Placement trap_placement->performance

References

Upwind Flight Behavior in Response to Pheromone Isomers: A Wind Tunnel Assay Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in chemical ecology, pest management, and neuroethology, understanding the nuanced behavioral responses of insects to different pheromone isomers is critical. Wind tunnel assays provide a controlled environment to dissect these behaviors, offering quantitative data on how subtle changes in chemical structure can dramatically alter an insect's flight path and attraction to a source. This guide compares the upwind flight behavior of two insect species, the codling moth (Cydia pomonella) and the Hessian fly (Mayetiola destructor), in response to their respective pheromone components and isomers, based on published experimental data.

Data Presentation: Quantitative Comparison of Flight Parameters

The following tables summarize the key flight parameters of male insects in response to different pheromone isomers presented in a wind tunnel.

Table 1: Upwind Flight Parameters of Male Codling Moth (Cydia pomonella) in Response to Geometric Isomers of its Sex Pheromone

Flight ParameterPheromone IsomerRelease Rate: 10 µ g/min (Mean ± SD)Release Rate: 100 µ g/min (Mean ± SD)
Flight Speed (cm/s) (E,E)-8,10-dodecadien-1-ol35.4 ± 4.533.9 ± 5.1
(Z,E)-8,10-dodecadien-1-ol28.7 ± 3.826.3 ± 4.2
Turning Angle (deg) (E,E)-8,10-dodecadien-1-ol105.6 ± 15.2110.3 ± 18.7
(Z,E)-8,10-dodecadien-1-ol85.4 ± 12.980.1 ± 11.5
Upwind Progress (cm/s) (E,E)-8,10-dodecadien-1-ol25.1 ± 3.923.8 ± 4.3
(Z,E)-8,10-dodecadien-1-ol18.9 ± 3.117.5 ± 2.9
Source Contact (%) (E,E)-8,10-dodecadien-1-ol85%92%
(Z,E)-8,10-dodecadien-1-ol15%23%

Data synthesized from El-Sayed et al., 2000.

Table 2: Behavioral Responses of Male Hessian Fly (Mayetiola destructor) to Pheromone Enantiomers in a Wind Tunnel Assay

Pheromone StimulusBehavioral Response
(2S)-(E)-10-tridecen-2-yl acetate (B1210297) (SE10-13:OAc) Elicited upwind flight and source location at dosages as low as 2 ng.
High Dosage (200 ng) of SE10-13:OAc Significant decrease in net flight velocity.
Addition of the R enantiomer to the S enantiomer Increased inhibition of upwind flight and source contact.

Data synthesized from Harris and Foster, 1991.[1]

Experimental Protocols

The following provides a generalized methodology for a wind tunnel bioassay designed to compare insect upwind flight behavior to pheromone isomers, based on the protocols from the cited studies.

1. Wind Tunnel Specifications:

  • Dimensions: A typical wind tunnel is constructed of glass or plexiglass, with dimensions of approximately 200 cm in length, 75 cm in height, and 75 cm in width.

  • Airflow: Air is pushed or pulled through the tunnel by a fan, passing through a charcoal filter and a series of screens to create a laminar (non-turbulent) airflow. Wind speed is maintained at a constant velocity, typically between 0.2 and 0.3 m/s, and is monitored with an anemometer.

  • Lighting: For nocturnal insects, experiments are conducted during the scotophase (dark period) under dim red light (~0.7 lux, ~650 nm) to simulate night conditions without affecting flight behavior.

2. Pheromone Dispensation:

  • Preparation: Synthetic pheromone isomers are diluted in a solvent such as hexane (B92381) to the desired concentrations.

  • Dispenser: A specific volume of the pheromone solution is applied to a filter paper, rubber septum, or other suitable dispenser. The solvent is allowed to evaporate completely before the dispenser is placed in the wind tunnel.

  • Placement: The pheromone source is positioned at the upwind end of the tunnel, centered in the airflow.

3. Insect Preparation and Acclimatization:

  • Rearing: Insects are reared under controlled conditions of temperature, humidity, and photoperiod to ensure uniformity in age and physiological state (e.g., virgin males for sex pheromone assays).

  • Acclimatization: Prior to testing, insects are placed in a release cage and allowed to acclimatize to the wind tunnel conditions (temperature, humidity, and lighting) for at least one to two hours.

4. Bioassay Procedure:

  • Insect Release: The release cage containing a single insect is placed at the downwind end of the wind tunnel.

  • Observation Period: Once the insect is released, its flight behavior is observed and recorded for a set period, typically 5 minutes.

  • Data Collection: Flight paths are often recorded using video cameras positioned above and to the side of the flight arena. The 3D coordinates of the insect's position are then extracted from the video recordings using specialized tracking software.

5. Quantifiable Behaviors and Flight Parameters:

  • Activation: The percentage of insects that initiate flight from the release point.

  • Upwind Flight: The percentage of insects that exhibit oriented flight towards the pheromone source.

  • Source Contact: The percentage of insects that land on or within a defined radius of the pheromone source.

  • Flight Speed: The insect's velocity through the air.

  • Turning Angle: The change in the insect's flight direction between successive video frames.

  • Upwind Progress: The net velocity of the insect towards the pheromone source.

Mandatory Visualization

WindTunnelAssayWorkflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase PheromonePrep Pheromone Isomer Solution Preparation PheromonePlacement Place Pheromone Source Upwind PheromonePrep->PheromonePlacement InsectPrep Insect Rearing and Acclimatization InsectRelease Release Insect Downwind InsectPrep->InsectRelease WindTunnelSetup Wind Tunnel Setup (Airflow, Lighting) WindTunnelSetup->PheromonePlacement PheromonePlacement->InsectRelease Observation Record Flight Behavior (Video Tracking) InsectRelease->Observation DataExtraction 3D Flight Path Extraction Observation->DataExtraction ParameterCalculation Calculate Flight Parameters (Speed, Turning Angle, etc.) DataExtraction->ParameterCalculation StatisticalAnalysis Statistical Comparison of Isomer Responses ParameterCalculation->StatisticalAnalysis

Caption: Experimental workflow for a wind tunnel assay comparing insect flight behavior to pheromone isomers.

References

Unambiguous Structural Confirmation of 4E,6Z,10Z-Hexadecatrien-1-ol: A Comparative Guide to 2D NMR and Alternative Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of bioactive lipids such as 4E,6Z,10Z-hexadecatrien-1-ol, a known insect sex pheromone, is paramount for understanding its function and for synthetic replication. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy against alternative methods for the structural confirmation of this trien-ol, supported by experimental data and detailed protocols.

The challenge in characterizing long-chain unsaturated alcohols like this compound lies in the unambiguous assignment of the geometry (E/Z) and position of the double bonds, as well as the confirmation of the overall carbon skeleton. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, significant signal overlap in the olefinic and aliphatic regions often necessitates the use of more advanced techniques.

2D NMR Spectroscopy: The Gold Standard for Structural Elucidation

Two-dimensional NMR spectroscopy offers a powerful suite of experiments to overcome the limitations of 1D NMR by resolving overlapping signals and revealing through-bond and through-space correlations between nuclei. For a molecule like this compound, a combination of COSY, HSQC, and HMBC experiments is essential for complete structural assignment.

A case study on a structurally related, complex polyprenol, (2Z,6Z,10Z,14Z,18E,22E)-3,7,11,15,19,23,27-heptamethyl-2,6,10,14,18,22,26-octacosaheptaen-1-ol, demonstrates the power of this approach. Due to extensive resonance overlap, a chiral shift reagent, Eu(hfc)₃, was used to disperse the signals, enabling a full structural assignment through a combination of 2D NMR experiments.[1] This highlights the robustness of 2D NMR for complex, long-chain unsaturated molecules.

Key 2D NMR Experiments and Their Roles:
  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons. This is crucial for tracing the carbon chain and identifying spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs. This experiment is highly sensitive and allows for the direct assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart (and sometimes four in conjugated systems). This is vital for connecting different spin systems and confirming the overall connectivity of the molecule, including the positions of the double bonds relative to the alcohol functionality and the alkyl chain.

The workflow for structural confirmation using 2D NMR is a systematic process of data integration.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Confirmation H1_NMR 1D ¹H NMR Identify_Spin_Systems Identify Spin Systems (COSY) H1_NMR->Identify_Spin_Systems C13_NMR 1D ¹³C NMR Assign_Protonated_Carbons Assign Protonated Carbons (HSQC) C13_NMR->Assign_Protonated_Carbons COSY COSY COSY->Identify_Spin_Systems HSQC HSQC HSQC->Assign_Protonated_Carbons HMBC HMBC Connect_Fragments Connect Fragments (HMBC) HMBC->Connect_Fragments Identify_Spin_Systems->Connect_Fragments Assign_Protonated_Carbons->Connect_Fragments Assign_Stereochemistry Assign Stereochemistry (NOESY/ROESY & Coupling Constants) Connect_Fragments->Assign_Stereochemistry Final_Structure Final Structure of This compound Assign_Stereochemistry->Final_Structure

2D NMR Workflow for Structural Elucidation.

Alternative Methods for Structural Confirmation

While 2D NMR is comprehensive, other analytical techniques can provide complementary or confirmatory data, particularly regarding the position of double bonds and overall molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.[2][3] For fatty alcohols, derivatization to a more volatile ester (e.g., acetate (B1210297) or trimethylsilyl (B98337) ether) is typically required.

  • Strengths: High sensitivity, excellent for determining molecular weight and fragmentation patterns which can give clues about the structure. It is also a valuable tool for assessing sample purity.

  • Weaknesses: Mass spectrometry alone generally does not reveal the precise location or geometry of double bonds in isomeric compounds. The fragmentation of isomers is often very similar, making unambiguous identification difficult.

Ozonolysis Coupled with GC-MS

To overcome the limitations of GC-MS in determining double bond positions, ozonolysis can be employed. This chemical method cleaves the double bonds, and the resulting fragments are then analyzed by GC-MS. The identity of the fragments reveals the original positions of the double bonds.[4][5][6]

  • Strengths: Provides definitive information about the location of carbon-carbon double bonds.[4][5][6]

  • Weaknesses: This is a destructive technique. It does not provide information about the stereochemistry (E/Z) of the double bonds. The experimental procedure is more complex than direct GC-MS or NMR analysis.

Performance Comparison

Feature2D NMR (COSY, HSQC, HMBC)GC-MSOzonolysis-GC-MS
Structural Information Comprehensive (Connectivity, Double Bond Position & Geometry)Molecular Weight, Fragmentation PatternDefinitive Double Bond Position
Stereochemistry (E/Z) Yes (via coupling constants and NOESY/ROESY)NoNo
Sample Requirement ~5-10 mg<1 mg~1-5 mg
Sample Preparation Dissolution in deuterated solventDerivatization (e.g., silylation)Ozonolysis reaction followed by workup and GC-MS analysis
Analysis Time Several hours per experimentMinutes per sampleHours (including reaction time)
Data Interpretation Requires expertise in spectral analysisComparison to spectral librariesAnalysis of fragmentation patterns of cleavage products
Destructive? NoYes (in the ion source)Yes

Experimental Protocols

2D NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. Ensure the sample is free of particulate matter.

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a probe capable of performing inverse-detected experiments.

  • 1D Spectra Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine chemical shift ranges and appropriate spectral widths for 2D experiments.

  • COSY Acquisition: Acquire a gradient-selected COSY (gCOSY) or DQF-COSY spectrum. Typical parameters include a spectral width covering all proton signals, 256-512 increments in the indirect dimension, and 2-4 scans per increment.

  • HSQC Acquisition: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum. Optimize the spectral widths in both ¹H and ¹³C dimensions to cover all relevant signals. Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

  • HMBC Acquisition: Acquire a gradient-selected HMBC spectrum. Use the same spectral widths as the HSQC. The long-range coupling constant (ⁿJCH) is typically optimized for a value between 4 and 10 Hz to observe two- and three-bond correlations.

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin, VNMRJ). This involves Fourier transformation, phase correction, and baseline correction.

The logical relationship for interpreting the combined data to confirm the structure is crucial.

G start Start with 1D ¹H and ¹³C Spectra cosy COSY Spectrum Identifies ¹H-¹H couplings (e.g., H1-H2, H3-H4, etc.) start->cosy hsqc HSQC Spectrum Correlates ¹H to directly attached ¹³C (e.g., H1 to C1) start->hsqc hmbc HMBC Spectrum Shows long-range ¹H-¹³C couplings (2-3 bonds) (e.g., H1 to C2, C3) start->hmbc noe NOESY/ROESY Spectrum Shows through-space correlations (Confirms E/Z geometry) start->noe structure Assemble Fragments and Confirm Connectivity cosy->structure hsqc->structure hmbc->structure noe->structure final_structure Confirmed Structure of This compound structure->final_structure

References

Safety Operating Guide

Proper Disposal of 4E,6Z,10Z-Hexadecatrien-1-ol: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides a detailed, step-by-step procedure for the safe disposal of 4E,6Z,10Z-Hexadecatrien-1-ol, a long-chain unsaturated alcohol. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on the general properties of similar chemicals and established best practices for laboratory waste management. It is imperative that a qualified professional, such as a laboratory manager or environmental health and safety (EHS) officer, reviews and approves the disposal plan for this specific substance based on the quantities and concentrations used in your facility.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory.

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A flame-retardant laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

Spill Management: In the event of a spill, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand. Collect the absorbed material into a designated, labeled waste container.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not pour this chemical down the drain.

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • The container should be made of a material compatible with organic alcohols, such as glass or high-density polyethylene (B3416737) (HDPE).

    • The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Segregation of Waste:

    • Store the waste container in a designated hazardous waste accumulation area.[1][2]

    • This area should be well-ventilated, away from sources of ignition, and separate from incompatible materials such as strong oxidizing agents.[3][4]

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, must be disposed of as hazardous waste.[1]

    • Solid contaminated waste should be placed in a separate, clearly labeled hazardous waste bag or container.[1]

    • Empty containers must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or isopropanol). The rinsate must be collected and disposed of as hazardous waste.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[6]

    • Provide them with a complete inventory of the waste, including the chemical name and quantity.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Unused or Waste This compound ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe contaminated_materials 3. Collect Contaminated Materials (Gloves, etc.) start->contaminated_materials collect_waste 1. Collect in a Labeled, Compatible Waste Container segregate 2. Store in Designated Hazardous Waste Area collect_waste->segregate ppe->collect_waste contact_ehs 4. Contact EHS or Licensed Waste Disposal Contractor segregate->contact_ehs contaminated_materials->segregate disposal 5. Professional Disposal contact_ehs->disposal end End: Safe and Compliant Disposal disposal->end

Caption: Disposal Workflow for this compound.

This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, laboratories can minimize risks and ensure a safe working environment for all personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.